Hydroxyurea
描述
This compound appears as odorless or almost odorless white to off-white crystalline solid. Tasteless. (NTP, 1992)
This compound is a member of the class of ureas that is urea in which one of the hydrogens is replaced by a hydroxy group. An antineoplastic used in the treatment of chronic myeloid leukaemia as well as for sickle-cell disease. It has a role as a DNA synthesis inhibitor, an EC 1.17.4.1 (ribonucleoside-diphosphate reductase) inhibitor, an antineoplastic agent, a genotoxin, an antimetabolite, a teratogenic agent, a radical scavenger, an immunomodulator and an antimitotic. It is a member of ureas and a one-carbon compound.
This compound is a non-alkylating antineoplastic agent that was first synthesized in 1869 but was not characterized biologically until 1928. It was first approved by the FDA in 1998 for the treatment of sickle cell anemia in adults. Although clinical evidence on the efficacy of this compound in certain conditions exists, this compound is used sparingly in clinical settings, largely due to lack of knowledge and adherence, the need for therapeutic monitoring, and serious side effects of secondary cancer and birth defects.
This compound is an Antimetabolite.
This compound is an antimetabolite that is used in the treatment of cancer and to stimulate fetal hemoglobin production in sickle cell disease. This compound is associated with a low rate of transient serum enzyme and bilirubin elevations during therapy, and has been implicated in rare cases of clinically apparent acute liver injury with jaundice.
This compound has been reported in Streptomyces nigra with data available.
This compound is a monohydroxyl-substituted urea (hydroxycarbamate) antimetabolite. This compound selectively inhibits ribonucleoside diphosphate reductase, an enzyme required to convert ribonucleoside diphosphates into deoxyribonucleoside diphosphates, thereby preventing cells from leaving the G1/S phase of the cell cycle. This agent also exhibits radiosensitizing activity by maintaining cells in the radiation-sensitive G1 phase and interfering with DNA repair. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1967 and has 6 approved and 36 investigational indications. This drug has a black box warning from the FDA.
An antineoplastic agent that inhibits DNA synthesis through the inhibition of ribonucleoside diphosphate reductase.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
hydroxyurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O2/c2-1(4)3-5/h5H,(H3,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNHCAURESNICA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2O2 | |
| Record name | HYDROXYUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20514 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | hydroxycarbamide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Hydroxycarbamide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6025438 | |
| Record name | Hydroxyurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.055 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hydroxyurea appears as odorless or almost odorless white to off-white crystalline solid. Tasteless. (NTP, 1992), Solid | |
| Record name | HYDROXYUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20514 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hydroxyurea | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015140 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
Decomposes (NTP, 1992), Decomposes | |
| Record name | HYDROXYUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20514 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | HYDROXYUREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6887 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Freely soluble in water /1.0X10+6 mg/L at 25 °C/, Freely soluble in hot alcohol, Very soluble in water... insoluble in ethanol and benzene, 2.69e+02 g/L | |
| Record name | HYDROXYUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20514 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hydroxyurea | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01005 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | HYDROXYUREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6887 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Hydroxyurea | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015140 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Needles from alcohol, White, crystalline powder, Needles from ethanol, crystals in 2 forms | |
CAS No. |
127-07-1, 8029-68-3 | |
| Record name | HYDROXYUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20514 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hydroxyurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyurea [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyurea | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01005 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | hydroxyurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757072 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | hydroxyurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32065 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ichthammol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydroxyurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrixycarbamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ichthammol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.485 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hydroxyurea | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6Q56QN5QC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HYDROXYUREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6887 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Hydroxyurea | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015140 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
291 to 295 °F (decomposes) (NTP, 1992), 133-136, 141 °C, MP: 133-136 °C. Somewhat hygroscopic, 142 - 146 °C | |
| Record name | HYDROXYUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20514 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hydroxyurea | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01005 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | HYDROXYUREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6887 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Hydroxyurea | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015140 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Discovery and Synthesis of Hydroxyurea
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxyurea, a structurally simple molecule, has a rich history spanning over a century and a half, from its initial synthesis to its established role in the treatment of myeloproliferative disorders and sickle cell disease. This technical guide provides an in-depth exploration of the discovery and synthesis of this compound, detailed experimental protocols for its synthesis and key biological assays, and a comprehensive overview of its mechanism of action. Quantitative data from pivotal clinical trials are presented in tabular format for clarity, and key molecular pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its biological effects.
Discovery and Historical Development
The journey of this compound from a simple chemical compound to a vital therapeutic agent is a testament to persistent scientific inquiry.
-
1869: this compound is first synthesized by German chemists W. F. C. Dresler and R. Stein through the reaction of hydroxylamine hydrochloride and potassium cyanate.[1][2] For many decades, it remained a chemical curiosity with no known biological application.
-
1928: The biological potential of this compound is first recognized when it is observed to induce megaloblastic anemia in rabbits, suggesting an effect on hematopoiesis.
-
Late 1950s - 1960s: The anti-tumor properties of this compound are discovered, and it is shown to be active against a variety of murine tumors. This leads to the initiation of Phase I clinical trials in 1960.[3]
-
1967: The U.S. Food and Drug Administration (FDA) approves this compound for the treatment of chronic myeloid leukemia.[2][4]
-
1980s: The potential of this compound to treat sickle cell disease is explored, with studies demonstrating its ability to increase the production of fetal hemoglobin (HbF).[2][4]
-
1995: The landmark Multicenter Study of this compound in Sickle Cell Anemia (MSH) is halted early due to the clear evidence of this compound's efficacy in reducing the frequency of painful crises.[5][6][7][8]
-
1998: The FDA approves this compound for the treatment of adults with sickle cell disease.[2][4][9][10]
-
2017: The FDA expands the approval of this compound to include the treatment of children with sickle cell disease.[4]
Synthesis of this compound
Several methods for the synthesis of this compound have been developed since its initial discovery. The following sections detail the experimental protocols for the most common and historically significant synthetic routes.
Synthesis from Hydroxylamine Hydrochloride and a Cyanate Salt
This is the classical method first reported by Dresler and Stein.
Experimental Protocol:
-
Reaction Setup: A solution of hydroxylamine hydrochloride is prepared in an aqueous or ethanolic solvent.
-
Addition of Cyanate: An aqueous solution of a cyanate salt, such as potassium cyanate or sodium cyanate, is slowly added to the hydroxylamine hydrochloride solution with constant stirring.[1] The reaction is typically carried out at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting solid residue is then triturated with a suitable solvent, such as hot absolute ethanol, to dissolve the this compound and leave behind inorganic salts.[4]
-
Crystallization: The ethanolic solution is filtered while hot and then cooled to induce crystallization of this compound. The crystals are collected by filtration, washed with cold ethanol, and dried.
Synthesis from Ethyl Carbamate (Urethane) and Hydroxylamine Hydrochloride
This method provides a reliable route to this compound with good yields.
Experimental Protocol:
-
Preparation of Hydroxylamine Solution: A solution of hydroxylamine hydrochloride in water is prepared. An equimolar amount of a base, such as sodium hydroxide, is added to generate the free hydroxylamine in situ.[11][12][13]
-
Reaction with Ethyl Carbamate: Ethyl carbamate is added to the hydroxylamine solution. The reaction mixture is stirred at room temperature for an extended period, typically several days.[11][13]
-
Neutralization: The reaction mixture is cooled in an ice bath and carefully neutralized with an acid, such as hydrochloric acid, to a pH of approximately 7.[11][12][13]
-
Extraction and Concentration: The neutralized solution is extracted with ether to remove any unreacted ethyl carbamate. The aqueous phase is then concentrated under reduced pressure at a temperature not exceeding 50-60°C to obtain a dry residue.[11][13]
-
Purification by Crystallization: The residue is boiled with absolute ethanol to dissolve the this compound. The hot solution is filtered to remove insoluble salts. Upon cooling, this compound crystallizes out and is collected by filtration.[11][13] A second crop of crystals can be obtained by concentrating the mother liquor. The yield of this compound is typically in the range of 53–73%.[11][13]
Synthesis using an Ion-Exchange Resin
This method offers a cleaner synthesis by avoiding the co-precipitation of inorganic salts with the product.
Experimental Protocol:
-
Resin Preparation: A quaternary ammonium anion-exchange resin in the chloride form is packed into a column. The resin is converted to the cyanate form by passing a solution of sodium cyanate through the column.[1][12][14][15] The column is then washed with distilled water until the effluent is free of chloride and excess cyanate ions.
-
Reaction: A solution of hydroxylamine hydrochloride is passed through the cyanate-form resin column.[12][14] The reaction occurs as the hydroxylamine hydrochloride solution percolates through the resin bed.
-
Elution and Isolation: The effluent containing the this compound is collected. The product can be isolated by evaporation of the solvent and subsequent crystallization.
Caption: Overview of key synthetic pathways to this compound.
Mechanism of Action
This compound exerts its therapeutic effects through two primary mechanisms: inhibition of ribonucleotide reductase and induction of fetal hemoglobin.
Inhibition of Ribonucleotide Reductase
The principal mechanism of action of this compound as an antineoplastic agent is the inhibition of ribonucleotide reductase (RNR).[1] RNR is a critical enzyme that catalyzes the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, the building blocks for DNA synthesis and repair. By inhibiting RNR, this compound depletes the intracellular pool of deoxyribonucleotides, leading to an arrest of the cell cycle in the S phase and subsequent apoptosis in rapidly dividing cancer cells.
Caption: Mechanism of ribonucleotide reductase inhibition by this compound.
Experimental Protocol: Ribonucleotide Reductase Activity Assay
A common method to assess RNR activity involves measuring the conversion of a radiolabeled ribonucleotide to a deoxyribonucleotide.
-
Cell Lysate Preparation: Cells are harvested and lysed to prepare a crude cell extract containing RNR.
-
Reaction Mixture: The reaction mixture typically contains the cell extract, a radiolabeled ribonucleoside diphosphate (e.g., [14C]CDP), ATP as an allosteric activator, a reducing agent (e.g., dithiothreitol), and a buffer.[16]
-
Incubation: The reaction is initiated by adding the cell extract and incubated at 37°C for a specific time.
-
Termination and Separation: The reaction is stopped, and the deoxyribonucleotide product is separated from the ribonucleotide substrate, often using thin-layer chromatography or HPLC.
-
Quantification: The amount of radioactivity in the deoxyribonucleotide spot or peak is quantified to determine the RNR activity.
-
Inhibition Assay: To determine the inhibitory effect of this compound, various concentrations of the drug are pre-incubated with the cell extract before the addition of the substrate. The IC50 value can then be calculated.
Induction of Fetal Hemoglobin (HbF)
In the context of sickle cell disease, the most significant therapeutic effect of this compound is its ability to increase the production of fetal hemoglobin (HbF).[1][2] Increased levels of HbF inhibit the polymerization of sickle hemoglobin (HbS), thereby reducing the sickling of red blood cells and the incidence of vaso-occlusive crises. The precise mechanism of HbF induction is complex but is believed to involve the nitric oxide (NO) signaling pathway.[1][2][9] this compound is thought to generate NO, which in turn activates soluble guanylyl cyclase (sGC).[1][2][9][17] This leads to an increase in cyclic guanosine monophosphate (cGMP), which activates cGMP-dependent protein kinase (PKG).[18] Downstream signaling, potentially involving the p38 MAPK pathway, ultimately leads to the reactivation of γ-globin gene expression.[18][19][20]
Caption: Signaling pathway for this compound-induced fetal hemoglobin production.
Experimental Protocol: Measurement of Fetal Hemoglobin
High-performance liquid chromatography (HPLC) is a standard method for the quantification of HbF levels in red blood cells.
-
Sample Preparation: A whole blood sample is collected in an EDTA tube. A hemolysate is prepared by lysing the red blood cells with a hypotonic solution.
-
HPLC Analysis: The hemolysate is injected into an HPLC system equipped with a cation-exchange column.
-
Elution: A gradient of increasing ionic strength is used to elute the different hemoglobin variants from the column. HbF typically elutes at a different retention time than adult hemoglobin (HbA) and sickle hemoglobin (HbS).
-
Detection and Quantification: The eluting hemoglobin fractions are detected by their absorbance at 415 nm. The area under each peak is integrated to determine the percentage of each hemoglobin variant, including HbF.
Quantitative Data
The clinical efficacy and pharmacokinetic properties of this compound have been extensively studied. The following tables summarize key quantitative data from pivotal studies.
Table 1: Efficacy of this compound in the Multicenter Study of this compound (MSH) in Sickle Cell Anemia
| Parameter | This compound Group | Placebo Group | p-value |
| Median Annual Rate of Painful Crises | 2.5 | 4.5 | <0.001 |
| Median Time to First Crisis (months) | 3.0 | 1.5 | <0.001 |
| Median Time to Second Crisis (months) | 8.8 | 4.6 | <0.001 |
| Incidence of Acute Chest Syndrome (episodes) | 25 | 51 | <0.001 |
| Number of Patients Requiring Transfusions | 48 | 73 | 0.002 |
Data from the Multicenter Study of this compound in Sickle Cell Anemia.[5][6][7][8][21]
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value |
| Bioavailability (Oral) | ~100% |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours |
| Terminal Half-life (t1/2) | 3-4 hours |
| Volume of Distribution (Vd) | ~19.7 L/m² |
| Renal Excretion (% of dose) | 30-55% |
Values are approximate and can vary between individuals.
Conclusion
This compound's journey from its synthesis in the 19th century to its current status as a cornerstone therapy for sickle cell disease and certain cancers is a remarkable story of scientific discovery and clinical translation. Its relatively simple chemical structure belies a complex and multifaceted mechanism of action. A thorough understanding of its synthesis, biological pathways, and clinical data is essential for researchers and clinicians working to optimize its therapeutic use and develop next-generation therapies. This technical guide provides a solid foundation of this critical information for professionals in the field.
References
- 1. This compound induces fetal hemoglobin by the nitric oxide–dependent activation of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. This compound induces fetal hemoglobin by the nitric oxide-dependent activation of soluble guanylyl cyclase - ProQuest [proquest.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. The Current Role of this compound in the Treatment of Sickle Cell Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of the Multicenter Study of this compound in Sickle Cell Anemia (MSH) [sickle.bwh.harvard.edu]
- 7. Multicenter Study of this compound in Patients With Sickle Cell Anemia (MSH) | Clinical Research Trial Listing [centerwatch.com]
- 8. Multicenter Study of this compound in Sickle Cell Anemia - Samuel Charache [grantome.com]
- 9. This compound generates nitric oxide in human erythroid cells: mechanisms for gamma-globin gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. haematologica.org [haematologica.org]
- 12. Cas 127-07-1,this compound | lookchem [lookchem.com]
- 13. scribd.com [scribd.com]
- 14. CN105330570A - Preparing method for this compound - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. A simple and sensitive ribonucleotide reductase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound nitrosylates and activates soluble guanylyl cyclase in human erythroid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound differentially modulates activator and repressors of γ-globin gene in erythroblasts of responsive and non-responsive patients with sickle cell disease in correlation with Index of this compound Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Systematic Review of Known Mechanisms of this compound-induced Foetal Haemoglobin for Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. REGULATION OF γ-GLOBIN GENE EXPRESSION INVOLVES SIGNALING THROUGH THE p38 MAPK/CREB1 PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An extension of stochastic curtailment for incompletely reported and classified recurrent events: the Multicenter Study of this compound in Sickle Cell Anemia (MSH) - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydroxyurea as a Cell Cycle Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of hydroxyurea (HU) as a cell cycle inhibitor, delving into its core mechanisms of action, its impact on cellular signaling pathways, and detailed experimental protocols for its application in research settings.
Introduction
This compound is a simple, non-alkylating antineoplastic agent that has been a cornerstone of cancer chemotherapy and the management of myeloproliferative disorders for decades.[1][2] Its utility extends into the research laboratory, where it is widely employed as a tool to synchronize cells in the S-phase of the cell cycle, facilitating the study of DNA replication and repair.[1][2] This guide explores the multifaceted mechanisms by which this compound exerts its effects, providing technical details for its use in cell cycle analysis.
Core Mechanism of Action: A Dual-Pronged Approach
This compound's primary mechanism as a cell cycle inhibitor is the targeted disruption of DNA synthesis, which it achieves through two principal pathways: the inhibition of ribonucleotide reductase (RNR) and the generation of reactive oxygen species (ROS).
Inhibition of Ribonucleotide Reductase and Depletion of dNTP Pools
The canonical mechanism of this compound action is the inhibition of the enzyme ribonucleotide reductase (RNR).[3][4] RNR is crucial for the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), the precursors for the synthesis of deoxyribonucleoside triphosphates (dNTPs) that are the essential building blocks for DNA replication.[3][4] By quenching a critical tyrosyl free radical in the R2 subunit of RNR, this compound effectively halts the production of dNTPs.[1] The resulting depletion of the dNTP pool leads to the stalling of replication forks and the arrest of cells in the S-phase of the cell cycle.[1][5]
Interestingly, studies have shown that while this compound blocks DNA synthesis, it does not completely exhaust the basal dNTP pools.[6] This suggests a cellular mechanism that arrests DNA chain elongation when dNTP levels fall below a critical threshold.[6] Treatment with this compound has been observed to reduce purine dNTPs (dATP and dGTP) while increasing pyrimidine dNTPs (dCTP and dTTP) in some cell lines.[7]
Generation of Reactive Oxygen Species (ROS) and Inhibition of DNA Polymerases
Recent research has unveiled a second, significant mechanism of this compound-induced cell cycle arrest: the production of reactive oxygen species (ROS).[3][4][8] Treatment with this compound has been shown to lead to the accumulation of ROS within the cell nucleus.[3][9] This increase in oxidative stress has a direct inhibitory effect on the replicative DNA polymerases α, δ, and ε.[3][8] The likely mechanism of this inhibition is the oxidation of integral iron-sulfur (Fe-S) clusters within these polymerase complexes, leading to their disassembly and a subsequent loss of DNA binding and polymerase activity.[3][8] This ROS-mediated inhibition of DNA polymerases provides an additional layer to the S-phase arrest induced by this compound, independent of the RNR-mediated dNTP depletion.[3][8]
Signaling Pathways Activated by this compound-Induced Replication Stress
The stalling of replication forks by this compound triggers a cellular signaling cascade known as the DNA damage response (DDR), primarily mediated by the ATR-Chk1 pathway.[10]
The ATR-Chk1 Signaling Cascade
Replication stress, characterized by stretches of single-stranded DNA (ssDNA) at stalled replication forks, leads to the activation of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[10] ATR, in conjunction with its interacting protein ATRIP, localizes to the sites of stalled replication.[10] The full activation of ATR leads to the phosphorylation and activation of its downstream effector, Checkpoint kinase 1 (Chk1).[10][11][12] Activated Chk1 then phosphorylates a multitude of substrates to:
-
Halt Cell Cycle Progression: Chk1 activation leads to the inhibition of CDC25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression. This results in an intra-S phase checkpoint and a G2/M arrest, preventing cells with damaged DNA from entering mitosis.
-
Stabilize Replication Forks: Chk1 plays a crucial role in preventing the collapse of stalled replication forks, which can lead to double-strand breaks and genomic instability.
-
Inhibit Origin Firing: To prevent further DNA replication in the presence of damage, Chk1 signaling suppresses the firing of late replication origins.
The activation of the ATR-Chk1 pathway is a critical protective mechanism that allows the cell time to repair the DNA damage and restart replication once the stress is resolved.
Figure 1: Signaling pathway of this compound-induced cell cycle arrest.
Data Presentation: Quantitative Effects of this compound
The efficacy of this compound in inducing cell cycle arrest is dependent on the cell line, concentration, and duration of treatment. The following tables summarize quantitative data from various studies.
Table 1: this compound-Induced Cell Cycle Arrest in Breast Cancer Cell Lines [13]
| Cell Line | This compound Concentration | Treatment Duration | % Cells in G1 | % Cells in S | % Cells in G2/M |
| MCF-7 | 2 mM | 12 hours | 58% | 28% | 14% |
| MDA-MB-453 | 2 mM | 0 hours (release) | 82% | 10% | 8% |
Table 2: this compound Concentrations for S-Phase Arrest in Various Cell Lines
| Cell Line | This compound Concentration | Treatment Duration | Reference |
| HeLa, CHO | Not specified | Not specified | [13] |
| NB4 (human myeloid leukemia) | 80 µM | 18 hours | [14] |
| L1210 (leukemic cells) | 1.99 µM (ID16) | 48 hours | [15] |
| Erythroid cells | 30 µM | 96 hours | [15] |
| S. pombe | 1.5 - 50 mM | 3 hours | [16] |
| Budding yeast | up to 0.2 M | Not specified | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound as a cell cycle inhibitor.
Cell Synchronization at the G1/S Boundary
This protocol is widely used to enrich a population of cells at the beginning of S-phase.
Materials:
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
This compound (HU) stock solution (e.g., 100 mM in sterile water or PBS)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Initial Seeding and Serum Starvation (Optional, for G0/G1 arrest):
-
Plate cells at a desired density in complete medium.
-
Once cells have attached, replace the medium with serum-free medium and incubate for 24-48 hours to arrest cells in the G0/G1 phase.[13]
-
-
Release into G1 and this compound Treatment:
-
Replace the serum-free medium with complete medium containing 10% FBS to stimulate reentry into the cell cycle.[13]
-
After a period of time that allows cells to progress through G1 (e.g., 12 hours for MCF-7 and MDA-MB-453 cells), add this compound to the medium to the desired final concentration (e.g., 2 mM).[13] The optimal concentration and duration of HU treatment should be determined empirically for each cell line.
-
Incubate the cells with this compound for a period sufficient to arrest the majority of the population at the G1/S boundary (e.g., 12-24 hours).[13][17]
-
-
Release from this compound Block:
-
To release the cells from the S-phase block, aspirate the this compound-containing medium.
-
Wash the cells three times with warm, sterile PBS to completely remove the this compound.[13]
-
Add fresh, pre-warmed complete medium to the cells.
-
Cells will now synchronously progress through the S-phase. Samples can be collected at various time points for downstream analysis.
-
Figure 2: Workflow for cell synchronization using this compound.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is the standard method for analyzing the distribution of cells in different phases of the cell cycle based on their DNA content.[13][18]
Materials:
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
70% Ethanol, ice-cold
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to a final concentration of approximately 70%.
-
Fix the cells at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer using an excitation wavelength of 488 nm and collecting the emission in the red channel.
-
The resulting histogram of DNA content will show distinct peaks corresponding to cells in the G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases of the cell cycle.
-
Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol describes a common method for detecting ROS in cells using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[19][20][21]
Materials:
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Serum-free cell culture medium or HBSS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Plate cells and treat with this compound as desired. Include positive (e.g., H₂O₂) and negative controls.
-
-
Loading with DCFH-DA:
-
Remove the treatment medium and wash the cells once with warm, serum-free medium or HBSS.
-
Incubate the cells with a working solution of DCFH-DA (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C in the dark.
-
-
Washing and Analysis:
-
Remove the DCFH-DA containing medium and wash the cells twice with PBS.
-
Immediately analyze the cells for green fluorescence using a flow cytometer or fluorescence microscope. An increase in fluorescence intensity indicates an increase in intracellular ROS.
-
Measurement of dNTP Pools
Measuring the intracellular concentrations of dNTPs can provide direct evidence of RNR inhibition by this compound. This is a more complex assay, often requiring specialized techniques like HPLC or a DNA polymerase-based method.[22][23][24]
Brief Overview of a Polymerase-Based Method:
-
Nucleotide Extraction: Cells are lysed, and nucleotides are extracted, often using an ethanol-based method.[22]
-
Conversion to Nucleosides (Optional): In some protocols, nucleotides are converted to nucleosides using alkaline phosphatase.[22]
-
Quantification: The levels of each dNTP are quantified by a primer extension assay using a DNA polymerase and a template-primer designed to be specific for each dNTP.[24] The incorporation of a radiolabeled or fluorescently labeled nucleotide is proportional to the amount of the specific dNTP in the sample.
Conclusion
This compound remains a powerful and versatile tool in both clinical and research settings. Its role as a cell cycle inhibitor is more complex than initially understood, with a dual mechanism involving both the depletion of dNTP pools through RNR inhibition and the generation of ROS that directly inhibit DNA polymerases. This comprehensive understanding of its mechanism of action, coupled with detailed experimental protocols, enables researchers to effectively utilize this compound for cell cycle synchronization and to accurately interpret the resulting cellular responses. As our knowledge of the intricate signaling pathways governing the cell cycle continues to expand, the precise application of inhibitors like this compound will be instrumental in dissecting these complex biological processes.
References
- 1. The Cell Killing Mechanisms of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revised mechanism of this compound-induced cell cycle arrest and an improved alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. This compound-induced cell death as related to cell cycle in mouse and human T-lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound arrests DNA replication by a mechanism that preserves basal dNTP pools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deoxyribonucleoside triphosphate pools in human diploid fibroblasts and their modulation by this compound and deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Proteomic analysis of the response to cell cycle arrests in human myeloid leukemia cells | eLife [elifesciences.org]
- 15. selleckchem.com [selleckchem.com]
- 16. This compound Induces Cytokinesis Arrest in Cells Expressing a Mutated Sterol-14α-Demethylase in the Ergosterol Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell synchronization by inhibitors of DNA replication induces replication stress and DNA damage response: analysis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. academic.oup.com [academic.oup.com]
- 23. Extracting and Measuring dNTP Pools in Saccharomyces cerevisiae | Springer Nature Experiments [experiments.springernature.com]
- 24. Measurement of Mitochondrial dNTP Pools - PMC [pmc.ncbi.nlm.nih.gov]
Hydroxyurea and Nitric Oxide Production: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the intricate relationship between hydroxyurea and the production of nitric oxide (NO), a critical signaling molecule in various physiological processes. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanisms of action, key experimental findings, and detailed methodologies in this field of study.
Executive Summary
This compound, a cornerstone therapy for sickle cell disease and certain myeloproliferative neoplasms, exerts a significant portion of its therapeutic effects through the generation of nitric oxide. This guide elucidates the multifaceted pathways through which this compound leads to NO production, both enzymatically and non-enzymatically, and the subsequent activation of downstream signaling cascades. Quantitative data from pivotal in vivo and in vitro studies are summarized, alongside detailed experimental protocols to facilitate reproducible research. Furthermore, this guide presents visual representations of the core signaling pathways and experimental workflows to enhance understanding of the complex molecular interactions.
Mechanisms of this compound-Mediated Nitric Oxide Production
The conversion of this compound to nitric oxide is a complex process involving multiple pathways, which can be broadly categorized as enzymatic and non-enzymatic.
2.1 Enzymatic Pathways:
Heme-containing proteins, such as hemoglobin and peroxidases, play a crucial role in the enzymatic conversion of this compound to NO.[1][2] The reaction with oxyhemoglobin involves the oxidation of this compound, leading to the formation of a nitroxide radical intermediate, which subsequently decomposes to release NO.[2] This process is accompanied by the oxidation of oxyhemoglobin to methemoglobin. Peroxidases, in the presence of hydrogen peroxide, can also catalyze the oxidation of this compound to generate NO.[1]
Another significant enzymatic pathway involves nitric oxide synthases (NOS). While this compound is not a direct substrate for NOS, studies have shown that it can stimulate NOS activity, particularly endothelial NOS (eNOS) and inducible NOS (iNOS), leading to increased NO production from L-arginine.[3][4]
2.2 Non-Enzymatic Pathways:
Chemical oxidation of this compound can also lead to the production of nitric oxide and its one-electron reduced form, nitroxyl (HNO).[2] These reactions can be facilitated by various biological oxidants and proceed through intermediates like the nitroxide radical and C-nitrosoformamide.[2]
Downstream Signaling: The NO/sGC/cGMP Pathway
The nitric oxide generated from this compound activates soluble guanylyl cyclase (sGC), a key enzyme in the NO signaling cascade.[5] This activation leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5] Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a range of physiological effects. In the context of sickle cell disease, this pathway is instrumental in increasing the expression of fetal hemoglobin (γ-globin), which has a higher oxygen affinity and inhibits the polymerization of sickle hemoglobin.[5][6]
Signaling Pathway of this compound-Mediated Fetal Hemoglobin Induction
References
- 1. Nitric oxide production from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The nitric oxide producing reactions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitric Oxide Synthase Dependency in this compound Inhibition of Erythroid Progenitor Growth [mdpi.com]
- 4. Nitric Oxide Synthase Dependency in this compound Inhibition of Erythroid Progenitor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A role for nitric oxide in this compound-mediated fetal hemoglobin induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces fetal hemoglobin by the nitric oxide-dependent activation of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Clinical Trials of Hydroxyurea: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the early clinical trials of hydroxyurea, with a primary focus on its pivotal role in the treatment of sickle cell anemia (SCA) and its initial investigations in oncology. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental protocols, quantitative outcomes, and the molecular pathways influenced by this compound.
Introduction: From Anticancer Agent to Sickle Cell Therapy
This compound was first synthesized in the 19th century and was initially investigated as an antineoplastic agent. The U.S. Food and Drug Administration (FDA) first approved it in 1967 for the treatment of various cancers, including melanoma, chronic myelogenous leukemia, and ovarian cancer.[1][2] Its mechanism of action as an inhibitor of ribonucleotide reductase, an enzyme crucial for DNA synthesis, made it an effective agent against rapidly dividing cancer cells.[3][4][5]
A paradigm shift in the application of this compound occurred in the 1980s. Following the observation that the S-phase cytotoxic drug 5-azacytidine increased fetal hemoglobin (HbF) production, researchers began to explore other agents with similar properties.[6] This led to the investigation of this compound for hemoglobinopathies. In 1984, the first clinical application of this compound in patients with SCA demonstrated a significant increase in HbF-containing reticulocytes without notable bone marrow toxicity.[7][8] These initial findings paved the way for more extensive clinical trials to evaluate its efficacy in managing the debilitating symptoms of SCA.
Early Clinical Trials in Sickle Cell Anemia
The journey of this compound as a treatment for SCA progressed from initial proof-of-principle studies to a landmark Phase III clinical trial that established it as a cornerstone of therapy.
Proof-of-Principle and Phase I/II Studies
Early studies in the late 1980s and early 1990s were crucial in establishing the potential of this compound to increase HbF levels in patients with SCA.[6][9] These open-label, prospective studies demonstrated that this compound could induce a two- to ten-fold elevation in HbF.[6] A key Phase I/II study confirmed that this compound could increase HbF in adults with SCA without causing excessive bone marrow toxicity, laying the groundwork for a large-scale, multicenter trial.[1]
The Multicenter Study of this compound in Sickle Cell Anemia (MSH)
The pivotal trial that solidified the role of this compound in treating SCA was the Multicenter Study of this compound in Sickle Cell Anemia (MSH). This Phase III, randomized, double-blind, placebo-controlled trial was designed to determine if this compound could reduce the frequency of painful vaso-occlusive crises by at least 50% in adults with a history of three or more crises per year.[6][10][11]
The MSH trial enrolled 299 adult patients with severe SCA across 21 clinics.[8][11][12] The study protocol was meticulously designed to ensure rigorous and unbiased evaluation of this compound's efficacy and safety.
-
Patient Population: Adult patients (18 years or older) with homozygous Hb SS disease who had experienced at least three painful crises in the preceding year.[10][11][13]
-
Study Design: A randomized, double-blind, placebo-controlled trial.[10][11]
-
Treatment Arms:
-
This compound Group: Patients received an initial dose of 15 mg/kg/day. The dosage was escalated by 5 mg/kg every 12 weeks to the maximum tolerated dose (MTD), not exceeding 35 mg/kg/day, unless hematologic toxicity occurred.[11][13]
-
Placebo Group: Patients received a placebo that was identical in appearance to the this compound tablets, with similar sham dose adjustments to maintain blinding.[11][13]
-
-
Primary Endpoint: The annual rate of painful vaso-occlusive crises.[10][11][12]
-
Secondary Endpoints: Incidence of acute chest syndrome, number of blood transfusions, and changes in hematologic parameters, including HbF levels.[8][14]
-
Monitoring: Patients were monitored every two weeks for hematologic toxicity. The protocol included specific criteria for dose escalation and temporary cessation of the drug to manage myelosuppression.[10][13]
-
Trial Duration: The study was stopped early after a mean follow-up of 21 months due to the clear evidence of efficacy in the this compound group.[12][14]
The results of the MSH trial demonstrated a significant clinical benefit for patients treated with this compound.
| Outcome Measure | This compound Group (n=152) | Placebo Group (n=147) | P-value |
| Median Annual Rate of Painful Crises | 2.5 | 4.5 | <0.001 |
| Median Time to First Crisis | 3.0 months | 1.5 months | 0.01 |
| Median Time to Second Crisis | 8.8 months | 4.6 months | <0.001 |
| Patients with Acute Chest Syndrome | 25 | 51 | <0.001 |
| Patients Requiring Blood Transfusions | 48 | 73 | 0.001 |
Data sourced from Charache et al., 1995.[12]
Early Clinical Trials in Oncology
Prior to its celebrated success in sickle cell anemia, this compound's clinical development was rooted in oncology. Early trials in the 1960s and 1970s explored its utility in various malignancies.
Leukemia
This compound was investigated in the treatment of chronic myeloid leukemia (CML). Early studies demonstrated its ability to control the high white blood cell counts characteristic of this disease.[15] In a study involving patients with acute myeloid leukemia (AML) and hyperleukocytosis, this compound was effective in reducing the white blood cell count in a significant number of patients.[16]
Solid Tumors
The National Cancer Institute sponsored clinical trials of this compound in the 1960s and 1970s for a variety of solid tumors.[1] One phase I study in patients with lung cancer determined the maximum tolerated dose of high-dose intravenous this compound and found evidence of a radiological response in a subset of patients.[17] Another single reversal trial evaluated this compound in 91 patients with various advanced cancers, including breast, lung, and gastrointestinal neoplasms.[18]
Mechanism of Action and Signaling Pathways
The therapeutic effects of this compound are attributed to several molecular mechanisms, most notably its impact on DNA synthesis and the induction of fetal hemoglobin.
Inhibition of Ribonucleotide Reductase
The primary mechanism of this compound's antineoplastic and cytotoxic effects is the inhibition of ribonucleotide reductase.[3][4][5] This enzyme is essential for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. By inhibiting this enzyme, this compound halts DNA synthesis, leading to cell cycle arrest in the S-phase and apoptosis in rapidly proliferating cells.[3][5]
Caption: this compound inhibits ribonucleotide reductase, blocking DNA synthesis.
Induction of Fetal Hemoglobin (HbF)
In the context of sickle cell anemia, the most significant effect of this compound is the induction of fetal hemoglobin (HbF).[7][19] Increased levels of HbF interfere with the polymerization of sickle hemoglobin (HbS), reducing red blood cell sickling and its downstream complications.[19] The precise mechanisms of HbF induction are complex and involve multiple signaling pathways.
Research has shown that this compound can act as a nitric oxide (NO) donor.[19][20] NO activates soluble guanylyl cyclase (sGC), which in turn increases the levels of cyclic guanosine monophosphate (cGMP).[19] This increase in cGMP is a key step in the signaling cascade that leads to the reactivation of γ-globin gene expression, a component of HbF.[19][20]
Caption: The NO-cGMP pathway for this compound-induced HbF production.
Studies have also implicated the p38 mitogen-activated protein kinase (MAPK) signaling pathway in the induction of HbF by this compound.[7][20][21] this compound has been shown to increase the phosphorylation of p38 MAPK, an effect that is associated with the induction of γ-globin expression.[7][21]
Conclusion
The early clinical trials of this compound represent a significant chapter in therapeutic development, showcasing a remarkable journey from an anticancer agent to the first FDA-approved disease-modifying therapy for sickle cell anemia.[22] The meticulous design and execution of studies like the MSH trial provided unequivocal evidence of its clinical benefits in reducing the debilitating complications of SCA.[8][23] Concurrently, its initial explorations in oncology laid the groundwork for its continued use in certain malignancies. The elucidation of its mechanisms of action, including the inhibition of ribonucleotide reductase and the complex signaling pathways involved in HbF induction, continues to be an active area of research, offering further insights into its therapeutic potential.
References
- 1. This compound therapy for sickle cell anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Occurrence of acute myeloid leukemia in this compound-treated sickle cell disease patient - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Hydroxycarbamide? [synapse.patsnap.com]
- 6. This compound in the sickle cell disease modern era - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound for sickle cell anemia: What have we learned and what questions still remain? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. biolincc.nhlbi.nih.gov [biolincc.nhlbi.nih.gov]
- 11. Design of the multicenter study of this compound in sickle cell anemia. Investigators of the Multicenter Study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound on the frequency of painful crises in sickle cell anemia. Investigators of the Multicenter Study of this compound in Sickle Cell Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Overview of the Multicenter Study of this compound in Sickle Cell Anemia (MSH) [sickle.bwh.harvard.edu]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Studies with this compound VII. This compound and the Synthesis of Functional Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Phase 1 study of high-dose this compound in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Single reversal trial of this compound (NSC-32065) in 91 patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound induces fetal hemoglobin by the nitric oxide–dependent activation of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell signaling pathways involved in drug-mediated fetal hemoglobin induction: Strategies to treat sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Systematic Review of Known Mechanisms of this compound-induced Foetal Haemoglobin for Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. BioLINCC: Multicenter Study of this compound (MSH) [biolincc.nhlbi.nih.gov]
Hydroxyurea's Role in Fetal Hemoglobin Induction: A Technical Guide
Abstract
Hydroxyurea (HU) is a cornerstone in the management of sickle cell disease (SCD), primarily through its ability to induce the expression of fetal hemoglobin (HbF), which mitigates the pathophysiology of the disease. The molecular mechanisms governing this induction are multifaceted and involve a complex interplay of signaling pathways, epigenetic modifications, and transcriptional regulation. This guide provides a detailed overview of these mechanisms, supported by quantitative data, experimental protocols, and visual representations of the key signaling cascades. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's mode of action in HbF induction.
Core Mechanisms of this compound-Induced Fetal Hemoglobin Induction
This compound elevates HbF levels through several interconnected pathways. The primary mechanisms include the activation of the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) signaling pathway, modulation of the p38 mitogen-activated protein kinase (MAPK) pathway, and the downregulation of key transcriptional repressors of γ-globin, such as BCL11A and ZBTB7A. Additionally, HU is thought to induce a state of "stress erythropoiesis," which favors the production of HbF.
The Nitric Oxide-cGMP Signaling Pathway
A significant body of evidence points to the NO-cGMP pathway as a central mechanism in HU-induced HbF induction.[1][2][3][4] this compound is known to generate nitric oxide (NO) in vivo.[1][5] NO, in turn, activates soluble guanylyl cyclase (sGC), leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[1][2][6][7] Elevated cGMP levels are thought to ultimately lead to the transcriptional activation of the γ-globin genes.[1][4]
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is another critical signaling cascade implicated in HU-mediated HbF induction.[6] Studies have shown that this compound treatment leads to the phosphorylation and activation of p38 MAPK in erythroid cells.[6][8][9] The activation of this pathway is believed to contribute to the induction of γ-globin expression. Interestingly, while HU activates p38 MAPK, it has been observed to dephosphorylate and thus inactivate the ERK and JNK MAP kinases.[6][8]
Downregulation of γ-Globin Transcriptional Repressors
In adult erythroid cells, the expression of γ-globin is actively silenced by a number of transcriptional repressors, most notably B-cell lymphoma/leukemia 11A (BCL11A) and Zinc finger and BTB domain-containing 7A (ZBTB7A), also known as LRF.[10][11] this compound treatment has been shown to reduce the levels of both BCL11A and ZBTB7A in erythroid cells.[10] This reduction in repressor levels leads to the de-repression of the γ-globin genes, allowing for increased transcription and subsequent HbF production.[10]
Epigenetic Modifications
While initially thought to be a primary mechanism, the role of DNA methylation in HU-induced HbF is complex. Some studies have suggested that HU may lead to decreased methylation of CpG islands in the γ-globin promoter, which is associated with increased gene expression.[6][7] However, other research indicates that changes in methylation are not statistically significant and may not be the main driver of HU's effect.[6][10]
Quantitative Data on this compound-Induced HbF
The induction of HbF by this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative findings.
Table 1: In Vitro Studies of this compound-Induced γ-Globin and HbF Expression
| Cell Type | This compound Concentration | Duration of Treatment | Fold Increase in γ-globin mRNA | Fold Increase in HbF Protein | Reference(s) |
| K562 cells | 100 µM | 24 hours | 5.16 | - | [9] |
| K562 cells | 200 µM | 24 hours | 2-4 | - | [8] |
| Human Erythroid Progenitor Cells | 30 µM | 48 hours | Dose-dependent increase | - | [1] |
| Human Erythroid Progenitor Cells | 100 µM | 3 days | 1.2-2.1 | - | [12] |
| Human Erythroid Progenitor Cells | 300 µM | 3 days | 1.5-2.2 | 1.5 | [12] |
| CD34+ derived erythroblasts | 10 µM | Added on day 1 or 3 | - | Up to 23% from 8.2% | [10] |
Table 2: Clinical Studies of this compound Treatment and HbF Levels in Sickle Cell Anemia Patients
| Study | Patient Population | This compound Dosage | Duration of Treatment | Baseline HbF (%) | Post-treatment HbF (%) | Reference(s) |
| Multicenter Study of this compound | 150 Adults | 15-35 mg/kg/day | 2 years | Varied | Top quartiles: 8.8% and 18.1% | [13][14] |
| HUSTLE Trial | 230 Children | Started at 20 mg/kg/day, escalated to MTD (avg. 27 mg/kg/day) | 4 years | 9.7 (average) | 21.7 (average) | [1][15] |
| Observational Study | 33 HU-treated vs. untreated | Varied | Not specified | 5.0 (untreated) | 8.8 (treated) | [16] |
Experimental Protocols
In Vitro Culture and this compound Treatment of Erythroid Cells
3.1.1. K562 Cell Culture and Treatment
-
Cell Line: Human erythroleukemia K562 cells.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: A stock solution of this compound is prepared in sterile water or culture medium. For experiments, cells are seeded at a specific density (e.g., 1 x 10^5 cells/mL) and treated with the desired concentration of this compound (e.g., 100 µM) for a specified duration (e.g., 24-72 hours).[9][17]
3.1.2. CD34+ Hematopoietic Stem and Progenitor Cell (HSPC) Culture and Erythroid Differentiation
-
Cell Source: Human CD34+ HSPCs isolated from peripheral blood, bone marrow, or cord blood.
-
Erythroid Differentiation Protocol: A multi-step culture system is typically used.
-
Phase 1 (Expansion): CD34+ cells are cultured for 5-7 days in a medium containing stem cell factor (SCF), IL-3, and erythropoietin (EPO) to promote expansion.
-
Phase 2 (Differentiation): Cells are then transferred to a differentiation medium containing EPO and other factors to induce erythroid maturation.
-
-
This compound Treatment: this compound is added at various concentrations (e.g., 10-100 µM) at specific time points during the differentiation process (e.g., day 1 or day 3 of differentiation) to assess its effect on HbF induction.[10]
Quantification of Fetal Hemoglobin
3.2.1. High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates different hemoglobin variants based on their charge.
-
Sample Preparation: Whole blood collected in EDTA tubes is lysed to release hemoglobin.
-
Analysis: The hemolysate is injected into an HPLC system equipped with a cation-exchange column. A programmed buffer gradient is used to elute the different hemoglobin fractions (HbF, HbA, HbS, etc.), which are detected by their absorbance at a specific wavelength. The area under each peak is integrated to quantify the percentage of each hemoglobin variant.[2][18][19]
3.2.2. Flow Cytometry for F-cell Quantification
-
Principle: Flow cytometry allows for the quantification of HbF within individual red blood cells (F-cells).
-
Procedure:
-
Whole blood is fixed and permeabilized to allow antibodies to enter the cells.
-
The cells are then incubated with a fluorescently labeled monoclonal antibody specific for HbF.
-
A flow cytometer is used to analyze the stained cells, and the percentage of cells positive for HbF (F-cells) is determined.[5]
-
Analysis of Gene and Protein Expression
3.3.1. Quantitative Real-Time PCR (qRT-PCR) for γ-globin mRNA
-
Principle: qRT-PCR is used to measure the relative or absolute quantity of a specific mRNA transcript.
-
Procedure:
-
RNA Extraction: Total RNA is isolated from cultured cells or patient samples.
-
Reverse Transcription: RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: The cDNA is then used as a template for PCR with primers specific for the γ-globin gene and a reference gene (e.g., GAPDH or β-actin). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe. The relative expression of γ-globin mRNA is calculated using the ΔΔCt method.[20][21][22][23]
-
3.3.2. Western Blot for BCL11A and ZBTB7A
-
Principle: Western blotting is used to detect and quantify specific proteins in a sample.
-
Procedure:
-
Protein Extraction: Total protein is extracted from cultured cells.
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for BCL11A or ZBTB7A, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative protein levels. A loading control protein (e.g., β-actin or GAPDH) is used for normalization.[24][25]
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Key signaling pathways in this compound-mediated HbF induction.
Experimental Workflow
Caption: General experimental workflow for studying this compound's effect on HbF.
Conclusion
The induction of fetal hemoglobin by this compound is a complex process involving multiple signaling pathways and regulatory mechanisms. The NO-cGMP and p38 MAPK pathways appear to be key players in activating γ-globin gene expression, while the downregulation of transcriptional repressors like BCL11A and ZBTB7A is crucial for de-repressing the gene. While the precise interplay of these mechanisms is still under investigation, the information presented in this guide provides a solid foundation for understanding the current state of knowledge. Further research is warranted to fully elucidate the intricate molecular details, which will be instrumental in developing novel and more targeted therapies for sickle cell disease.
References
- 1. sicklecellanemianews.com [sicklecellanemianews.com]
- 2. Evaluation of high performance liquid chromatography for routine estimation of haemoglobins A2 and F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Systematic Review of Known Mechanisms of this compound-induced Foetal Haemoglobin for Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - this compound induces fetal hemoglobin by the nitric oxide–dependent activation of soluble guanylyl cyclase [jci.org]
- 5. Fetal Hemoglobin Assay | Cytometry [cytometry.mlsascp.com]
- 6. Influence of this compound on fetal hemoglobin production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. This compound induces fetal hemoglobin by the nitric oxide–dependent activation of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The induction effect of this compound and metformin on fetal globin in the K562 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of in-vitro and in-vivo response to fetal hemoglobin production and γ-mRNA expression by this compound in Hemoglobinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epigenetic and molecular profiles of erythroid cells after this compound treatment in sickle cell anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Fetal hemoglobin in sickle cell anemia: determinants of response to this compound. Multicenter Study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. A Clinically Meaningful Fetal Hemoglobin Threshold for Children with Sickle Cell Anemia During this compound Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of this compound on F-cells in Sickle Cell Disease and Potential Impact of a Second Fetal Globin Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The induction effect of this compound and metformin on fetal globin in the K562 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. HPLC and flow cytometry combined approach for HbF analysis in fetomaternal haemorrhage evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hemoglobin F - HPLC Quantification | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 20. Quantitative analysis of globin gene induction in single human erythroleukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. gene-quantification.de [gene-quantification.de]
- 23. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
- 24. ashpublications.org [ashpublications.org]
- 25. Molecular analysis of the erythroid phenotype of a patient with BCL11A haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
The Biochemical Properties of Hydroxyurea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyurea (HU), a simple analogue of urea, has been a cornerstone in the treatment of myeloproliferative neoplasms and sickle cell disease for decades. Its clinical efficacy is rooted in a complex interplay of biochemical and cellular effects. This technical guide provides an in-depth exploration of the core biochemical properties of this compound, offering a valuable resource for researchers, scientists, and professionals involved in drug development. We will delve into its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and its intricate effects on cellular processes, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Biochemical Properties and Mechanism of Action
This compound's primary mechanism of action is the inhibition of ribonucleotide reductase (RNR), a critical enzyme for DNA synthesis.[1][2][3][4] RNR catalyzes the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, the precursors for DNA replication and repair.[4] this compound quenches the tyrosyl free radical at the active site of the R2 subunit of RNR, inactivating the enzyme.[1][2] This leads to a depletion of the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), which in turn stalls DNA replication, particularly affecting rapidly proliferating cells.[3][4][5]
Recent studies have revealed additional mechanisms contributing to this compound's cytotoxic effects, including the generation of reactive oxygen species (ROS) and reactive nitrogen species.[6] This oxidative stress can lead to DNA damage, further contributing to its therapeutic effects.[6]
Quantitative Data on this compound's Biochemical Properties
The following tables summarize key quantitative data related to the biochemical properties of this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (RNR Inhibition) | 997,000 nM | Human RNR | [1] |
| 16.7 µM (69% inhibition) | Novikoff hepatoma | [7] | |
| 3.2 µM (94% inhibition) | Novikoff hepatoma | [7] | |
| IC50 (Cell Growth) | 21.38 µM | L1210 Leukemia | [4] |
| 32 µM | P388 Leukemic cells | [4] | |
| IC90 (HIV-1 Replication) | 0.4 mM | Activated PBMC | [4] |
Table 1: In Vitro Inhibitory Concentrations of this compound
| Parameter | Value (Adults) | Value (Children) | Reference |
| Oral Bioavailability | Nearly complete | Not specified | [1] |
| Peak Plasma Concentration (Cmax) | ~30 mg/L (after 20 mg/kg dose) | ~30 mg/L (after 20 mg/kg dose) | [1] |
| Time to Peak (Tmax) | 1.2 hours | 0.75 hours | [1] |
| Area Under the Curve (AUC) | 135 mg·h/L | 124 mg·h/L | [1] |
| Volume of Distribution (Vd) | 0.48 – 0.90 L/kg | 0.7 L/kg | [1] |
| Elimination Half-life (t½) | 2-3 hours | 1.7 hours | [1] |
| Total Body Clearance | 0.17 L/h/kg | 0.22 L/h/kg | [1] |
| Renal Excretion (unchanged) | ~37% | ~50% | [1] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Effect of this compound Treatment | Cell Line/System | Reference |
| dATP Pool | Depleted | V79 Hamster cells | [8] |
| dCTP Pool | Depleted | Mammalian cells | [5] |
| dGTP Pool | Depleted (following dATP depletion and deoxyadenosine addition) | V79 Hamster cells | [8] |
| dTTP Pool | Generally not depleted | Mammalian cells | [5] |
| Fetal Hemoglobin (HbF) | Increased from baseline of 9.6% to 26.5% at Maximum Tolerated Dose (MTD) | Children with SCA | [3] |
| 2 to 10-fold increase | Patients with SCD | [9] |
Table 3: Pharmacodynamic Effects of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biochemical properties of this compound.
Ribonucleotide Reductase (RNR) Inhibition Assay
This protocol describes a method to measure the inhibition of RNR activity by this compound.
Materials:
-
Cell extract containing RNR
-
Radioactively labeled ribonucleoside diphosphate (e.g., [14C]CDP)
-
ATP and Mg2+
-
DNA polymerase
-
RNase
-
This compound solutions of varying concentrations
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare cell extracts from the desired cell line.
-
Treat the cell extracts with RNase to degrade endogenous RNA.
-
Set up reaction mixtures containing the cell extract, ATP, Mg2+, and the radioactive substrate ([14C]CDP).
-
Add varying concentrations of this compound to the experimental tubes. Include a control with no this compound.
-
Incubate the reactions for a defined period (e.g., 30 minutes) at 37°C to allow for the conversion of [14C]CDP to [14C]dCDP and its subsequent incorporation into DNA by DNA polymerase.
-
Stop the reaction by adding cold TCA to precipitate the DNA.
-
Collect the precipitated DNA on glass fiber filters and wash thoroughly to remove unincorporated radioactivity.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of RNR inhibition for each this compound concentration relative to the control.
-
Determine the IC50 value of this compound for RNR inhibition.[10]
Comet Assay for DNA Damage
The comet assay (single-cell gel electrophoresis) is used to detect DNA strand breaks induced by this compound.
Materials:
-
Treated and untreated cells
-
Low melting point agarose
-
Microscope slides
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining dye (e.g., propidium iodide or SYBR Green)
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Procedure:
-
Harvest cells treated with this compound and control cells.
-
Embed the cells in a thin layer of low melting point agarose on a microscope slide.
-
Lyse the cells by immersing the slides in a lysis solution to remove membranes and proteins, leaving behind the nucleoids.
-
Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Perform electrophoresis. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Neutralize and stain the DNA with a fluorescent dye.
-
Visualize the comets using a fluorescence microscope.
-
Analyze the images using specialized software to quantify the extent of DNA damage (e.g., by measuring the tail length and the percentage of DNA in the tail).[9][11]
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of flow cytometry to analyze the cell cycle arrest induced by this compound.
Materials:
-
This compound-treated and control cells
-
Phosphate-buffered saline (PBS)
-
Ethanol (for fixation)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Wash the fixed cells to remove the ethanol.
-
Treat the cells with RNase A to degrade RNA, ensuring that the PI dye specifically binds to DNA.
-
Stain the cells with PI solution. The amount of PI that binds is proportional to the amount of DNA in each cell.
-
Analyze the stained cells using a flow cytometer.
-
The flow cytometer will measure the fluorescence intensity of thousands of individual cells.
-
Generate a histogram of DNA content, which will show distinct peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Quantify the percentage of cells in each phase to determine the effect of this compound on cell cycle progression.[12][13]
Quantification of Fetal Hemoglobin (HbF) Induction
This protocol describes the quantification of HbF levels in red blood cells following this compound treatment, a key pharmacodynamic marker in sickle cell disease therapy.
Materials:
-
Whole blood samples from patients
-
Lysis buffer
-
Antibodies specific for HbF (e.g., FITC-conjugated anti-HbF)
-
Flow cytometer
Procedure:
-
Collect whole blood samples from patients before and during this compound treatment.
-
Lyse the red blood cells to release the hemoglobin.
-
For flow cytometry-based methods, fix and permeabilize the red blood cells.
-
Incubate the cells with a fluorescently labeled antibody specific to HbF.
-
Analyze the samples using a flow cytometer to determine the percentage of HbF-containing cells (F-cells) and the amount of HbF per cell.
-
Alternatively, high-performance liquid chromatography (HPLC) can be used to separate and quantify different hemoglobin variants, including HbF.[6][14][15]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of this compound-induced S-phase cell cycle arrest.
Caption: this compound-induced DNA damage response pathway.
Caption: Experimental workflow for characterizing this compound's effects.
Conclusion
This compound's biochemical profile is multifaceted, extending beyond its well-established role as a ribonucleotide reductase inhibitor. Its ability to induce oxidative stress, trigger DNA damage responses, and modulate fetal hemoglobin production underscores its complex mechanism of action and therapeutic versatility. This guide provides a comprehensive overview of these properties, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their ongoing efforts to understand and optimize the clinical applications of this important therapeutic agent.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacokinetics, pharmacodynamics, and pharmacogenetics of this compound treatment for children with sickle cell anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound: effects on deoxyribonucleotide pool sizes correlated with effects on DNA repair in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The induction effect of this compound and metformin on fetal globin in the K562 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. Purine deoxyribonucleosides counteract effects of this compound on deoxyribonucleoside triphosphate pools and DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A simple and sensitive ribonucleotide reductase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Early initiation of this compound (hydroxycarbamide) using individualised, pharmacokinetics-guided dosing can produce sustained and nearly pancellular expression of fetal haemoglobin in children with sickle cell anaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
Hydroxyurea's Impact on DNA Replication and Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxyurea (HU) is a cornerstone of chemotherapy and a widely utilized laboratory tool for inducing replication stress. Its primary mechanism of action is the inhibition of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides into deoxyribonucleotides (dNTPs), the essential building blocks for DNA synthesis.[1][2][3][4][5][6][7][8][9] This inhibition leads to a depletion of the cellular dNTP pool, causing the stalling of DNA replication forks and a subsequent arrest of the cell cycle in the S phase.[10][11][12][13] The cellular response to this replication stress is multifaceted, involving the activation of complex signaling pathways aimed at stabilizing stalled forks, repairing damaged DNA, and, if the damage is irreparable, inducing cell death.[1][10][11] This guide provides a detailed technical overview of the molecular mechanisms underlying this compound's effects on DNA replication and repair, presents quantitative data on its cellular impact, outlines key experimental protocols for its study, and visualizes the critical signaling pathways involved.
Core Mechanism of Action: Ribonucleotide Reductase Inhibition and dNTP Depletion
This compound's primary cellular target is the enzyme ribonucleotide reductase (RNR).[1][2][3][4][5][6][7][8][9] RNR catalyzes the rate-limiting step in the de novo synthesis of dNTPs. HU functions by quenching a critical tyrosyl free radical within the R2 subunit of RNR, thereby inactivating the enzyme.[1][14] This enzymatic inhibition leads to a significant reduction in the intracellular pool of dNTPs, which are necessary for the processive action of DNA polymerases during replication.
The depletion of dNTPs has a direct and immediate impact on DNA synthesis. With insufficient building blocks, DNA polymerases stall, leading to the cessation of replication fork progression.[10][12] While HU treatment significantly reduces dNTP levels, it's important to note that it does not typically lead to their complete exhaustion. Studies in yeast have shown that dNTP levels drop to approximately 80% of G1 levels, suggesting a cellular mechanism that arrests DNA chain elongation when dNTP concentrations fall below a critical threshold.[15][16]
Quantitative Impact of this compound on dNTP Pools and DNA Synthesis
The following table summarizes quantitative data from various studies on the effects of this compound on dNTP levels and DNA synthesis.
| Parameter | Cell Type/Organism | This compound Concentration | Duration of Treatment | Observed Effect | Reference |
| dNTP Levels | Human Diploid Fibroblasts | Not specified | Not specified | Reduction in purine dNTPs (dATP, dGTP); Increase in pyrimidine dNTPs (dTTP, dCTP) | [11] |
| Yeast (Saccharomyces cerevisiae) | Not specified | Not specified | dNTP levels drop to ~80% of G1 levels | [15][16] | |
| Mouse Lymphoma L5178Y cells | 0.01 mmol/L | Not specified | Imbalance in the nucleotide pool | [17] | |
| DNA Synthesis | Yeast (Saccharomyces cerevisiae) | 200 mM | 30-120 min | Transition from a normal replication rate (~0.5 kb/min) to a slow-replication mode (0.1 kb/min) | [5] |
| Replication Fork Velocity | Budding Yeast | Not specified | Not specified | Fork progression slows to ~50 bp/minute | [9] |
Induction of Replication Stress and Activation of the ATR-Chk1 Checkpoint Pathway
The stalling of replication forks by this compound is a potent form of replication stress that triggers a highly conserved signaling cascade known as the DNA damage response (DDR). A central player in this response is the Ataxia Telangiectasia and Rad3-related (ATR) kinase, which acts as a primary sensor of single-stranded DNA (ssDNA) that becomes exposed at stalled forks.[11][18][19][20][21][22]
Upon fork stalling, the replicative helicase can continue to unwind the DNA ahead of the stalled polymerase, leading to the accumulation of RPA-coated ssDNA. This structure serves as a platform for the recruitment and activation of the ATR-ATRIP complex.[21] Activated ATR then phosphorylates a multitude of downstream targets, with the checkpoint kinase 1 (Chk1) being a key effector.[3][21][23] The phosphorylation of Chk1 on serine 345 is a critical activation step.[3]
Activated Chk1 orchestrates a comprehensive cellular response to replication stress, which includes:
-
Stabilization of Stalled Replication Forks: Chk1 helps to prevent the collapse of stalled forks into double-strand breaks (DSBs).[1]
-
Inhibition of Late Origin Firing: To conserve the limited dNTP pool and prevent further replication stress, Chk1 prevents the initiation of replication at origins that normally fire later in S-phase.[1]
-
Cell Cycle Arrest: Chk1 promotes arrest in the S-phase, providing time for the cell to resolve the replication stress and repair any DNA damage.[1][14]
Signaling Pathway of this compound-Induced Replication Stress Response
Caption: this compound-induced ATR-Chk1 signaling pathway.
Secondary Effects: Reactive Oxygen Species (ROS) Generation and DNA Damage
Beyond its direct effect on RNR, this compound treatment can also lead to the generation of reactive oxygen species (ROS).[2][8][10][17] This oxidative stress contributes to the cytotoxicity of HU through several mechanisms:
-
Direct DNA Damage: ROS can directly damage DNA, leading to the formation of lesions such as 8-oxoguanine.[8]
-
Inhibition of DNA Polymerases: Recent studies have shown that ROS can inhibit replicative DNA polymerases by oxidizing the iron-sulfur clusters within these enzymes, causing their disassembly and rendering them unable to bind to DNA.[2][7] This provides an additional mechanism for the HU-induced cessation of DNA replication.
The accumulation of stalled and collapsed replication forks can ultimately lead to the formation of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[24][25] The presence of DSBs triggers further DNA damage responses, including the activation of the ATM kinase and the recruitment of DNA repair factors.
The Role of DNA Repair Pathways
The DNA damage induced by this compound, particularly the formation of DSBs at stalled or collapsed replication forks, necessitates the engagement of cellular DNA repair pathways.
-
Homologous Recombination (HR): HR is a major pathway for the repair of DSBs that occur during S and G2 phases of the cell cycle. It uses a homologous template, typically the sister chromatid, to accurately repair the break. This compound treatment has been shown to induce homologous recombination.[24] The RAD51 protein, a key recombinase in the HR pathway, is recruited to stalled replication forks and is essential for their restart.[24]
-
Non-Homologous End Joining (NHEJ): While HR is the primary pathway for repairing replication-associated DSBs, non-homologous end joining (NHEJ) can also play a role.[26] However, NHEJ is more error-prone as it directly ligates the broken DNA ends, often with the loss of genetic information.
The choice between HR and NHEJ for the repair of HU-induced DSBs is influenced by the cell cycle phase and the specific nature of the DNA damage.
Experimental Workflow for Assessing DNA Repair Pathway Choice
Caption: Workflow for analyzing DNA repair pathway choice.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle (G1, S, G2/M) following this compound treatment.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Culture cells to the desired confluency and treat with the desired concentration of this compound for the specified duration.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours.[22]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.[13]
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
DNA Fiber Analysis for Replication Fork Dynamics
This technique allows for the direct visualization and measurement of replication fork progression at the single-molecule level.
Materials:
-
5-chloro-2'-deoxyuridine (CldU) and 5-iodo-2'-deoxyuridine (IdU)
-
Lysis buffer (e.g., 0.5% SDS, 200 mM Tris-HCl pH 7.4, 50 mM EDTA)
-
Spreading buffer (e.g., PBS)
-
Anti-CldU and anti-IdU primary antibodies
-
Fluorescently labeled secondary antibodies
-
Fluorescence microscope
Procedure:
-
Pulse-label cells with CldU for a defined period (e.g., 20-30 minutes).
-
Wash the cells and incubate with this compound for the desired time.
-
Wash out the this compound and pulse-label with IdU for a defined period.
-
Harvest the cells and lyse them on a glass slide.
-
Tilt the slide to allow the DNA to spread.
-
Fix the DNA fibers.
-
Perform immunofluorescence staining for CldU and IdU using specific antibodies.
-
Visualize the fibers using a fluorescence microscope and measure the length of the CldU and IdU tracks to determine replication fork speed and stalling.[10][20][27]
Western Blotting for ATR-Chk1 Pathway Activation
This method is used to detect the phosphorylation and activation of key proteins in the ATR-Chk1 pathway.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Chk1 (Ser345), anti-Chk1, anti-ATR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound and lyse them to extract total protein.
-
Quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[3][28][29]
Conclusion
This compound's impact on DNA replication and repair is a complex interplay of direct enzymatic inhibition, the induction of a robust cellular stress response, and the engagement of intricate DNA repair mechanisms. Its ability to deplete dNTP pools and stall replication forks makes it a powerful tool for cancer therapy and for studying the fundamental processes of DNA replication and repair. A thorough understanding of its multifaceted mechanisms of action is crucial for optimizing its clinical use and for leveraging it as an experimental tool to uncover novel insights into genome maintenance. The protocols and data presented in this guide provide a framework for researchers to further investigate the intricate cellular responses to this compound-induced replication stress.
References
- 1. The Cell Killing Mechanisms of this compound | MDPI [mdpi.com]
- 2. Revised mechanism of this compound-induced cell cycle arrest and an improved alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of ATR-Chk1 pathway inhibitors that selectively target p53-deficient cells without directly suppressing ATR catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. embopress.org [embopress.org]
- 6. Revised Mechanism of this compound Induced Cell Cycle Arrest and an Improved Alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Replication in this compound: It's a Matter of Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute this compound-induced replication blockade results in replisome components disengagement from nascent DNA without causing fork collapse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deoxyribonucleoside triphosphate pools in human diploid fibroblasts and their modulation by this compound and deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. researchgate.net [researchgate.net]
- 15. This compound-Mediated Cytotoxicity Without Inhibition of Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound arrests DNA replication by a mechanism that preserves basal dNTP pools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound Induces a Stress Response That Alters DNA Replication and Nucleotide Metabolism in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay [bio-protocol.org]
- 21. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cancer.wisc.edu [cancer.wisc.edu]
- 23. ATR-Mediated Checkpoint Pathways Regulate Phosphorylation and Activation of Human Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound-Stalled Replication Forks Become Progressively Inactivated and Require Two Different RAD51-Mediated Pathways for Restart and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. epbi-radivot.cwru.edu [epbi-radivot.cwru.edu]
- 27. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. BMI1 reduces ATR activation and signalling caused by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ATR-Chk1 signaling inhibition as a therapeutic strategy to enhance cisplatin chemosensitivity in urothelial bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
Beyond Ribonucleotide Reductase: An In-depth Technical Guide to the Alternative Molecular Targets of Hydroxyurea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyurea (HU) is a cornerstone therapeutic agent for myeloproliferative neoplasms and sickle cell disease (SCD). Its primary and most well-characterized mechanism of action is the inhibition of ribonucleotide reductase (RNR), leading to the depletion of deoxyribonucleotide pools and subsequent arrest of DNA synthesis.[1][2] However, a growing body of evidence reveals that the therapeutic efficacy and cytotoxic effects of this compound extend beyond RNR inhibition, involving a complex interplay with various other molecular targets and signaling pathways. This technical guide provides a comprehensive overview of these alternative targets, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling cascades involved.
Quantitative Data on Non-Ribonucleotide Reductase Targets of this compound
The interaction of this compound with molecular targets other than ribonucleotide reductase is a critical aspect of its pharmacological profile. The following tables summarize the available quantitative data for these interactions.
| Target Enzyme | Parameter | Value | Cell/System | Reference |
| Urease | IC50 | 100.0 ± 2.5 μM | In vitro | [3] |
Table 1: Inhibition of Urease by this compound. The half-maximal inhibitory concentration (IC50) indicates the concentration of this compound required to inhibit 50% of urease activity in vitro.
| Transcription Factor | Effect on Protein Level | Cell Type | Reference |
| GATA-1 | 30% reduction | Erythroid cells | [4] |
| BCL11A | Significant downregulation | Erythroid and K562 cells | [5] |
| MYB | Significant downregulation | Erythroid and K562 cells | [5] |
| GATA-2 | Increased protein level in HU high responders | Erythroblasts from SCD patients | [6] |
Table 2: Modulation of Transcription Factor Protein Levels by this compound. This table highlights the significant impact of this compound on key regulators of globin gene expression, providing a molecular basis for its efficacy in inducing fetal hemoglobin.
Key Alternative Molecular Targets and Signaling Pathways
Nitric Oxide Generation and the NO/cGMP Signaling Pathway
A significant body of research has established that this compound can increase the bioavailability of nitric oxide (NO).[7][8] This occurs through two primary mechanisms: direct donation of NO and stimulation of nitric oxide synthase (NOS) activity. The subsequent activation of the NO/cGMP signaling pathway is a key driver of fetal hemoglobin (HbF) induction, a critical therapeutic effect in sickle cell disease.[8]
Caption: this compound-mediated induction of the NO/cGMP signaling pathway.
Arginase Inhibition
This compound has been demonstrated to inhibit arginase activity.[9][10] Arginase and NOS compete for the same substrate, L-arginine. By inhibiting arginase, this compound effectively increases the availability of L-arginine for NOS, leading to enhanced NO production. This represents a significant indirect mechanism by which this compound elevates NO levels.
Induction of Oxidative Stress
Treatment with this compound can lead to the generation of reactive oxygen species (ROS), inducing a state of oxidative stress.[1][11] This oxidative stress can contribute to the cytotoxic effects of the drug and is also implicated in the activation of stress-response pathways that may influence its therapeutic outcomes.
Caption: Workflow for the assessment of this compound-induced oxidative stress.
Modulation of Transcription Factors
This compound significantly alters the expression of key transcription factors that regulate globin gene expression. It has been shown to decrease the protein levels of GATA-1 and the critical fetal globin gene repressors BCL11A and MYB.[4][5] This de-repression of the γ-globin gene is a central mechanism for its HbF-inducing effect.
Detailed Experimental Protocols
Western Blot Analysis for Transcription Factor Protein Levels
This protocol provides a general framework for assessing changes in the protein levels of transcription factors such as GATA-1, BCL11A, and MYB following this compound treatment.
a. Cell Culture and Treatment:
-
Culture erythroid progenitor cells (e.g., CD34+ derived erythroblasts) or a relevant cell line (e.g., K562) under standard conditions.
-
Treat cells with a range of this compound concentrations (e.g., 0-100 μM) for various time points (e.g., 6, 12, 24 hours). Include a vehicle-treated control.
b. Nuclear Protein Extraction:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells using a hypotonic buffer to isolate the cytoplasmic fraction.
-
Lyse the remaining nuclear pellet with a high-salt nuclear extraction buffer containing protease inhibitors.
-
Centrifuge to collect the nuclear extract (supernatant).
c. Protein Quantification:
-
Determine the protein concentration of the nuclear extracts using a standard protein assay (e.g., Bradford or BCA assay).
d. SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
e. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the transcription factors of interest (e.g., anti-GATA-1, anti-BCL11A, anti-MYB) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
f. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the protein levels to a loading control (e.g., Lamin B1 or TBP) to ensure equal loading.
Arginase Activity Assay
This colorimetric assay measures the activity of arginase in cell lysates.
a. Hemolysate Preparation:
-
Isolate red blood cells (RBCs) from whole blood by centrifugation.
-
Lyse the RBCs with a lysis buffer to release the cellular contents, including arginase.
-
Centrifuge to remove cell debris.
b. Arginase Reaction:
-
Prepare reaction mixtures containing the hemolysate and a buffer with MnCl2 (an arginase cofactor).
-
Initiate the reaction by adding a known concentration of L-arginine.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an acidic solution (e.g., 0.72 M HCl).
c. Urea Quantification:
-
The amount of urea produced is quantified colorimetrically. A common method involves the reaction of urea with α-isonitrosopropiophenone under acidic conditions to produce a colored product.
-
Measure the absorbance of the colored product at a specific wavelength (e.g., 540 nm).
-
Calculate the arginase activity based on a standard curve generated with known concentrations of urea.
Measurement of Nitric Oxide (NO) Production
NO production can be indirectly quantified by measuring its stable breakdown products, nitrite (NO2-) and nitrate (NO3-), collectively known as NOx.
a. Sample Preparation:
-
Collect cell culture supernatant or plasma samples from this compound-treated and control groups.
b. Griess Assay:
-
For nitrite measurement, the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the samples. This reacts with nitrite to form a colored azo compound.
-
For total NOx measurement, nitrate in the sample is first converted to nitrite using nitrate reductase.
-
Measure the absorbance of the colored product at approximately 540 nm.
-
Determine the concentration of nitrite or total NOx from a standard curve prepared with sodium nitrite.
Conclusion
The therapeutic and cytotoxic profile of this compound is far more complex than its well-established role as a ribonucleotide reductase inhibitor. Its ability to modulate nitric oxide signaling, inhibit arginase, induce oxidative stress, and alter the expression of key transcription factors contributes significantly to its clinical effects. A thorough understanding of these alternative molecular targets is crucial for optimizing its therapeutic use, predicting patient responses, and developing novel therapeutic strategies that leverage these multifaceted mechanisms of action. This guide provides a foundational resource for researchers and drug development professionals to delve deeper into the intricate pharmacology of this important drug.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: Package Insert / Prescribing Information / MOA [drugs.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound reduces the levels of the fetal globin gene repressors ZBTB7A/LRF and BCL11A in erythroid cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound down-regulates BCL11A, KLF-1 and MYB through miRNA-mediated actions to induce γ-globin expression: implications for new therapeutic approaches of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nitric Oxide Synthase Dependency in this compound Inhibition of Erythroid Progenitor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound generates nitric oxide in human erythroid cells: mechanisms for gamma-globin gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Modulation of erythrocyte arginase activity in sickle cell disease patients during this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of this compound-Induced Cellular Senescence: An Oxidative Stress Connection? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Foundational Science of Hydroxyurea in Sickle Cell Anemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on hydroxyurea for the treatment of sickle cell anemia (SCA). It delves into the core mechanisms of action, summarizes pivotal clinical trial data, and outlines the key experimental protocols that have been instrumental in establishing this compound as the cornerstone of therapy for this debilitating genetic disorder.
Core Mechanisms of Action
This compound's therapeutic effects in sickle cell anemia are multifaceted, extending beyond its primary role as an inducer of fetal hemoglobin (HbF).[1][2] Its mechanisms involve a complex interplay of cytotoxic, vascular, and genetic regulatory effects.
Induction of Fetal Hemoglobin (HbF)
The most critical action of this compound in SCA is the reactivation of fetal hemoglobin production.[3] Increased levels of HbF interfere with the polymerization of sickle hemoglobin (HbS), thereby reducing red blood cell sickling, improving cell hydration, and decreasing hemolysis.[4][5] While the precise mechanism of HbF induction is not fully elucidated, several pathways have been proposed.
One prominent theory involves the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis.[5][6] This inhibition leads to a temporary halt in hematopoiesis, followed by a phase of "stress erythropoiesis," which is thought to favor the production of HbF.[1]
Another significant pathway is the nitric oxide (NO)-dependent activation of soluble guanylyl cyclase (sGC).[4] this compound has been shown to generate NO, which in turn stimulates sGC to produce cyclic guanosine monophosphate (cGMP).[4][5] Elevated cGMP levels are believed to activate protein kinases that ultimately lead to increased γ-globin gene expression and HbF production.[4][5][7]
More recently, research has suggested that this compound may also induce HbF expression by reducing the levels of key fetal globin gene repressors, namely BCL11A and ZBTB7A (also known as LRF).[8] By inhibiting these repressors, this compound allows for the de-repression of the γ-globin genes.[8]
Myelosuppressive and Anti-inflammatory Effects
As a myelosuppressive agent, this compound reduces the counts of neutrophils, monocytes, and reticulocytes.[6] This reduction in inflammatory cells, particularly neutrophils, is thought to contribute to its clinical benefits by decreasing the inflammation and endothelial adhesion that play a role in vaso-occlusive crises (VOCs).[6] this compound also decreases the expression of endothelial adhesion molecules, further reducing the adherence of sickle cells to the blood vessel walls.[1]
Pivotal Clinical Trials and Quantitative Outcomes
The clinical efficacy of this compound in sickle cell anemia has been established through several landmark clinical trials. The most significant of these are the Multicenter Study of this compound in Sickle Cell Anemia (MSH) for adults and the Pediatric this compound Phase III Clinical Trial (BABY HUG) for infants.
Multicenter Study of this compound in Sickle Cell Anemia (MSH)
The MSH was a randomized, double-blind, placebo-controlled trial that unequivocally demonstrated the clinical benefits of this compound in adults with severe SCA.[6][9][10][11] The study was stopped early due to the significant positive outcomes in the this compound-treated group.[12][13]
Table 1: Key Quantitative Outcomes of the Multicenter Study of this compound (MSH)
| Outcome Measure | This compound Group | Placebo Group | Significance |
| Median Annual Rate of Painful Crises | 2.5 | 4.5 | p<0.001 |
| Median Time to First Crisis | 3.0 months | 1.5 months | p=0.01 |
| Median Annual Rate of Acute Chest Syndrome | 0.5 | 1.0 | p<0.001 |
| Median Number of Blood Transfusions | 0 | 0 | - |
| Change in Fetal Hemoglobin (%) | +4.9% | +1.6% | p<0.001 |
| Change in Total Hemoglobin (g/dL) | +0.6 | -0.1 | p<0.001 |
Data compiled from multiple sources referencing the MSH trial.[6][9][10][14][15]
Pediatric this compound Phase III Clinical Trial (BABY HUG)
The BABY HUG trial was a multicenter, randomized, placebo-controlled study that evaluated the efficacy and safety of this compound in infants with SCA.[16] The results demonstrated significant clinical benefits and provided evidence for the early initiation of this compound treatment.[9][16]
Table 2: Key Quantitative Outcomes of the BABY HUG Trial
| Outcome Measure | This compound Group | Placebo Group | Significance |
| Incidence of First Painful Episode | Lower | Higher | p=0.002 |
| Incidence of First Acute Chest Syndrome | Lower | Higher | p=0.008 |
| Incidence of First Hospitalization | Lower | Higher | p=0.02 |
| Incidence of First Transfusion | Lower | Higher | p=0.002 |
| Mean Fetal Hemoglobin at 24 months (%) | 15.6 | 8.8 | p<0.001 |
Data compiled from sources referencing the BABY HUG trial.[9][16]
Experimental Protocols
The foundational research on this compound relied on specific and reproducible experimental protocols to assess its efficacy and mechanism of action.
Dose Escalation to Maximum Tolerated Dose (MTD) in the MSH Trial
A key aspect of the MSH trial was the individualized dose escalation to the maximum tolerated dose (MTD) to optimize the therapeutic effect while minimizing toxicity.[15][17]
Protocol:
-
Initial Dose: Patients were started on a daily oral dose of 15 mg/kg of this compound.[15][17]
-
Dose Escalation: The dose was increased by 5 mg/kg/day every 12 weeks.[15]
-
Maximum Dose: The dose was escalated up to a maximum of 35 mg/kg/day.[17]
-
Toxicity Monitoring: Hematologic parameters were monitored every two weeks.[18]
-
Dose Interruption and Reduction: If hematologic toxicity (neutropenia, reticulocytopenia, or thrombocytopenia) occurred, this compound was temporarily discontinued. Once blood counts recovered, the medication was restarted at a dose reduced by 2.5 mg/kg/day from the dose that caused the toxicity.[15]
-
Maximum Tolerated Dose (MTD) Definition: The MTD was defined as the highest dose that did not produce hematologic toxicity for 24 consecutive weeks.
Measurement of Fetal Hemoglobin (HbF)
Accurate measurement of HbF levels was crucial for assessing the primary pharmacodynamic effect of this compound. Several methods have been employed, with High-Performance Liquid Chromatography (HPLC) and flow cytometry being the most common and reliable.[19][20]
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used method for the quantitative determination of different hemoglobin fractions.[19]
Protocol Outline:
-
Sample Preparation: A whole blood sample is collected in an EDTA tube. Red blood cells are lysed to release hemoglobin.
-
Chromatographic Separation: The hemolysate is injected into an HPLC system equipped with a cation-exchange column.
-
Elution: A programmed gradient of increasing ionic strength buffer is used to elute the different hemoglobin fractions (HbA, HbF, HbS, HbA2) at different retention times.
-
Detection and Quantification: The eluted hemoglobins are detected by their absorbance at 415 nm. The area under each peak is integrated to determine the percentage of each hemoglobin fraction.
3.2.2. Flow Cytometry
Flow cytometry allows for the quantification of HbF within individual red blood cells (F-cells).[20]
Protocol Outline:
-
Sample Preparation: A whole blood sample is collected.
-
Fixation and Permeabilization: Red blood cells are fixed and permeabilized to allow intracellular staining.
-
Antibody Staining: The cells are incubated with a fluorescently labeled monoclonal antibody specific for fetal hemoglobin (anti-HbF).
-
Flow Cytometric Analysis: The stained cells are analyzed on a flow cytometer. The percentage of fluorescently labeled cells (F-cells) and the mean fluorescence intensity (indicating the amount of HbF per cell) are determined.[20]
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: Key Signaling Pathways
The signaling pathways involved in this compound's induction of fetal hemoglobin are complex and not entirely understood. The following diagram illustrates the proposed major pathways.
Caption: Proposed signaling pathways for this compound-induced fetal hemoglobin production.
MSH Clinical Trial Workflow
The workflow of the Multicenter Study of this compound (MSH) was meticulously designed to ensure robust and unbiased data collection.
Caption: Simplified workflow of the Multicenter Study of this compound (MSH) clinical trial.
Experimental Workflow for HbF Measurement
The following diagram illustrates the logical flow for determining fetal hemoglobin levels using common laboratory techniques.
Caption: Experimental workflow for the measurement of fetal hemoglobin (HbF).
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Sickle cell disease - Wikipedia [en.wikipedia.org]
- 4. This compound induces fetal hemoglobin by the nitric oxide–dependent activation of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound in Sickle Cell Disease: Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Systematic Review of Known Mechanisms of this compound-induced Foetal Haemoglobin for Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound for sickle cell anemia: What have we learned and what questions still remain? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound therapy for sickle cell anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound in the sickle cell disease modern era - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. youtube.com [youtube.com]
- 14. The Current Role of this compound in the Treatment of Sickle Cell Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Overview of the Multicenter Study of this compound in Sickle Cell Anemia (MSH) [sickle.bwh.harvard.edu]
- 16. Studies Assess this compound Therapy and Pre-Operative Transfusions for Patients with Sickle Cell Disease [prnewswire.com]
- 17. Design of the multicenter study of this compound in sickle cell anemia. Investigators of the Multicenter Study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. BioLINCC: Multicenter Study of this compound (MSH) [biolincc.nhlbi.nih.gov]
- 19. Methods for determination of fetal hemoglobin | Górska | Acta Haematologica Polonica [journals.viamedica.pl]
- 20. Fetal Hemoglobin Assay | Cytometry [cytometry.mlsascp.com]
Initial Studies of Hydroxyurea in Myeloproliferative Neoplasms: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational clinical studies of hydroxyurea for the treatment of myeloproliferative neoplasms (MPNs), including Polycythemia Vera (PV), Essential Thrombocythemia (ET), and Myelofibrosis (MF). It is designed to offer a detailed understanding of the early research that established this compound as a cornerstone therapy in the management of these disorders. This document summarizes key quantitative data, outlines experimental protocols from seminal studies, and visualizes the early understanding of this compound's mechanism of action.
Core Mechanism of Action: Early Insights
Initial investigations into this compound's effects on cells identified its primary mechanism as the inhibition of the enzyme ribonucleotide reductase.[1][2] This enzyme is critical for the conversion of ribonucleotides to deoxyribonucleotides, which are the essential building blocks for DNA synthesis.[1][2] By inhibiting this enzyme, this compound effectively halts DNA replication, particularly in rapidly dividing cells such as the overproliferating hematopoietic cells characteristic of MPNs.[3] This cytoreductive effect forms the basis of its therapeutic action in controlling elevated blood cell counts.[3]
Visualizing the Early Understanding of this compound's Action
The following diagram illustrates the conceptualization of this compound's primary mechanism of action based on the knowledge available during the initial studies.
Caption: Early understanding of this compound's mechanism.
Seminal Clinical Investigations
The introduction of this compound for the treatment of MPNs in the 1980s was a significant advancement, offering a new cytoreductive therapeutic option.[4] The following sections detail the findings and methodologies of key initial studies.
A Landmark Prospective Study in Polycythemia Vera (1963-1983)
One of the most extensive early evaluations of this compound was a single-investigator prospective study conducted over two decades. This study provided crucial long-term data on the efficacy and safety of this compound in a cohort of 100 patients with Polycythemia Vera.[5]
Experimental Protocol:
While the full, detailed protocol is not available in the abstract, the following key methodological aspects were reported:
-
Study Design: A long-term prospective study.
-
Patient Population: 100 patients (78 male, 22 female) with Polycythemia Vera.
-
Age Range: 24 to 88 years (mean: 55.7 years).
-
Treatment Regimen:
-
Adjunctive this compound alongside phlebotomy.
-
Mean daily dose: 0.72 g.
-
Median daily dose: 0.64 g.
-
-
Duration of Therapy: Ranged from 3 to 216 months (mean: 64.9 months).
Quantitative Outcomes:
The study demonstrated effective control of the disease with minimal side effects. Key quantitative findings are summarized below.
| Outcome Measure | Result |
| Patient Demographics | |
| Total Patients | 100 |
| Male | 78 |
| Female | 22 |
| Mean Age (years) | 55.7 |
| Treatment Efficacy | |
| Hematologic Control | Adequate control of red cells & platelets |
| Spleen Size | Adequate control of spleen size |
| Phlebotomy Requirements | Markedly reduced |
| Safety and Side Effects | |
| Cytopenia | Not observed |
| Drug-related Deaths | None |
| Acute Myelogenous Leukemia (AML) | 1 case after 5 years of therapy |
Early Multi-MPN Study: PV, ET, and Myelofibrosis (Löfvenberg & Wahlin, 1988)
A pivotal 1988 study by Löfvenberg and Wahlin was one of the first to systematically report on the use of continuous this compound therapy across a spectrum of myeloproliferative disorders.[6]
Experimental Protocol:
Details of the experimental protocol from the abstract include:
-
Study Design: A prospective study of continuous this compound treatment.
-
Patient Population: 59 symptomatic patients with myeloproliferative disorders.
-
Polycythemia Vera: 24 patients
-
Essential Thrombocythemia: 25 patients
-
Myelofibrosis: 10 patients
-
-
Key Inclusion Criterion: Elevated platelet counts.
-
Treatment Regimen: Continuous therapy with this compound. Specific dosing details are not provided in the abstract.
-
Total Follow-up Duration: 1653 months.
Quantitative Outcomes:
This study established the efficacy of this compound in reducing platelet counts and controlling symptoms across different MPNs.
| Outcome Measure | Polycythemia Vera | Essential Thrombocythemia | Myelofibrosis | Overall |
| Patient Numbers | 24 | 25 | 10 | 59 |
| Platelet Reduction (<500 x 10⁹/L within 8 weeks) | 86% | 80% | 60% | - |
| Symptom Control (within 1 year) | - | - | - | 78% |
| 5-Year Survival Probability | - | - | - | 86% |
Summary of Early Clinical Findings and Future Directions
The initial studies of this compound in the 1980s were instrumental in establishing its role as a primary cytoreductive agent for high-risk patients with myeloproliferative neoplasms. The prospective study in Polycythemia Vera demonstrated its long-term efficacy and safety in controlling hematologic parameters and reducing the need for phlebotomy.[5] Concurrently, the work by Löfvenberg and Wahlin provided evidence of its utility across PV, ET, and MF, particularly in managing thrombocytosis and associated symptoms.[6]
These foundational studies, while lacking the detailed molecular and statistical analyses of modern clinical trials, provided the essential clinical evidence that paved the way for the widespread adoption of this compound. The primary mechanism of action was understood to be the inhibition of DNA synthesis through the targeting of ribonucleotide reductase.[1][2] The early research highlighted the need for further investigation into optimal dosing strategies, the long-term risk of leukemic transformation, and the development of alternative therapies for patients intolerant or resistant to this compound. These initial findings laid the groundwork for decades of subsequent research and clinical practice in the management of myeloproliferative neoplasms.
References
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Richard T. Silver MD Myeloproliferative Neoplasms Center [silvermpncenter.weill.cornell.edu]
- 4. This compound: An Old Drug in Need of New Clinical Trials in Myeloproliferative Neoplasms[v1] | Preprints.org [preprints.org]
- 5. Polycythemia vera: historical oversights, diagnostic details, and therapeutic views - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmpo.org [ijmpo.org]
The Renaissance of a Classic: An In-depth Technical Guide to Exploratory Studies of Hydroxyurea in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyurea (HU), a simple analogue of urea, has been a stalwart in the armamentarium of cancer chemotherapy for decades.[1] Initially recognized for its myelosuppressive properties, its application has spanned a range of hematological malignancies and solid tumors.[2][3] This technical guide delves into the core mechanisms of this compound's action, providing a comprehensive overview of its exploratory studies in cancer therapy. We will examine its impact on cellular signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols for its investigation, aiming to equip researchers and drug development professionals with a thorough understanding of this multifaceted agent.
Core Mechanism of Action: Beyond Ribonucleotide Reductase Inhibition
The canonical mechanism of this compound's anticancer activity is the inhibition of ribonucleotide reductase (RNR), an enzyme crucial for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[2][3] This inhibition leads to a depletion of the deoxyribonucleotide triphosphate (dNTP) pool, causing replication stress and arresting cells in the S-phase of the cell cycle.[2][4] However, recent research has unveiled a more complex and nuanced mechanism of action.
Emerging evidence suggests that this compound also induces the production of reactive oxygen species (ROS).[5] These ROS can directly damage DNA and also inhibit DNA polymerase complexes by oxidizing their iron-sulfur clusters, further impeding DNA replication.[5] This dual mechanism of RNR inhibition and ROS-induced damage contributes significantly to its cytotoxic effects.
Data Presentation: A Quantitative Overview of this compound's Efficacy
To provide a clear and comparative view of this compound's potency across different cancer types, the following tables summarize key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| L1210 | Leukemia | 21.38 | [6] |
| P388 | Leukemia | Not specified | [6] |
| DA-1 | Murine Lymphoma | 1250 (for apoptosis induction) | [7] |
| HTB-26 | Breast Cancer | 10 - 50 | [8] |
| PC-3 | Pancreatic Cancer | 10 - 50 | [8] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [8] |
Table 2: In Vivo Tumor Growth Inhibition by this compound
| Animal Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Nude Mice | Meningioma | 0.5 mg/g body weight over 15 days | Significant decrease in cell proliferation | Not specified |
| C3H Mice | Mammary Tumors | Multiple doses at 12, 20, or 24 hr intervals | Partial cell synchronization and tumor growth delay | [9] |
| Balb/C Mice | Colon Carcinoma (CT26.WT) | Not specified | Increased mean survival time | [10] |
Table 3: Clinical Trial Response Rates of this compound
| Cancer Type | Phase | Treatment | Response Rate | Reference |
| Advanced Squamous Cell Carcinoma of the Head and Neck | Phase I | Continuous infusion HU with hyperfractionated, accelerated radiation therapy | MTD determined, Phase II in progress | [11] |
| Anthracycline-Resistant Metastatic Breast Cancer | Not specified | Vinblastine + this compound | 21% Partial Response | Not specified |
| Lung Cancer | Phase I | High-dose continuous IV infusion | 2 of 18 patients showed radiological response | Not specified |
| Myeloproliferative Neoplasms | Multiple | This compound | Standard of care | [2] |
Signaling Pathways and Cellular Responses
This compound's impact on cancer cells reverberates through several critical signaling pathways, leading to cell cycle arrest, apoptosis, and senescence.
DNA Damage Response and Cell Cycle Arrest
By inducing replication stress, this compound activates the ATR (Ataxia Telangiectasia and Rad3-related)-Chk1 signaling pathway.[12][13][14] ATR, a key sensor of single-stranded DNA that forms at stalled replication forks, phosphorylates and activates the checkpoint kinase Chk1.[15] Activated Chk1 then phosphorylates downstream targets, including Cdc25 phosphatases, leading to their inactivation and subsequent failure to activate cyclin-dependent kinases (CDKs) required for cell cycle progression. This results in an S-phase arrest, providing time for the cell to repair the DNA damage.[2]
Caption: this compound-induced S-phase cell cycle arrest pathway.
Apoptosis Induction
Prolonged exposure to this compound or high concentrations can push the cell beyond repair and towards programmed cell death, or apoptosis. This can occur through both p53-dependent and -independent pathways. The DNA damage and replication stress can lead to the activation of the tumor suppressor p53, which in turn can upregulate pro-apoptotic proteins like Bax.[16] this compound has also been shown to induce the activation of executioner caspases, such as caspase-3, a key mediator of apoptosis.[7][17]
Caption: A simplified pathway of this compound-induced apoptosis.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of scientific advancement. The following sections provide methodologies for key assays used to evaluate the efficacy of this compound.
In Vitro Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[18]
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium without this compound). Incubate for 24, 48, or 72 hours.[18]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[19][20]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer (e.g., 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Situ Detection of Apoptosis: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Protocol:
-
Cell Preparation: Grow cells on coverslips or in chamber slides and treat with this compound as described for the MTT assay.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[21]
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing TdT enzyme and fluorescently labeled dUTP, for 60 minutes at 37°C in a humidified chamber.[21]
-
Staining and Visualization: Wash the cells and counterstain the nuclei with a DNA-binding dye such as DAPI or Hoechst 33342. Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence in their nuclei.[21][22]
In Vivo Tumor Xenograft Model
Animal models are indispensable for evaluating the in vivo efficacy of anticancer agents.
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in 100 µL of PBS) into the flank of each mouse.[9]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
This compound Administration: Once tumors are established, randomize the mice into control and treatment groups. Administer this compound via intraperitoneal injection or oral gavage at a predetermined dose and schedule (e.g., 50 mg/kg daily for 5 days a week).[23] The control group should receive the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor growth and the body weight of the mice throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Experimental and Logical Workflow Visualizations
Visualizing workflows can aid in the design and execution of experiments.
Caption: A typical workflow for in vitro studies of this compound.
Conclusion
This compound, a long-standing chemotherapeutic agent, continues to be a subject of exploratory research, revealing a sophisticated and multifaceted mechanism of action that extends beyond its classical role as a ribonucleotide reductase inhibitor. Its ability to induce replication stress, generate reactive oxygen species, and modulate critical signaling pathways such as the ATR/Chk1 and p53 pathways underscores its potential for both monotherapy and combination strategies in a variety of cancers. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the full therapeutic potential of this remarkable molecule. As our understanding of cancer biology deepens, the strategic re-evaluation of established drugs like this compound may unveil new and effective therapeutic avenues.
References
- 1. This compound | CH4N2O2 | CID 3657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Current Role of this compound in the Treatment of Sickle Cell Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Revised mechanism of this compound-induced cell cycle arrest and an improved alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Involvement of Bax, Bcl-2 and caspase 3 in this compound- or etoposide-induced apoptosis of mouse interleukin-3-dependent lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antitumor Mechanisms of Amino Acid this compound Derivatives in the Metastatic Colon Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase I clinical trial of prolonged infusion of this compound in combination with hyperfractionated, accelerated, external radiation therapy in patients with advanced squamous cell cancer of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combined use of subclinical this compound and CHK1 inhibitor effectively controls melanoma and lung cancer progression, with reduced normal tissue toxicity compared to gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of ATR-Chk1 pathway inhibitors that selectively target p53-deficient cells without directly suppressing ATR catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combined use of subclinical this compound and CHK1 inhibitor effectively controls melanoma and lung cancer progression, with reduced normal tissue toxicity compared to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ar.iiarjournals.org [ar.iiarjournals.org]
- 17. Histone deacetylase inhibitors and this compound modulate the cell cycle and cooperatively induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. texaschildrens.org [texaschildrens.org]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. cyrusbio.com.tw [cyrusbio.com.tw]
- 21. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. abcam.com [abcam.com]
- 23. This compound therapy of a murine model of sickle cell anemia inhibits the progression of pneumococcal disease by down-modulating E-selectin - PMC [pmc.ncbi.nlm.nih.gov]
The Core Impact of Hydroxyurea on Cellular Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxyurea (HU) is a cornerstone of therapy for myeloproliferative neoplasms and sickle cell disease, and a valuable tool in cell biology research for inducing cell cycle synchronization. Its primary mechanism of action is the inhibition of ribonucleotide reductase (RNR), the rate-limiting enzyme in de novo deoxyribonucleotide (dNTP) synthesis. This targeted inhibition triggers a cascade of downstream effects on cellular metabolism, leading to cell cycle arrest, DNA damage, and the induction of oxidative stress. This technical guide provides a comprehensive overview of the multifaceted impact of this compound on cellular metabolism, with a focus on its effects on nucleotide metabolism, the induction of reactive oxygen species (ROS), and the perturbation of key metabolic and signaling pathways. Detailed experimental protocols and quantitative data are presented to provide a practical resource for researchers in the field.
Introduction
This compound (chemical formula: CH₄N₂O₂) is a simple, yet potent, antimetabolite that has been in clinical use for decades. Its efficacy stems from its ability to specifically target and inhibit ribonucleotide reductase (RNR), an enzyme essential for DNA replication and repair.[1] By quenching the tyrosyl free radical at the active site of the RNR's small subunit (R2), this compound effectively halts the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs).[1] This leads to a depletion of the intracellular dNTP pool, causing replication fork stalling and arresting cells in the S-phase of the cell cycle.[1][2]
Beyond its direct impact on DNA synthesis, the metabolic consequences of this compound treatment are far-reaching. The cellular response to HU-induced replication stress involves the activation of complex signaling networks, most notably the ATR-Chk1 pathway, to coordinate cell cycle arrest and DNA repair.[3][4][5] Furthermore, recent evidence has highlighted the significant role of oxidative stress in the cytotoxic effects of this compound.[6][7] This guide will delve into the core metabolic impacts of this compound, providing a detailed examination of its mechanisms of action and the experimental approaches used to elucidate them.
Impact on Nucleotide Metabolism
The primary and most well-characterized metabolic effect of this compound is the profound disruption of nucleotide metabolism through the inhibition of RNR.
Inhibition of Ribonucleotide Reductase
This compound acts as a direct inhibitor of RNR by scavenging the essential tyrosyl free radical within the R2 subunit of the enzyme.[1] This inactivation prevents the reduction of all four NDPs (ADP, GDP, CDP, UDP) to their corresponding dNDPs, thereby shutting down the de novo synthesis of DNA precursors.
Depletion of Deoxyribonucleotide Pools
The inhibition of RNR leads to a rapid and significant depletion of intracellular dNTP pools. This depletion is not uniform across all four dNTPs, with some studies suggesting a more pronounced effect on purine deoxyribonucleotides.[8] The extent of dNTP pool depletion is dependent on the concentration of this compound and the cell type.
Table 1: Illustrative Effect of this compound on dNTP Pools in a Representative Cancer Cell Line
| This compound Concentration (mM) | dATP (% of Control) | dGTP (% of Control) | dCTP (% of Control) | dTTP (% of Control) |
| 0 | 100 | 100 | 100 | 100 |
| 0.1 | 60 | 55 | 70 | 85 |
| 0.5 | 25 | 20 | 40 | 60 |
| 1.0 | 10 | 8 | 20 | 45 |
| 2.0 | <5 | <5 | 10 | 30 |
Note: The values presented in this table are representative and intended for illustrative purposes. Actual values can vary significantly depending on the cell line, experimental conditions, and the method of analysis.
Induction of Oxidative Stress
A growing body of evidence indicates that the induction of reactive oxygen species (ROS) is a critical component of this compound's cytotoxic mechanism.
Mechanisms of ROS Production
The precise mechanisms by which this compound induces ROS are still under investigation, but several hypotheses have been proposed. One potential mechanism involves the auto-oxidation of this compound, which can generate nitric oxide (NO) and other reactive intermediates. Additionally, the metabolic stress induced by dNTP depletion and replication fork stalling can lead to mitochondrial dysfunction and subsequent superoxide production.
Consequences of Increased ROS
The accumulation of ROS contributes to cellular damage through the oxidation of lipids, proteins, and DNA. This oxidative damage can exacerbate the DNA lesions caused by replication stress and contribute to cell death.
Table 2: Representative Quantitative Analysis of ROS Production in Cells Treated with this compound
| This compound Concentration (mM) | Relative ROS Levels (Fold Change vs. Control) |
| 0 | 1.0 |
| 0.1 | 1.8 |
| 0.5 | 3.5 |
| 1.0 | 6.2 |
| 2.0 | 9.8 |
Note: This table provides illustrative data on the dose-dependent increase in ROS levels following this compound treatment. The specific fold change can vary based on the cell type and the assay used for ROS detection.
Perturbation of Cellular Signaling Pathways
The cellular response to this compound-induced metabolic stress is orchestrated by a complex network of signaling pathways that govern cell cycle progression, DNA repair, and apoptosis.
Activation of the ATR-Chk1 Pathway
The stalling of replication forks due to dNTP depletion is a potent activator of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[3][5] ATR, in turn, phosphorylates and activates its downstream effector, Checkpoint Kinase 1 (Chk1).[4][5] Activated Chk1 mediates the S-phase checkpoint by inhibiting the firing of new replication origins and stabilizing stalled replication forks.[3]
References
- 1. This compound—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing Mitochondrial Redox Status by Flow Cytometric Methods: Vascular Response to Fluid Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ATR-Mediated Checkpoint Pathways Regulate Phosphorylation and Activation of Human Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of this compound-Induced Cellular Senescence: An Oxidative Stress Connection? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Purine deoxyribonucleosides counteract effects of this compound on deoxyribonucleoside triphosphate pools and DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cell Cycle Synchronization Using Hydroxyurea
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell cycle synchronization is a crucial technique in cellular and molecular biology that enables the study of phase-specific cellular events. By arresting a population of cultured cells at a specific stage of the cell cycle, researchers can investigate the regulation of genes and proteins, DNA replication and repair mechanisms, and the effects of therapeutic agents on cell division. Hydroxyurea (HU) is a widely used and cost-effective chemical agent for inducing a reversible block in the cell cycle.[1] It primarily arrests cells at the G1/S boundary or in the early S phase.[2] This document provides detailed application notes and protocols for the use of this compound in in vitro cell cycle synchronization.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the enzyme ribonucleotide reductase (RNR).[3][4] RNR is responsible for the conversion of ribonucleotides to deoxyribonucleotides (dNTPs), which are the essential building blocks for DNA synthesis.[1][4] HU specifically targets the R2 subunit of RNR, quenching a tyrosyl free radical that is critical for the enzyme's catalytic activity.[5][6] The resulting depletion of the intracellular dNTP pool leads to the stalling of DNA replication forks, which in turn activates the S-phase checkpoint and halts cell cycle progression.[5][7] This arrest is typically reversible upon removal of the drug, allowing the synchronized cells to proceed through the cell cycle.[5][8] However, prolonged exposure or high concentrations of this compound can lead to DNA damage and cytotoxicity.[5]
Caption: Mechanism of this compound-induced cell cycle arrest.
Quantitative Data Summary
The optimal concentration and duration of this compound treatment are highly dependent on the cell line. The following table summarizes conditions used in various studies.
| Cell Line | This compound Concentration | Incubation Time | Outcome | Reference(s) |
| MCF-7 (human breast cancer) | 2 mM | 12 hours | Synchronization near the G1/S phase border.[8] | [8][9] |
| MDA-MB-453 (human breast cancer) | 2 mM | 12 hours | Marked G1/S accumulation.[8] | [8][9] |
| U2OS (human osteosarcoma) | Not specified | Not specified | Arrest in late G1/early S phase.[2] | [2] |
| Human Pluripotent Stem Cells (hPSCs) | Dose-dependent | 6-20 hours | 70% enrichment in S phase, but the block was not easily reversible.[10] | [10] |
| Trypanosoma brucei (bloodstream) | 10 µg/ml | 6 hours | Reversible S phase enrichment.[11] | [11] |
| Trypanosoma brucei (procyclic) | 0.2 mM | 12 hours | Arrest near the end of S phase.[12] | [12] |
Experimental Protocols
4.1. General Protocol for Adherent Mammalian Cells
This protocol provides a general framework for synchronizing adherent mammalian cells at the G1/S boundary. Optimization of this compound concentration and incubation time is recommended for each specific cell line.
Materials:
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
This compound (HU) stock solution (e.g., 1 M in water or PBS, filter-sterilized)
-
Trypsin-EDTA
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Flow cytometry reagents (e.g., propidium iodide, RNase A)
Procedure:
-
Cell Seeding: Plate cells at a density that will allow them to be in the exponential growth phase at the time of treatment (typically 30-40% confluency).
-
Pre-synchronization (Optional but Recommended): For a tighter synchronization, cells can be arrested in G0/G1 prior to HU treatment. This can be achieved by serum starvation (culturing in a medium with 0.1-0.5% FBS) for 24-48 hours.[8]
-
Release into Cell Cycle: If serum starvation was performed, replace the low-serum medium with a complete medium containing 10% FBS and allow cells to re-enter the cell cycle for a duration that is approximately the length of the G1 phase for the specific cell line (e.g., 12 hours).[8]
-
This compound Treatment: Add this compound from a concentrated stock solution to the culture medium to achieve the final desired concentration (e.g., 0.2-2 mM). Incubate the cells for a period equivalent to one cell cycle length (e.g., 12-24 hours). The optimal duration should be determined empirically.
-
Release from Block: To release the cells from the G1/S block, aspirate the this compound-containing medium, wash the cells three times with sterile PBS, and then add fresh, pre-warmed complete culture medium.[8]
-
Sample Collection: At various time points after the release (e.g., 0, 2, 4, 6, 8, 12, 24 hours), harvest the cells for downstream analysis.
-
Verification of Synchronization: Analyze the cell cycle distribution of the synchronized population using flow cytometry after staining with a DNA-intercalating dye like propidium iodide.[8][9]
4.2. Experimental Workflow Diagram
Caption: Experimental workflow for cell synchronization with this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Synchronization Efficiency | - Suboptimal HU concentration or incubation time.- Cells were not in the exponential growth phase.- Cell line is resistant to HU. | - Perform a dose-response and time-course experiment to determine the optimal conditions.- Ensure cells are seeded at an appropriate density.- Consider alternative synchronization methods like double thymidine block.[13] |
| High Cell Death/Toxicity | - HU concentration is too high.- Prolonged incubation time. | - Reduce the HU concentration.- Decrease the incubation time.- Check for a sub-G1 peak in flow cytometry data, which indicates apoptosis.[8][9] |
| Failure to Re-enter Cell Cycle After Release | - Irreversible cell cycle arrest due to DNA damage.- Incomplete removal of HU. | - Lower the HU concentration or shorten the incubation time.- Ensure thorough washing of the cell monolayer (at least 3 times with PBS).[8] |
| Loss of Synchrony Over Time | - Natural variation in the length of cell cycle phases among individual cells. | - This is expected. For experiments requiring a high degree of synchrony, it is best to harvest cells within one cell cycle duration after release. |
References
- 1. Cell synchronization - Wikipedia [en.wikipedia.org]
- 2. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Hydroxycarbamide? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. droracle.ai [droracle.ai]
- 7. Revised Mechanism of this compound Induced Cell Cycle Arrest and an Improved Alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. Method to Synchronize Cell Cycle of Human Pluripotent Stem Cells without Affecting Their Fundamental Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-induced synchronisation of bloodstream stage Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. assaygenie.com [assaygenie.com]
Application Notes and Protocols: Hydroxyurea Treatment for Inducing Replication Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyurea (HU) is a widely used and well-characterized agent for inducing replication stress in laboratory settings.[1][2] Its primary mechanism of action is the inhibition of ribonucleotide reductase (RNR), an enzyme essential for the synthesis of deoxyribonucleoside triphosphates (dNTPs).[2][3] Depletion of the dNTP pool leads to the stalling of replication forks, which in turn activates the DNA damage response (DDR) and cell cycle checkpoints, primarily the ATR-Chk1 signaling pathway.[4] More recent studies have revealed that HU can also induce replication stress through the generation of reactive oxygen species (ROS), which can directly inhibit DNA polymerases.[5]
The duration and concentration of HU treatment are critical parameters that determine the cellular outcome. While short-term or low-dose treatments can reversibly arrest cells in S-phase, prolonged or high-dose exposure can lead to replication fork collapse, DNA double-strand breaks (DSBs), and ultimately, cell death.[1][2] Therefore, the precise application of HU is crucial for studying the molecular mechanisms of replication stress and for the development of therapeutic strategies that target this process.
These application notes provide a comprehensive overview of the use of this compound to induce replication stress, including detailed protocols for common experimental assays and a summary of treatment conditions used in various cell lines.
Data Presentation: this compound Treatment Conditions for Inducing Replication Stress
The following table summarizes various this compound treatment conditions and their observed effects in different cell lines, providing a reference for designing experiments.
| Cell Line | This compound (HU) Concentration | Treatment Duration | Observed Effects & Key Findings | Reference(s) |
| NB4 (Human Myeloid Leukemia) | 80 µM | 18 hours | S-phase arrest for proteomic analysis. | [6] |
| NB4 (Human Myeloid Leukemia) | 0.5 mM | 24 hours | Induction of subG1 peak (apoptosis). | [7] |
| HCT116 (Human Colon Carcinoma) | 1 mM | 24 hours | S-phase accumulation, p53 and γH2AX expression. | [7] |
| MCF-7 (Human Breast Adenocarcinoma) | 2 mM | 12 hours | Synchronization at the G1/S boundary. | [8] |
| MDA-MB-453 (Human Breast Carcinoma) | 2 mM | 12 hours | Synchronization at the G1/S boundary. | [8] |
| U2OS (Human Osteosarcoma) | 2 mM | 1, 2, or 24 hours | Most forks restart after 1-2h block, but become inactivated after 24h. | [9] |
| HeLa (Human Cervical Adenocarcinoma) | 3 mM | 17 hours | Increased Chk1 kinase activity. | [10] |
| HeLa (Human Cervical Adenocarcinoma) | 20 mM | 2 hours | Increased phosphorylation of Chk1. | [11] |
| Human Melanoma & NSCLC cell lines | 0.2 mM | 24 hours | Enhanced replication stress markers (in combination with a CHK1 inhibitor). | [12] |
| Trypanosoma brucei (procyclic form) | 0.3 mM | 16 hours | Synchronization in late S-phase. | [13] |
| Human cell lines | Not specified | 72 hours, followed by 24h recovery | Induction of de novo copy number variants. | [14] |
| MCF10A (Human Breast Epithelial) | 0.5 mM | 96 hours | Induction of a senescence-like state. | [15] |
| Vicia faba (Fava Bean) root meristems | Not specified | Not specified | Formation of γH2AX foci in late S/G2-phase cells. | [16] |
Experimental Protocols
Here, we provide detailed protocols for key experiments used to assess this compound-induced replication stress.
Protocol 1: Induction of S-Phase Arrest and Cell Cycle Analysis by Flow Cytometry
This protocol describes how to treat cells with this compound to induce S-phase arrest and subsequently analyze the cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (HU) stock solution (e.g., 1 M in water, sterile filtered)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
RNase A solution (100 mg/ml)
-
Propidium Iodide (PI) staining solution (50 µg/ml PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to be in the logarithmic growth phase at the time of treatment.
-
This compound Treatment: The following day, treat the cells with the desired concentration of HU (e.g., 0.5-2 mM) for a specific duration (e.g., 12-24 hours).[7][8] Include an untreated control.
-
Cell Harvest: After treatment, collect the culture medium (which may contain floating, apoptotic cells). Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine the detached cells with the collected medium.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 ml of ice-cold PBS. Add 4 ml of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the ethanol and wash the cell pellet with PBS. Centrifuge again and resuspend the pellet in 500 µl of PI staining solution containing RNase A.
-
Flow Cytometry: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark. Analyze the cell cycle distribution using a flow cytometer.
Protocol 2: Western Blot Analysis of Chk1 Phosphorylation
This protocol details the detection of phosphorylated Chk1 (a key indicator of ATR activation) by Western blotting following this compound treatment.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (HU) stock solution
-
RIPA buffer or other suitable lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Chk1 (e.g., Ser317 or Ser345) and anti-total Chk1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well or 10 cm plates. Treat with HU (e.g., 2-5 mM) for a shorter duration (e.g., 30 minutes to 4 hours) to observe acute checkpoint activation.[17][18] After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-Chk1 overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Chk1 or a loading control like β-actin or GAPDH.
Protocol 3: DNA Fiber Assay for Monitoring Replication Fork Dynamics
This protocol allows for the visualization of individual DNA replication forks to assess fork stalling and restart after this compound treatment.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
5-Chloro-2'-deoxyuridine (CldU) and 5-Iodo-2'-deoxyuridine (IdU)
-
This compound (HU)
-
Lysis buffer (e.g., 200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS)
-
Spreading buffer (e.g., PBS)
-
Glass slides
-
Fixative (e.g., 3:1 methanol:acetic acid)
-
HCl
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-BrdU (recognizes CldU) and anti-BrdU (recognizes IdU)
-
Fluorescently labeled secondary antibodies
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Sequential Nucleoside Labeling: Pulse-label asynchronously growing cells with 25 µM CldU for 20 minutes.[9] Wash the cells with pre-warmed medium.
-
This compound Treatment: Treat the cells with 2 mM HU for the desired duration (e.g., 1-5 hours).[9][19]
-
Second Nucleoside Labeling (for restart analysis): Wash out the HU and pulse-label the cells with 250 µM IdU for 20-60 minutes to label restarted forks.[9]
-
Cell Harvest and Lysis: Harvest the cells and resuspend a small number (e.g., 2,500 cells) in 2.5 µl of PBS on a glass slide. Add 7.5 µl of lysis buffer.
-
DNA Spreading: After 2 minutes, tilt the slide to allow the DNA to spread down the slide. Air-dry the slide.
-
Fixation and Denaturation: Fix the DNA fibers in 3:1 methanol:acetic acid for 10 minutes. Denature the DNA with 2.5 M HCl for 30 minutes.
-
Immunostaining: Wash the slides with PBS and block for 1 hour. Incubate with primary antibodies against CldU and IdU for 1 hour. Wash and incubate with corresponding fluorescently labeled secondary antibodies.
-
Imaging and Analysis: Mount the slides with antifade medium and acquire images using a fluorescence microscope. Measure the length of the CldU (first label) and IdU (second label) tracks to determine fork speed, stalling, and restart efficiency.
Protocol 4: Immunofluorescence for γH2AX Foci Formation
This protocol is for the detection of γH2AX, a marker for DNA double-strand breaks, which can arise from the collapse of stalled replication forks after prolonged this compound treatment.
Materials:
-
Cells grown on coverslips
-
This compound (HU)
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile coverslips in a multi-well plate. Treat with HU (e.g., 0.5-1 mM) for 24 hours or longer to induce DSBs.[7]
-
Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 30 minutes at room temperature.[20]
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.3% Triton X-100 in PBS for 30 minutes.[20]
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 30 minutes.[20]
-
Antibody Staining: Incubate with the anti-γH2AX primary antibody overnight at 4°C.[20] The next day, wash with PBS and incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature in the dark.[20]
-
Mounting and Imaging: Wash the coverslips with PBS and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using antifade mounting medium.
-
Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus to assess the level of DNA damage.[20]
Mandatory Visualizations
Signaling Pathway of this compound-Induced Replication Stress
References
- 1. mdpi.com [mdpi.com]
- 2. This compound—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Common Chemical Inductors of Replication Stress: Focus on Cell-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hallmarks of DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revised mechanism of this compound-induced cell cycle arrest and an improved alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteomic analysis of the response to cell cycle arrests in human myeloid leukemia cells | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. This compound-Stalled Replication Forks Become Progressively Inactivated and Require Two Different RAD51-Mediated Pathways for Restart and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATR-Mediated Checkpoint Pathways Regulate Phosphorylation and Activation of Human Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound induces de novo copy number variants in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Basal CHK1 activity safeguards its stability to maintain intrinsic S-phase checkpoint functions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay [bio-protocol.org]
- 20. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the DNA Damage Response Using Hydroxyurea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyurea (HU) is a well-established and widely used agent in both clinical practice and biomedical research.[1] Clinically, it is used in the treatment of myeloproliferative disorders, sickle cell anemia, and some cancers.[2][3] In the laboratory, HU serves as a powerful tool to investigate the cellular mechanisms of DNA replication, cell cycle control, and the DNA Damage Response (DDR).[4] Its primary mechanism of action is the inhibition of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides into deoxyribonucleotides (dNTPs), which are the essential building blocks for DNA synthesis.[3][5]
By depleting the cellular dNTP pools, this compound impedes the progression of DNA replication forks, a condition known as replication stress.[2][4] This stress triggers a highly conserved signaling network, the DNA Damage Response, which coordinates cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.[1] These application notes provide a detailed overview of the mechanisms by which HU induces a DDR and present comprehensive protocols for its use in studying these critical cellular pathways.
Mechanism of Action: Inducing Replication Stress and DNA Damage
This compound's primary effect is the immediate inhibition of DNA synthesis by targeting RNR.[3] This leads to two major consequences that activate the DDR:
-
Replication Fork Stalling and ATR Pathway Activation: The depletion of dNTPs causes DNA polymerases to stall at replication forks. However, the replicative helicase may continue to unwind the DNA, generating stretches of single-stranded DNA (ssDNA).[6] These ssDNA regions are rapidly coated by Replication Protein A (RPA), which serves as a platform to recruit and activate the master kinase of the replication stress response, ATR (Ataxia Telangiectasia and Rad3-related).[6][7] Activated ATR then phosphorylates a cascade of downstream targets, most notably the checkpoint kinase Chk1, to initiate cell cycle arrest and stabilize the stalled replication forks.[1][6][8] This provides the cell with time to repair the damage and resume replication.[1]
-
Generation of DNA Strand Breaks and Oxidative Stress: While HU's effect is reversible at low doses or short exposure times, prolonged treatment or high concentrations can lead to the collapse of stalled replication forks, resulting in DNA double-strand breaks (DSBs).[1][9] Furthermore, recent studies have revealed that HU can induce the production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and nitric oxide (NO).[10][11][12] These reactive species can cause oxidative damage to DNA bases, further contributing to the genotoxic stress.[10][13]
Signaling Pathway of this compound-Induced Replication Stress
Caption: this compound-induced DNA damage response pathway.
Quantitative Data Summary
The following tables summarize typical experimental conditions and quantitative findings from studies using this compound to investigate the DNA damage response.
Table 1: Typical this compound Concentrations and Treatment Times
| Application | Cell Type | Concentration | Duration | Reference |
|---|---|---|---|---|
| Cell Cycle Synchronization (G1/S Arrest) | U2OS, NB4 | 80 µM - 2 mM | 18 - 24 hours | [14][15] |
| Induction of Replication Stress (ATR-Chk1 Activation) | HeLa, 293T, U2OS | 2 - 3 mM | 2 - 24 hours | [6][9] |
| Induction of DSBs (Prolonged Stress) | U2OS | 2 mM | 24 hours | [9][16] |
| Nascent Strand Degradation Assay | DLD-1 | 4 mM | 5 hours | [17][18] |
| Comet Assay (DNA Damage) | MCL-5 | 10 mM | 30 minutes |[19][20] |
Table 2: Quantitative Analysis of this compound-Induced DNA Damage
| Assay | Cell Type / System | HU Treatment | Key Finding | Reference |
|---|---|---|---|---|
| Comet Assay | Human Leukocytes | >20 mg/kg (in vivo) | Damage Index increased from 14.6 to 24.9 | [21] |
| Comet Assay | Sickle Cell Patient Neutrophils | In vivo therapy | Damage Index increased from 22.7 to 49.6 | [22] |
| DNA Fiber Assay | U2OS Cells | 2 mM for 24 hr | Replication fork restart efficiency dropped to ~20% | [9][16] |
| Micronuclei Assay | Sickle Cell Patient RBCs | In vivo therapy | Significant increase in micronucleated reticulocytes | [23] |
| γ-H2AX Western Blot | H460 Cells | 3 mM for 6 hr | Strong induction of γ-H2AX signal |[24] |
Experimental Protocols
Here we provide detailed protocols for key experiments used to study the DNA damage response following this compound treatment.
Protocol 1: Induction of Replication Stress and Cell Cycle Arrest
This protocol describes how to treat cultured mammalian cells with this compound to induce replication stress, leading to S-phase arrest and activation of the ATR-Chk1 pathway.
Experimental Workflow
Caption: Workflow for inducing replication stress with this compound.
Materials and Reagents:
-
Mammalian cell line of interest (e.g., HeLa, U2OS, MCF7)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound (HU) powder
-
Sterile water or PBS for stock solution
-
0.22 µm syringe filter
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates for protein analysis, coverslips in 12-well plates for immunofluorescence). Allow cells to attach and grow overnight to reach 60-70% confluency.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 M in sterile water).[17] Filter-sterilize the stock solution using a 0.22 µm syringe filter. Aliquot and store at -20°C for long-term use.
-
Treatment: Thaw an aliquot of the HU stock solution. Dilute the stock directly into pre-warmed complete culture medium to the desired final concentration (e.g., 2 mM).
-
Cell Exposure: Aspirate the old medium from the cells and replace it with the HU-containing medium.
-
Incubation: Return the cells to the incubator (37°C, 5% CO₂) for the desired duration. For acute ATR activation, 2-6 hours is often sufficient.[24] For studying fork collapse or for cell synchronization, longer incubations of 18-24 hours may be necessary.[9][15]
-
Harvesting: After incubation, harvest the cells for downstream analysis. For protein analysis, wash cells with ice-cold PBS and lyse directly in appropriate lysis buffer. For immunofluorescence, proceed with fixation. For cell cycle analysis, trypsinize and process for flow cytometry.
Protocol 2: Western Blotting for γ-H2AX and Phospho-Chk1
Western blotting is used to detect the phosphorylation of key DDR proteins. Phosphorylation of histone H2AX at serine 139 (γ-H2AX) is a sensitive marker for DNA double-strand breaks and stalled replication forks, while phosphorylation of Chk1 at serine 345 is a specific indicator of ATR activation.[6][7]
Materials and Reagents:
-
HU-treated and control cell pellets
-
RIPA or 2% SDS lysis buffer with protease and phosphatase inhibitors[25]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-15% gradient gel)
-
PVDF or nitrocellulose membranes[25]
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-γ-H2AX (e.g., Cell Signaling Technology #2577), Rabbit anti-Phospho-Chk1 (Ser345), Mouse anti-β-Actin or other loading control.
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Lyse cell pellets in ice-cold lysis buffer. For histones, heating at 99°C for 10 minutes in a 2% SDS-based buffer can improve extraction.[25]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. For histones, nitrocellulose membranes or a denaturation step after transfer to PVDF can significantly improve detection.[25]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Protocol 3: Immunofluorescence for γ-H2AX Foci
This technique allows for the visualization and quantification of γ-H2AX foci, which form at the sites of DNA damage within the nucleus.
Experimental Workflow
Caption: Workflow for γ-H2AX immunofluorescence staining.
Materials and Reagents:
-
Cells grown on coverslips, treated with HU
-
PBS
-
Fixation solution: 4% Paraformaldehyde (PFA) in PBS or 70% Ethanol[26]
-
Permeabilization solution: 0.25% Triton X-100 in PBS
-
Blocking solution: 1% BSA in PBST (PBS + 0.1% Tween 20)
-
Primary antibody: Rabbit or Mouse anti-γ-H2AX
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)
-
DAPI mounting medium
Procedure:
-
Cell Culture and Treatment: Grow cells on sterile glass coverslips in a multi-well plate. Treat with HU as described in Protocol 1.
-
Fixation: After treatment, wash the cells twice with PBS. Fix the cells for 10-15 minutes at room temperature (e.g., with 4% PFA).[26]
-
Washing: Wash twice with PBS.
-
Permeabilization: Incubate cells with permeabilization solution for 10 minutes at room temperature. This allows antibodies to access nuclear proteins.
-
Blocking: Wash three times with PBS. Block with 1% BSA in PBST for 30-60 minutes to reduce background staining.[26]
-
Primary Antibody: Dilute the primary anti-γ-H2AX antibody in blocking solution. Add the diluted antibody to the coverslips and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash three times for 5 minutes each with PBST.
-
Secondary Antibody: Dilute the fluorescently-labeled secondary antibody in blocking solution. Incubate for 1 hour at room temperature, protected from light.
-
Final Washes and Mounting: Wash three times with PBST. Briefly rinse with distilled water. Mount the coverslips onto microscope slides using mounting medium containing DAPI to counterstain the nuclei.
-
Imaging: Visualize the slides using a fluorescence or confocal microscope. γ-H2AX will appear as distinct nuclear foci.
Protocol 4: Alkaline Comet Assay for DNA Strand Breaks
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells. Under alkaline conditions, DNA with strand breaks is able to migrate out of the nucleus during electrophoresis, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
Materials and Reagents:
-
HU-treated and control cell suspension
-
Comet assay slides (pre-coated with agarose)
-
Low Melting Point (LMP) Agarose (1% in PBS)
-
Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline Unwinding/Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization Buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green, Propidium Iodide)
Procedure:
-
Cell Preparation: Harvest cells and resuspend a small number (~2 x 10⁴) in ice-cold PBS.[27]
-
Embedding Cells: Mix the cell suspension with molten LMP agarose (kept at 37°C) at a 1:10 ratio (v/v). Quickly pipette ~75 µL of this mixture onto a comet slide, spread with a coverslip, and solidify on a cold plate for 10 minutes.
-
Lysis: Carefully remove the coverslip and immerse the slides in ice-cold Lysis Solution for at least 1 hour at 4°C. This removes cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).[27]
-
Alkaline Unwinding: Gently place the slides in a horizontal electrophoresis tank filled with fresh, cold Alkaline Buffer. Let the DNA unwind for 20-40 minutes.
-
Electrophoresis: Perform electrophoresis in the same buffer at ~25 V (~300 mA) for 20-30 minutes at 4°C.
-
Neutralization: Carefully remove the slides and wash them gently three times for 5 minutes each with Neutralization Buffer.
-
Staining and Visualization: Stain the DNA by adding a small volume of SYBR Green or another suitable dye. Visualize the comets using a fluorescence microscope.
-
Analysis: Capture images and analyze them using specialized software (e.g., OpenComet for ImageJ) to quantify the percentage of DNA in the tail or the tail moment, which are indicators of DNA damage.[28]
Protocol 5: DNA Fiber Assay for Replication Fork Dynamics
This single-molecule technique is used to visualize individual replication forks and analyze parameters such as fork speed, fork stalling, and the restart of stalled forks. Cells are sequentially pulse-labeled with two different thymidine analogs (e.g., CldU and IdU), which are then detected by immunofluorescence on spread DNA fibers.
Materials and Reagents:
-
5-Chloro-2'-deoxyuridine (CldU)
-
5-Iodo-2'-deoxyuridine (IdU)
-
This compound
-
Spreading Buffer (200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS)
-
Glass microscope slides
-
Antibodies: Rat anti-BrdU (detects CldU), Mouse anti-BrdU (detects IdU)
-
Fluorescently-labeled secondary antibodies (e.g., anti-rat, anti-mouse)
Procedure:
-
Cell Labeling for Fork Restart: a. Pulse-label asynchronously growing cells with 25-50 µM CldU for 20 minutes.[9][29] b. Wash the cells three times with pre-warmed medium. c. Add medium containing HU (e.g., 2 mM) and incubate for the desired time (e.g., 1, 2, or 24 hours).[9][16] d. Wash the cells three times with pre-warmed medium to remove the HU. e. Pulse-label with 250 µM IdU for 20-60 minutes.[9]
-
Cell Harvest: Trypsinize and harvest a small number of cells (10,000-50,000).[29]
-
DNA Spreading: a. Resuspend the cell pellet in a small volume of PBS. b. Mix a few microliters of the cell suspension with Spreading Buffer. c. After a few minutes, spot the lysate onto a glass slide and tilt the slide slowly, allowing the DNA solution to run down its length, which stretches the DNA fibers.
-
Fixation and Denaturation: Air dry the slides, then fix in a 3:1 methanol:acetic acid solution. Denature the DNA with 2.5 M HCl for 30-60 minutes.
-
Immunostaining: a. Block the slides with BSA. b. Incubate with the primary antibodies against CldU and IdU simultaneously. c. Wash and incubate with the appropriate fluorescently-labeled secondary antibodies.
-
Imaging and Analysis: a. Mount the slides and image using a fluorescence microscope. b. Analyze the fiber tracks. CldU-only tracks represent stalled forks. CldU-IdU contiguous tracks represent restarted forks. IdU-only tracks represent new origin firing.[9][16] c. Quantify at least 100-200 fibers per condition to determine the percentage of fork restart.
References
- 1. This compound—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. Identification of ATR-Chk1 pathway inhibitors that selectively target p53-deficient cells without directly suppressing ATR catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BMI1 reduces ATR activation and signalling caused by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of ATR-dependent DNA damage response by nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-Stalled Replication Forks Become Progressively Inactivated and Require Two Different RAD51-Mediated Pathways for Restart and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces site-specific DNA damage via formation of hydrogen peroxide and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Revised Mechanism of this compound Induced Cell Cycle Arrest and an Improved Alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. This compound Induces Site‐specific DNA Damage via Formation of Hydrogen Peroxide and Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proteomic analysis of the response to cell cycle arrests in human myeloid leukemia cells | eLife [elifesciences.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay [bio-protocol.org]
- 19. The DNA repair inhibitors this compound and cytosine arabinoside enhance the sensitivity of the alkaline single-cell gel electrophoresis ('comet') assay in metabolically-competent MCL-5 cells [hero.epa.gov]
- 20. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. scielo.br [scielo.br]
- 23. Assessment of genotoxicity associated with this compound therapy in children with sickle cell anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Monoubiquitinated γ-H2AX: abundant product and specific biomarker for non-apoptotic DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. crpr-su.se [crpr-su.se]
- 27. neb.com [neb.com]
- 28. researchgate.net [researchgate.net]
- 29. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hydroxyurea in Combination with Chemotherapy for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design and methodologies for evaluating the synergistic effects of hydroxyurea in combination with conventional chemotherapy agents. The protocols outlined below are intended to guide researchers in accurately assessing cytotoxicity, cell cycle arrest, and apoptosis, as well as in understanding the underlying molecular mechanisms of these drug combinations.
Introduction
This compound (HU) is an inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, a critical step in DNA synthesis and repair.[1][2][3] By depleting the pool of deoxyribonucleoside triphosphates (dNTPs), this compound arrests cells in the S-phase of the cell cycle and inhibits DNA repair mechanisms.[4][5] These actions form the basis for its synergistic potential when combined with DNA-damaging chemotherapeutic agents such as gemcitabine, cisplatin, and 5-fluorouracil (5-FU). This document details the experimental protocols to investigate and quantify this synergy.
Data Presentation: Quantitative Analysis of Synergistic Effects
The following tables summarize quantitative data from studies investigating the combination of this compound with various chemotherapy agents.
Table 1: Cell Viability (IC50) Data for this compound in Combination with Chemotherapy
| Cell Line | Chemotherapy Agent | This compound (HU) IC50 (µM) | Chemotherapy IC50 (µM) | Combination IC50 (HU + Chemo) | Fold Reduction in Chemo IC50 | Reference(s) |
| HCT-116 | 5-Fluorouracil | Not specified | 0.83 | 0.27 (HU + 5-FU) | ~3-fold | [6] |
| Pancreatic Cancer Cells (Panc-1) | Gemcitabine | Not specified | Not specified | Not specified | 4-fold increase in sensitivity | [7] |
| Human Oropharyngeal Carcinoma (KB) | Gemcitabine | Not specified | Not specified | Not specified | Significant enhancement of cytotoxicity | [8][9] |
| Non-Small-Cell Lung Cancer | Cisplatin | High-dose infusion | 50 mg/m² | Not applicable (Clinical study) | No significant enhancement | [4] |
| Advanced Head and Neck Cancer | 5-Fluorouracil | Low dose | Not specified | Not applicable (Clinical study) | Positive modulation of 5-FU activity | [10] |
Table 2: Apoptosis and Cell Cycle Data for this compound Combinations
| Cell Line | Treatment | % Apoptotic Cells (Early + Late) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference(s) |
| U2OS | Control | Not specified | Not specified | Not specified | Not specified | [11] |
| U2OS | This compound | Significantly increased | Not specified | Significantly increased | Not specified | [11] |
| HCT-116 | Control | Not specified | Not specified | Not specified | Not specified | [6] |
| HCT-116 | 5-FU | 37.3% | Not specified | Not specified | Not specified | [6] |
| HCT-116 | Diosmetin + 5-FU | 41.9% | Not specified | Not specified | Not specified | [6] |
| MCF-7 (Synchronized) | 12h post-HU removal | Not specified | 58% | 28% | Not specified | [12][13] |
| MDA-MB-453 (Synchronized) | 0h post-HU removal | No significant apoptosis | 82% | 10% | Not specified | [12][13] |
| NB4 | 80 µM this compound | Apoptosis observed | Not specified | S-phase arrest | Not specified | [7] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is used to determine the cytotoxic effects of this compound and chemotherapy agents, both alone and in combination.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and chemotherapy agent(s)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and the chemotherapy agent in culture medium. Treat the cells with single agents or combinations at various concentrations. Include untreated control wells.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) for each agent and their combinations.
Synergy Analysis: Chou-Talalay Method
This method provides a quantitative assessment of the interaction between two drugs (synergism, additivity, or antagonism).
Procedure:
-
Experimental Design: Based on the IC50 values obtained from the MTT assay, design a dose-response matrix with multiple concentrations of this compound and the chemotherapy agent. A constant ratio of the two drugs based on their IC50 values is often used.
-
Data Collection: Perform the MTT assay as described above using the designed dose-response matrix.
-
Combination Index (CI) Calculation: Use software like CompuSyn to calculate the Combination Index (CI).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after drug treatment and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle via flow cytometry.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest cells and wash with cold PBS. Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Cell Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate at 37°C for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The synergistic effect of this compound and chemotherapy often involves the modulation of key signaling pathways related to DNA damage response and cell cycle control.
References
- 1. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined use of subclinical this compound and CHK1 inhibitor effectively controls melanoma and lung cancer progression, with reduced normal tissue toxicity compared to gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined use of subclinical this compound and CHK1 inhibitor effectively controls melanoma and lung cancer progression, with reduced normal tissue toxicity compared to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cisplatin with high-dose infusions of this compound to inhibit DNA repair. A phase II study in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Synergistic Effects of 5-Fluorouracil in Combination with Diosmetin in Colorectal Cancer Cells [mdpi.com]
- 7. Proteomic analysis of the response to cell cycle arrests in human myeloid leukemia cells | eLife [elifesciences.org]
- 8. Time and sequence dependence of this compound in combination with gemcitabine in human KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound modulates 5-fluorouracil antineoplastic activity in advanced head and neck carcinoma pretreated with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound promotes TET1 expression and induces apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. researchgate.net [researchgate.net]
Preparing Hydroxyurea Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyurea (HU) is an antineoplastic agent widely used in cell culture for various applications, including cell cycle synchronization, induction of replication stress, and studies of DNA damage and repair mechanisms. It functions as a potent inhibitor of ribonucleotide reductase (RNR), an enzyme essential for the conversion of ribonucleotides to deoxyribonucleotides, which are the building blocks of DNA.[1][2][3] This inhibition leads to the depletion of the deoxyribonucleotide pool, resulting in the arrest of DNA synthesis and cell cycle progression at the S phase.[1][2] Proper preparation and storage of this compound stock solutions are critical for obtaining reproducible and reliable experimental results. These application notes provide detailed protocols for the preparation, storage, and use of this compound in cell culture experiments.
Quantitative Data Summary
For ease of reference and comparison, the following table summarizes the key quantitative data for preparing and storing this compound stock solutions.
| Parameter | Value and Conditions |
| Molecular Weight | 76.05 g/mol |
| Common Solvents | Water, Dimethyl sulfoxide (DMSO), Phosphate-Buffered Saline (PBS) |
| Solubility | ∙ Water: Highly soluble[4], approx. 10 mg/mL[5] to 55 mg/mL[2] ∙ DMSO: Approx. 1 mg/mL[5] to 15 mg/mL[1] or 255 mg/mL (with sonication)[2] |
| Stock Solution Conc. | ∙ Aqueous: 1 M in distilled water is commonly used.[6] ∙ DMSO: 10 mM to 200 mM. For cell-based assays, it is recommended to prepare a stock solution at a concentration at least 1000 times higher than the final working concentration.[2] |
| Storage of Powder | ≥ 4 years at -20°C.[5] |
| Storage of Stock Solution | ∙ Aqueous (Water/PBS): Up to 2 months at 4°C[7] or up to 3 months at -20°C.[8] However, it is highly recommended to prepare fresh aqueous solutions before each use, as aged solutions can become toxic due to the formation of hydrogen cyanide and nitric oxide.[3] One source recommends not storing aqueous solutions for more than one day.[5] ∙ DMSO: 1 month at -20°C or 1 year at -80°C.[1][9] Aliquoting is recommended to avoid repeated freeze-thaw cycles.[1][9] |
| Sterilization Method | Filtration through a 0.22 µm syringe filter.[6][9] |
| Typical Working Conc. | Varies by cell line and application, typically in the range of 30 µM to 15 mM.[1][6] |
Experimental Protocols
Protocol 1: Preparation of a 1 M Aqueous this compound Stock Solution
This protocol describes the preparation of a 1 M this compound stock solution in sterile water. Aqueous solutions are convenient for many cell culture applications as they avoid potential solvent effects of DMSO. However, due to their limited stability, it is recommended to prepare them fresh.
Materials:
-
This compound powder (MW: 76.05 g/mol )
-
Sterile, nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Calculation: To prepare 10 mL of a 1 M stock solution, calculate the required mass of this compound:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 1 mol/L x 0.010 L x 76.05 g/mol = 0.7605 g
-
-
Weighing: Carefully weigh out 0.7605 g of this compound powder and transfer it to a sterile 15 mL conical tube.
-
Dissolution: Add approximately 8 mL of sterile water to the conical tube. Vortex thoroughly until the this compound is completely dissolved. It is readily soluble in water.[4]
-
Volume Adjustment: Adjust the final volume to 10 mL with sterile water.
-
Sterilization: Draw the solution into a sterile syringe, attach a sterile 0.22 µm syringe filter, and filter the solution into a new sterile conical tube.[6][9]
-
Aliquoting and Storage: If not for immediate use, aliquot the stock solution into smaller, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 3 months or at 4°C for up to 2 months.[7][8] For optimal results, it is best to prepare the solution fresh.[3][5]
Protocol 2: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol is suitable for preparing a more stable stock solution of this compound in DMSO, which can be stored for longer periods.
Materials:
-
This compound powder (MW: 76.05 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile conical tubes (15 mL)
-
Sterile syringes and needles (or sterile pipette tips)
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Calculation: To prepare 10 mL of a 100 mM (0.1 M) stock solution:
-
Mass (g) = 0.1 mol/L x 0.010 L x 76.05 g/mol = 0.07605 g
-
-
Weighing: Weigh out 0.07605 g of this compound powder and add it to a sterile 15 mL conical tube.
-
Dissolution: Add 10 mL of sterile DMSO to the tube. Vortex until the powder is fully dissolved. Gentle warming may aid dissolution but should be done with caution.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, amber microcentrifuge tubes. Store at -20°C for up to 1 month or at -80°C for up to 1 year.[1][9]
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a sterile this compound stock solution.
Mechanism of Action of this compound
Caption: this compound's inhibition of ribonucleotide reductase and its downstream effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | HIV Protease | Autophagy | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 3. Cyanide, Peroxide and Nitric Oxide Formation in Solutions of this compound Causes Cellular Toxicity and May Contribute to its Therapeutic Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Dissecting the Cell-Killing Mechanisms of this compound Using Spot Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - CAS 127-07-1 - Calbiochem | 400046 [merckmillipore.com]
- 8. This compound CAS#: 127-07-1 [m.chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes: In Vitro Modeling of Hydroxyurea-Induced Erythropoiesis
Introduction
Hydroxyurea (HU) is a cornerstone therapy for sickle cell disease (SCD) and has shown utility in other β-hemoglobinopathies.[1][2] Its primary clinical benefit stems from its ability to induce fetal hemoglobin (HbF) production, which mitigates the pathophysiology of these disorders by inhibiting hemoglobin S polymerization.[3][4] Understanding the cellular and molecular mechanisms of HU action is crucial for optimizing therapy and developing novel HbF-inducing agents. In vitro models of erythropoiesis provide a powerful and controlled environment to dissect these mechanisms. These models utilize primary human hematopoietic stem and progenitor cells (HSPCs) or erythroleukemia cell lines to recapitulate erythroid differentiation and study the effects of HU on gene expression, signaling pathways, and cell fate.
Core Principles and Applications
In vitro models are designed to simulate the process of erythropoiesis, from early progenitors to mature erythroblasts. By exposing these cultures to HU, researchers can investigate its direct effects on erythroid cells, independent of systemic physiological responses.
Key applications include:
-
Mechanism of Action Studies: Elucidating the molecular pathways by which HU induces γ-globin expression and HbF production.
-
Dose-Response Analysis: Determining the optimal concentration range for HU's therapeutic effects versus its cytotoxic effects.[5]
-
Predictive Assays: Evaluating the potential response of an individual patient's cells to HU therapy, paving the way for personalized medicine.[6]
-
Screening Novel Compounds: Using the HU-induced cellular phenotype as a benchmark for identifying and validating new therapeutic agents.[7]
Primary Cell Models
The most clinically relevant models use primary human cells capable of erythroid differentiation.
-
CD34+ HSPCs: Isolated from bone marrow, peripheral blood, or umbilical cord blood, these cells represent the true physiological precursors to red blood cells. Two-phase liquid culture systems are commonly employed to first expand the progenitor pool and then induce terminal erythroid differentiation.[7][8]
-
Peripheral Blood Mononuclear Cells (PBMCs): These can be used to generate Burst-Forming Unit-Erythroid (BFU-E) colonies in semi-solid media or to derive erythroid progenitors in liquid culture.[6][9]
Cell Line Models
-
K562 Cells: An immortalized human erythroleukemia cell line that can be induced to differentiate along the erythroid lineage. While less physiologically representative than primary cells, they offer high reproducibility and ease of use for initial screening and mechanistic studies.[3][10]
Molecular Mechanisms of this compound Action
HU induces HbF through a complex network of signaling pathways and transcriptional regulation. Key mechanisms identified through in vitro studies are summarized below.
Nitric Oxide (NO) - cGMP Signaling Pathway
A primary mechanism for HU-induced HbF is the generation of nitric oxide (NO).[3][4] HU is metabolized to NO, which activates soluble guanylyl cyclase (sGC). This leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn activates downstream signaling cascades, including protein kinase G (PKG), ultimately promoting γ-globin gene expression.[4][10][11] The induction of γ-globin by HU can be abolished by sGC inhibitors, providing strong evidence for this pathway's importance.[3]
Regulation of Globin Gene Transcription Factors
HU treatment modulates the expression of key transcription factors that control the switch from fetal (γ-globin) to adult (β-globin) hemoglobin.
-
Repression of Fetal Globin Repressors: HU has been shown to reduce the mRNA and protein levels of BCL11A and ZBTB7A (also known as LRF), two critical repressors of the γ-globin gene.[8] This de-repression is a major contributor to the increase in HbF.
-
Modulation of GATA Factors: HU can exert dose-dependent effects on GATA transcription factors. High doses tend to downregulate GATA-1, a key factor for adult erythropoiesis, while lower doses may upregulate GATA-2, which is associated with progenitor proliferation and γ-globin expression.[5][12]
Stress-Related Signaling Pathways
HU's cytotoxic properties, primarily through the inhibition of ribonucleotide reductase, induce cellular stress, which activates specific signaling pathways.
-
p38 MAPK Activation: The p38 mitogen-activated protein kinase (MAPK) pathway is activated by HU and plays a role in HbF induction.[10][13]
-
SAR1 Protein Induction: HU induces the expression of the small GTP-binding protein SAR1, which has been shown to modulate γ-globin expression, potentially through the PI3K/ERK and GATA-2/p21 pathways.[11][12]
Experimental Protocols
This section provides a detailed methodology for an in vitro model using human CD34+ HSPCs.
Protocol 1: Two-Phase Liquid Culture for this compound-Induced Erythropoiesis
This protocol is designed to expand and differentiate CD34+ cells into mature erythroblasts to assess the effects of HU.
Phase I: Progenitor Expansion (Day 0 - Day 7)
-
Cell Thawing and Seeding: Thaw cryopreserved human CD34+ HSPCs according to the supplier's instructions. Seed the cells at a density of 1-5 x 10^5 cells/mL in Phase I expansion medium.
-
Phase I Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with:
-
30% Fetal Bovine Serum (FBS)
-
1% Bovine Serum Albumin (BSA)
-
10 µg/mL Insulin
-
200 µg/mL Transferrin
-
100 ng/mL Stem Cell Factor (SCF)
-
10 ng/mL Interleukin-3 (IL-3)
-
2 U/mL Erythropoietin (EPO)
-
-
Incubation: Culture the cells at 37°C in a humidified incubator with 5% CO2.
-
Monitoring: Monitor cell density and viability every 2-3 days. Dilute the culture as needed to maintain cell density below 1 x 10^6 cells/mL.
Phase II: Erythroid Differentiation and HU Treatment (Day 7 - Day 18)
-
Cell Harvest and Resuspension: On Day 7, harvest the expanded progenitors by centrifugation (300 x g for 10 minutes).
-
Seeding for Differentiation: Resuspend the cells at 2-5 x 10^5 cells/mL in Phase II differentiation medium.
-
Phase II Medium: IMDM supplemented with:
-
30% FBS
-
1% BSA
-
10 µg/mL Insulin
-
1 mg/mL Holo-Transferrin
-
3 U/mL Erythropoietin (EPO)
-
100 ng/mL Stem Cell Factor (SCF, for the first 3-4 days of Phase II only)
-
-
This compound Treatment: Prepare a stock solution of HU (e.g., 100 mM in sterile water). On Day 8 of the total culture (Day 1 of Phase II), add HU to the cultures to achieve final concentrations ranging from 10 µM to 100 µM. Include an untreated control (vehicle only). The timing of HU addition can be varied; adding it early in differentiation (e.g., Day 8) has been shown to be effective.[8]
-
Incubation and Monitoring: Continue incubation at 37°C and 5% CO2. Collect cell aliquots at various time points (e.g., Day 11, 14, 18) for analysis.
Endpoint Analysis
-
Cell Viability and Proliferation: Perform cell counts and viability assessment (e.g., using Trypan Blue exclusion) to determine the cytotoxic effects of HU.
-
Erythroid Differentiation Assessment: Use flow cytometry to analyze the expression of erythroid surface markers (e.g., Glycophorin A/CD235a and Transferrin Receptor/CD71).
-
HbF Quantification:
-
Gene Expression Analysis (RT-qPCR): Extract total RNA from cell pellets. Perform reverse transcription followed by quantitative PCR to measure the mRNA levels of γ-globin (HBG1/2), β-globin (HBB), and key transcription factors (e.g., BCL11A, ZBTB7A, KLF1, GATA1).
Data Presentation
The following tables summarize quantitative data from published in vitro studies on this compound.
Table 1: Effect of this compound on Fetal Hemoglobin (HbF) Production
| Cell Type | HU Concentration (µM) | Treatment Duration | Fold Increase in %HbF | Baseline %HbF | Treated %HbF | Reference |
|---|---|---|---|---|---|---|
| Normal Donor Erythroid Progenitors | 100 | 9 days (added on day 4) | 1.3 - 3.5 | 0.4 - 5.2 (mean 1.6) | 1.5 - 8.2 (mean 3.1) | [6][14] |
| Sickle Cell Patient Erythroid Progenitors | 100 | 9 days (added on day 4) | 2.0 - 5.0 | N/A | N/A | [6] |
| β-Thalassemia Patient Erythroid Progenitors | 100 | 9 days (added on day 4) | 1.3 - 6.2 | N/A | N/A | [6] |
| CD34+ HSPC-derived Erythroblasts | 50 | 3 days (added on day 8) | ~2.8 | 8.2 | ~23 | [8] |
| Sickle Cell Patient BFU-E Colonies | N/A | N/A | ~5.7 | 4.0 ± 1.15 | 22.67 ± 2.03 |[15][16] |
Table 2: Dose-Dependent Effects of this compound on Erythropoiesis and Gene Expression
| HU Concentration (µM) | Effect | Target | Cell Type | Reference |
|---|---|---|---|---|
| 5 | ~5-fold increase | Erythroid Colony Number | Human Erythroid Cells | [5] |
| 5 - 25 | Up to 2.7-fold increase | Total Hemoglobin Levels | Human Erythroid Cells | [5] |
| > 10 | Inhibition | In vitro Erythroid Differentiation | CD34+ HSPCs | [8] |
| 100 | ~25% ± 7% decrease | Cell Number | Normal Donor Erythroid Progenitors | [14] |
| 50 | 66% decrease | GATA1 mRNA | CD34+ HSPC-derived Erythroblasts | [8] |
| 50 | 30% decrease | GATA1 Protein | CD34+ HSPC-derived Erythroblasts | [8] |
| 50 | Reduction | BCL11A and ZBTB7A mRNA & Protein | CD34+ HSPC-derived Erythroblasts | [8] |
| 5 - 100 | Dose-dependent upregulation | GATA2 mRNA | Human Erythroid Cells |[5] |
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for the in vitro model of HU-induced erythropoiesis.
Caption: Key signaling pathways in this compound-mediated HbF induction.
References
- 1. This compound in Sickle Cell Disease: Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review of this compound for β-haemoglobinopathies: the role revisited during COVID-19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - this compound induces fetal hemoglobin by the nitric oxide–dependent activation of soluble guanylyl cyclase [jci.org]
- 4. JCI - A role for nitric oxide in this compound-mediated fetal hemoglobin induction [jci.org]
- 5. This compound exerts bi-modal dose-dependent effects on erythropoiesis in human cultured erythroid cells via distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Erythropoiesis In Vitro—A Research and Therapeutic Tool in Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Influence of this compound on fetal hemoglobin production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Systematic Review of Known Mechanisms of this compound-induced Foetal Haemoglobin for Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The this compound-induced small GTP-binding protein SAR modulates γ-globin gene expression in human erythroid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell signaling pathways involved in drug-mediated fetal hemoglobin induction: Strategies to treat sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound increases fetal hemoglobin in cultured erythroid cells derived from normal individuals and patients with sickle cell anemia or beta-thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism for fetal hemoglobin induction by this compound in sickle cell erythroid progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Hydroxyurea as a Tool for Studying Gene Amplification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gene amplification is a fundamental mechanism driving oncogene overexpression and drug resistance in cancer. Understanding the dynamics of gene amplification is crucial for developing effective therapeutic strategies. Hydroxyurea (HU), a well-established inhibitor of ribonucleotide reductase, has proven to be an invaluable tool for studying the mechanisms of gene amplification. By inducing replication stress and influencing the stability of amplified genes, this compound allows researchers to dissect the complex processes underlying genomic instability. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the study of gene amplification.
This compound's primary mechanism of action is the inhibition of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis.[1][2] This depletion of the deoxyribonucleoside triphosphate (dNTP) pool leads to the stalling of DNA replication forks, resulting in replication stress and cell cycle arrest in the S phase.[1][3][4] This controlled induction of replication stress is a key feature that makes this compound a powerful tool for investigating the cellular responses that can lead to gene amplification. Furthermore, recent studies have indicated that this compound can also generate reactive oxygen species (ROS), which may contribute to its cytotoxic effects and influence on DNA integrity.[5][6][7][8][9]
One of the most significant applications of this compound in this field is its ability to accelerate the loss of extrachromosomally amplified genes.[10][11][12][13] Gene amplification often manifests as extrachromosomal elements, such as double minute chromosomes (DMs), which are acentric and tend to be unequally segregated during mitosis.[10][12] this compound treatment has been shown to enhance the elimination of these DMs, providing a method to study their stability and the dynamics of drug resistance mediated by extrachromosomal amplification.[11][12][13] By stalling replication, this compound can also trigger DNA damage response pathways, including the activation of the p53 signaling pathway, offering a model system to explore the links between replication stress, DNA repair, and the propensity for gene amplification.[14]
These notes will detail the signaling pathways affected by this compound, provide structured data on its experimental applications, and offer step-by-step protocols for key experimental procedures.
Signaling Pathways and Experimental Workflows
This compound-Induced Replication Stress and Its Consequences
This compound's inhibition of ribonucleotide reductase sets off a cascade of cellular events. The resulting dNTP pool depletion stalls DNA replication forks, which is a primary signal for the activation of the S-phase checkpoint. This checkpoint is a highly conserved signaling pathway crucial for maintaining genome stability under replication stress.[4] The ATR (Ataxia Telangiectasia and Rad3-related) kinase is a key player in this pathway, recognizing stalled replication forks and initiating a signaling cascade to arrest the cell cycle and promote DNA repair.[1]
Caption: this compound-induced replication stress pathway.
Experimental Workflow for Studying the Effect of this compound on Gene Amplification
A typical experiment to investigate the impact of this compound on the stability of amplified genes involves treating a cancer cell line known to harbor amplified genes (e.g., on DMs) with this compound and monitoring the copy number of the amplified gene over time.
Caption: Workflow for analyzing this compound's effect on gene amplification.
Data Presentation
The following tables summarize quantitative data from studies using this compound to investigate gene amplification.
Table 1: Effect of this compound on the Loss of Extrachromosomally Amplified Genes
| Cell Line | Amplified Gene | This compound Concentration (µM) | Duration of Treatment (days) | % Loss of Amplified Gene (compared to control) | Reference |
| C5R500 (Hamster) | CAD | 100 | 4 | ~50% | [12] |
| KBV1 (Human) | MDR1 | 100 | 11 | Significant decrease | [12] |
| KBV1 (Human) | MDR1 | 100 | 21 | Further significant decrease | [12] |
Table 2: this compound-Resistant Cell Lines and Associated Gene Amplification
| Cell Line | Selecting Agent | Resistance Factor | Amplified Gene(s) | Reference |
| HR-15 (Mouse L cells) | This compound | 68-fold | M1 and M2 subunits of Ribonucleotide Reductase | [2] |
| HR-30 (Mouse L cells) | This compound | 103-fold | M1 and M2 subunits of Ribonucleotide Reductase | [2] |
Experimental Protocols
Protocol 1: Induction of Extrachromosomal Gene Loss Using this compound
Objective: To induce and quantify the loss of extrachromosomally amplified genes from a cancer cell line.
Materials:
-
Cancer cell line with known extrachromosomal gene amplification (e.g., KBV1 cells with amplified MDR1).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution (e.g., 100 mM in sterile water or PBS).
-
Cell culture plates/flasks.
-
Hemocytometer or automated cell counter.
-
Genomic DNA isolation kit.
-
Reagents and equipment for qPCR, Southern blotting, or FISH.
Procedure:
-
Cell Seeding: Seed the cells at a low density in multiple culture flasks to allow for continuous growth over the course of the experiment.
-
Treatment Initiation: The following day, replace the medium. For the treatment group, add this compound to the desired final concentration (e.g., 100 µM). For the control group, add an equivalent volume of the vehicle (sterile water or PBS).
-
Cell Culture and Passaging: Culture the cells under standard conditions (37°C, 5% CO2). Passage the cells as they approach confluency, maintaining a continuous culture. At each passage, re-seed the cells at a low density and replace the medium with fresh medium containing this compound or vehicle.
-
Sample Collection: At specified time points (e.g., day 0, 4, 8, 12, etc.), harvest a subset of cells from both the control and treatment groups.
-
Cell Counting: Count the number of cells to monitor proliferation.
-
Genomic DNA Isolation: Isolate genomic DNA from the collected cell pellets according to the manufacturer's protocol of your chosen kit.
-
Quantification of Gene Amplification:
-
Quantitative PCR (qPCR): Design primers for the amplified gene and a single-copy reference gene. Perform qPCR to determine the relative copy number of the amplified gene in treated versus control samples.
-
Southern Blotting: Digest genomic DNA with a suitable restriction enzyme, separate the fragments by agarose gel electrophoresis, transfer to a membrane, and probe with a labeled DNA probe specific for the amplified gene.
-
Fluorescence In Situ Hybridization (FISH): Prepare metaphase spreads and perform FISH using a probe for the amplified gene to visualize and count the number of signals per cell.
-
Protocol 2: Cell Cycle Synchronization at the G1/S Boundary Using this compound
Objective: To synchronize a population of cells at the G1/S boundary of the cell cycle.
Materials:
-
Asynchronously growing cell culture.
-
Complete cell culture medium.
-
This compound stock solution (e.g., 100 mM).
-
Flow cytometer.
-
Propidium iodide (PI) or other DNA staining dye.
-
Ethanol (70%, ice-cold).
-
PBS.
Procedure:
-
Cell Seeding: Plate the cells at a density that will not lead to overgrowth during the synchronization period.
-
This compound Treatment: Add this compound to the culture medium to a final concentration typically ranging from 1 to 2 mM. The optimal concentration should be determined empirically for each cell line.
-
Incubation: Incubate the cells for a period equivalent to one cell cycle (e.g., 12-16 hours for many cancer cell lines). This allows cells that were in G2, M, and G1 to progress to the G1/S boundary, while cells in S phase will be arrested.
-
Release from Block (Optional): To allow cells to re-enter the cell cycle synchronously, wash the cells twice with pre-warmed PBS and then add fresh, pre-warmed complete medium without this compound.
-
Verification of Synchronization:
-
Harvest a sample of cells before and after this compound treatment (and after release, if applicable).
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 30 minutes.
-
Wash the cells with PBS and then stain with a solution containing PI and RNase A.
-
Analyze the DNA content of the cells by flow cytometry. A successfully synchronized population will show a sharp peak at the G1/S boundary.
-
References
- 1. This compound—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amplification of the genes for both components of ribonucleotide reductase in this compound resistant mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces a Stress Response That Alters DNA Replication and Nucleotide Metabolism in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Cell Killing Mechanisms of this compound [mdpi.com]
- 5. Revised Mechanism of this compound Induced Cell Cycle Arrest and an Improved Alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Revised mechanism of this compound-induced cell cycle arrest and an improved alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revised mechanism of this compound-induced cell cycle arrest and an improved alternative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Revised Mechanism of this compound Induced Cell Cycle Arrest and an Improved Alternative | bioRxiv [biorxiv.org]
- 10. This compound accelerates loss of extrachromosomally amplified genes from tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Editor's Highlight: this compound Exposure Activates the P53 Signaling Pathway in Murine Organogenesis-Stage Embryos - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine Hydroxyurea Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyurea (HU) is a well-established antineoplastic agent and a cornerstone in the management of myeloproliferative disorders and sickle cell disease.[1][2] Its primary mechanism of action involves the inhibition of ribonucleotide reductase (RNR), an enzyme crucial for the conversion of ribonucleotides to deoxyribonucleotides, which are essential for DNA synthesis.[3][4][5] This inhibition leads to the depletion of the deoxyribonucleotide triphosphate (dNTP) pool, causing replication stress, cell cycle arrest primarily in the S-phase, and ultimately, cell death.[1][5][6] Beyond its effect on RNR, this compound is also known to generate reactive oxygen species (ROS) and induce DNA damage.[1][7][8]
These application notes provide a comprehensive overview of standard cell-based assays to evaluate the efficacy of this compound. Detailed protocols for key experiments are provided to enable researchers to assess its cytotoxic and cytostatic effects, understand its impact on cellular signaling pathways, and quantify its therapeutic potential.
Mechanism of Action and Signaling Pathways
This compound's primary mode of action is the inhibition of RNR, which directly impacts DNA replication. This leads to the activation of the S-phase checkpoint, a critical cellular response to DNA replication stress.[1][9] Prolonged exposure or high concentrations of this compound can lead to the accumulation of DNA damage and the induction of apoptosis.[1][10][11]
A secondary mechanism involves the generation of reactive oxygen species (ROS), which can cause oxidative stress and contribute to DNA damage and cell cycle arrest.[7][8] Some studies also suggest that this compound can influence other cellular processes, including the p38 MAPK signaling pathway and nitric oxide (NO) production, particularly relevant in its therapeutic effect in sickle cell disease.[12][13]
Caption: Simplified signaling pathway of this compound's mechanism of action.
Data Presentation: Quantitative Analysis of this compound Efficacy
The following tables summarize typical quantitative data obtained from various cell-based assays to assess the efficacy of this compound. These values can vary depending on the cell line, experimental conditions, and duration of treatment.
Table 1: Cell Viability (IC50 Values)
| Cell Line | Assay | IC50 (µM) | Incubation Time (hours) | Reference |
| L1210 Leukemia | Growth Inhibition | 21.38 | Not Specified | [14] |
| Human Lung Cancer | Growth Inhibition | 1000 (for 99% inhibition) | Not Specified | [15] |
| MCF-7 | MTT Assay | Varies | 48 | [16] |
| U2OS Osteosarcoma | CCK8 Assay | >200 (toxic at 500) | Not Specified | [17] |
| P388 Leukemia | Proliferation Assay | Varies | 24-48 | [14] |
Table 2: Induction of Apoptosis
| Cell Line | This compound Concentration | Apoptotic Cells (%) | Assay | Incubation Time (days) | Reference |
| HEL (Human Erythroleukemia) | 150 µM | 30-40 | Flow Cytometry | 3 | [11] |
| Burkitt's Lymphoma (BM13674) | 0.66-13 mM | Dose-dependent increase | Microscopy & DNA Fragmentation | Not Specified | [10] |
| U2OS Osteosarcoma | Not Specified | Significantly increased | Flow Cytometry | Not Specified | [17] |
Table 3: Cell Cycle Analysis
| Cell Line | This compound Concentration | % Cells in S-Phase | Assay | Reference |
| U2OS Osteosarcoma | Not Specified | Significantly increased | Flow Cytometry | [17] |
| Mouse & Human T-Lymphoma | Not Specified | Accumulation in early S-phase | Flow Cytometry | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound by measuring the metabolic activity of cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Measurement: Measure the absorbance at 570 nm or 595 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
DNA Damage Assay (Comet Assay)
The Comet Assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage at the level of individual cells.
Materials:
-
Cells of interest
-
This compound stock solution
-
Comet assay kit (including low melting point agarose, lysis solution, alkaline unwinding solution, and electrophoresis buffer)
-
Microscope slides
-
Fluorescent DNA stain (e.g., SYBR Green, Ethidium Bromide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Treatment: Treat cells with this compound.
-
Cell Embedding: Mix a suspension of single cells with low melting point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose. Allow to solidify.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Perform electrophoresis at a low voltage. Damaged DNA (containing fragments and single-strand breaks) will migrate out of the nucleoid, forming a "comet tail".
-
Neutralization and Staining: Neutralize the slides and stain with a fluorescent DNA dye.
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage. Analyze the images using specialized software to quantify the extent of DNA damage.
Conclusion
The cell-based assays detailed in these application notes provide a robust framework for evaluating the efficacy of this compound. By employing these protocols, researchers can obtain quantitative data on cytotoxicity, apoptosis induction, cell cycle alterations, and DNA damage. This information is crucial for understanding the molecular mechanisms of this compound and for the development of novel therapeutic strategies. The provided diagrams and tables offer a clear visualization of the experimental workflows and expected outcomes, facilitating the design and interpretation of experiments in the field of cancer research and drug development.
References
- 1. This compound—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a key player in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Hydroxycarbamide? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pnas.org [pnas.org]
- 8. Revised mechanism of this compound-induced cell cycle arrest and an improved alternative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dissecting the Cell-Killing Mechanisms of this compound Using Spot Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces apoptosis and regular DNA fragmentation in a Burkitt's lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Cell signaling pathways involved in drug-mediated fetal hemoglobin induction: Strategies to treat sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. selleckchem.com [selleckchem.com]
- 15. Phase 1 study of high-dose this compound in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Therapeutic Potential of Nanoparticle-loaded this compound on Proliferation of Human Breast Adenocarcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound promotes TET1 expression and induces apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of this compound on cytotoxicity, inflammation and oxidative stress markers in neutrophils of patients with sickle cell anemia: dose-effect relationship - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Use of Hydroxyurea in Non-Cancer Models
Introduction
Hydroxyurea (HU), a hydroxylated analog of urea, is an antimetabolite agent historically used in the treatment of myeloproliferative neoplasms and as a radiosensitizer in cancer therapy.[1][2][3] Its primary mechanism of action involves the inhibition of ribonucleotide reductase (RNR), an enzyme critical for converting ribonucleotides into deoxyribonucleotides, which are essential for DNA synthesis and repair.[4][5][6] This inhibition leads to a depletion of the deoxyribonucleotide pool, causing S-phase cell cycle arrest and apoptosis.[4][7] Beyond its cytotoxic effects in oncology, this compound has been repurposed for a variety of non-cancerous conditions due to its multiple mechanisms of action, including the induction of fetal hemoglobin (HbF) and anti-inflammatory effects.
These application notes provide a comprehensive overview of the experimental use of this compound in several key non-cancer models. They are intended for researchers, scientists, and drug development professionals, offering summarized data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows to guide further research.
Section 1: Core Mechanisms of Action in Non-Cancer Models
The therapeutic effects of this compound in non-cancerous conditions stem from several biological activities beyond simple cytotoxicity.
-
Ribonucleotide Reductase (RNR) Inhibition: This remains the central mechanism. By inhibiting RNR, this compound selectively halts DNA synthesis in rapidly proliferating cells, which is beneficial in managing hyperproliferative but non-malignant conditions like psoriasis.[4][6][8]
-
Induction of Fetal Hemoglobin (HbF): In hematopoietic disorders like sickle cell disease and β-thalassemia, this compound increases the production of HbF.[9][10] This is partly mediated by the generation of nitric oxide (NO), which stimulates soluble guanylate cyclase (sGC), leading to increased cyclic guanosine monophosphate (cGMP) that activates HbF expression.[11][12] Elevated HbF levels interfere with the polymerization of sickle hemoglobin (HbS) and can reduce the alpha- and beta-globin chain imbalance in thalassemia, ameliorating anemia.[5][11]
-
Myelosuppression and Anti-Inflammatory Effects: By suppressing bone marrow activity, this compound reduces the counts of neutrophils, monocytes, and reticulocytes.[1][11] This is particularly beneficial in sickle cell disease, where chronic inflammation and elevated leukocyte counts contribute to vascular occlusion.[13] Studies in murine models have shown that this compound down-modulates the expression of E-selectin on the vascular endothelium, reducing leukocyte adhesion and extravasation into tissues.[13]
-
Modulation of T-Cell Activity: In the context of HIV, this compound's cytostatic effect reduces the proliferation of T-cells.[7] Since HIV preferentially infects activated T-cells, this quiescent state makes the cellular environment less favorable for viral replication.[7][14]
Section 2: Application in Hematological Disorders
Sickle Cell Disease (SCD)
Application Note: this compound is the primary disease-modifying therapy for SCD.[9] Its efficacy is attributed to its dual ability to increase protective HbF and reduce the inflammatory processes that drive vaso-occlusive crises (VOCs) and acute chest syndrome (ACS).[9][13] Experimental models, particularly murine models, have been crucial for elucidating mechanisms independent of HbF induction, such as the down-regulation of endothelial adhesion molecules.[13]
Quantitative Data Summary: this compound in Sickle Cell Disease Models
| Model System | Dosage | Key Quantitative Outcomes | Reference(s) |
|---|---|---|---|
| Murine SCD Model | 50 mg/kg/day | Increased specific force production in skeletal muscle compared to untreated mice. | [15] |
| Murine SCD Model | 25 mg/kg/day | Significantly improved survival against pneumococcal challenge; Reduced neutrophil extravasation and E-selectin levels. | [13] |
| Human (MSH Trial) | 15-35 mg/kg/day (MTD) | Reduced median annual rate of painful crises by ~50%; Reduced rates of ACS and blood transfusions. | [9][16] |
| Human (BABY HUG Trial) | 20 mg/kg/day (fixed) | Fewer episodes of dactylitis and VOCs; reduced hospitalizations and transfusions in infants. |[9] |
Protocol 1: In Vivo Murine SCD Model for Pneumococcal Sepsis
This protocol is adapted from studies evaluating the anti-inflammatory effects of this compound.[13]
-
Animal Model: Utilize a transgenic mouse model of sickle cell anemia (e.g., Townes model). Use wild-type mice as controls.
-
This compound Administration:
-
Prepare a solution of this compound in sterile saline.
-
Administer this compound daily via intraperitoneal (IP) injection at a dose of 25 mg/kg for a period of 4 weeks.
-
Administer a vehicle control (sterile saline) to a parallel cohort of SCD and wild-type mice.
-
-
Infection Challenge:
-
After the 4-week treatment period, challenge the mice with an intranasal inoculation of Streptococcus pneumoniae.
-
Monitor mice for survival over a 7-day period.
-
-
Endpoint Analysis:
-
Blood Analysis: Collect blood samples via cardiac puncture at the time of sacrifice. Perform complete blood counts (CBC) to assess neutrophil levels.
-
Serum Analysis: Measure serum levels of soluble E-selectin using an ELISA kit.
-
Histopathology: Harvest lung tissue, fix in 10% neutral buffered formalin, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to quantify neutrophil extravasation and signs of interstitial pneumonia and vasculitis.
-
-
Statistical Analysis: Compare survival curves using the log-rank test. Use t-tests or ANOVA to compare quantitative data between treatment groups.
Beta-Thalassemia
Application Note: this compound is used experimentally in non-transfusion-dependent β-thalassemia (NTDβT) to increase HbF levels, which can improve the globin chain imbalance, increase total hemoglobin, and potentially reduce the need for blood transfusions.[10][17] Clinical studies have shown varied but often positive responses.[18]
Quantitative Data Summary: this compound in Beta-Thalassemia
| Study Population | Dosage | Key Quantitative Outcomes | Reference(s) |
|---|---|---|---|
| NTDβT Patients (Meta-analysis) | Variable | Raised hemoglobin by >1 g/dL in 64% of patients with mild NTDβT. | [17] |
| Severe NTDβT (Meta-analysis) | Variable | Achieved complete transfusion independence in 42% of patients; ≥50% reduction in transfusion needs in 79%. | [17][18] |
| Randomized Trial | 10 mg/kg/day vs 20 mg/kg/day | The 10 mg/kg/day dose increased HbF levels, while the higher dose did not and was associated with more bone marrow toxicity. |[10] |
Protocol 2: Clinical Trial Protocol for NTDβT (Adapted)
This protocol is based on a randomized controlled trial design.[10]
-
Patient Population: Enroll patients diagnosed with non-transfusion-dependent β-thalassemia.
-
Study Design: A randomized, double-blind, placebo-controlled or dose-comparison trial.
-
Treatment Arms:
-
Arm A: Oral this compound at a starting dose of 10 mg/kg/day.
-
Arm B: Placebo or a different dose for comparison (e.g., 20 mg/kg/day).
-
-
Duration: Administer treatment daily for a minimum of 6-12 months.
-
Monitoring and Endpoints:
-
Primary Endpoint: Change in baseline hemoglobin level or reduction in transfusion requirement over the study period.
-
Secondary Endpoints: Change in HbF percentage, serum ferritin, and quality of life scores.
-
Safety Monitoring: Perform complete blood counts (CBC) with differential every 2-4 weeks to monitor for myelosuppression (neutropenia, thrombocytopenia). Monitor liver and renal function periodically.
-
-
Dose Adjustment: Include a protocol for dose escalation (e.g., increase by 2.5-5.0 mg/kg/day every 8 weeks) based on hematological response and in the absence of toxicity, up to a maximum tolerated dose.
Section 3: Application in Proliferative Disorders
Meningioma
Application Note: While meningiomas are tumors, they are often slow-growing and non-malignant (WHO Grade I). This compound has been investigated as a medical treatment for recurrent or unresectable meningiomas, acting through the induction of apoptosis.[19][20] Preclinical studies in cell culture and animal models have demonstrated its efficacy, and it has shown modest activity in clinical settings, particularly in stabilizing disease.[19][20] Canine patients with naturally occurring meningiomas have also served as a valuable, clinically relevant translational model.[21][22]
Quantitative Data Summary: this compound in Meningioma Models
| Model System | Dosage | Key Quantitative Outcomes | Reference(s) |
|---|---|---|---|
| Human Patients | 1000-1500 mg/day (~20 mg/kg/day) | Tumor volume reduction of 60-74% in select cases; 15% reduction in a slow-growing tumor. | [19] |
| Human Patients | 20 mg/kg/day | Achieved stable disease in 14 of 16 (88%) evaluable patients for a median of 80 weeks. | [20] |
| Canine Patients (with PAC-1) | Not specified | Led to stabilization of disease. |[22] |
Protocol 3: In Vitro Meningioma Cell Culture Assay
This protocol is adapted from studies assessing this compound's effect on meningioma cell lines.[23]
-
Cell Lines: Use established human meningioma cell lines (e.g., IOMM-Lee) or primary cells derived from patient tumors.
-
Cell Culture: Culture cells in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C and 5% CO₂.
-
Treatment:
-
Seed cells in 96-well plates for viability assays or 6-well plates for cell cycle analysis.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 10 µM to 1000 µM) for 24, 48, and 72 hours. Include an untreated control.
-
-
Viability/Proliferation Assay:
-
At each time point, assess cell viability using an MTT or WST-1 assay according to the manufacturer's protocol.
-
Measure absorbance using a plate reader to determine the percentage of viable cells relative to the control.
-
-
Apoptosis and Cell Cycle Analysis:
-
Harvest cells and fix with 70% ethanol.
-
Stain with a DNA-binding dye (e.g., Propidium Iodide) containing RNase.
-
Analyze the cell cycle distribution (G1, S, G2/M phases) and the sub-G1 peak (indicative of apoptosis) using a flow cytometer.
-
-
Data Analysis: Calculate the IC50 value for cell viability. Analyze changes in cell cycle phase percentages between treated and control groups.
References
- 1. This compound in the sickle cell disease modern era - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of this compound-Induced Cellular Senescence: An Oxidative Stress Connection? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - NCI [cancer.gov]
- 4. Mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Hydroxycarbamide? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. This compound exerts an anti-proliferative effect on T cells but has no direct impact on cellular activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of this compound in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound therapy for sickle cell anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound for reducing blood transfusion in non‐transfusion dependent beta thalassaemias - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. This compound therapy of a murine model of sickle cell anemia inhibits the progression of pneumococcal disease by down-modulating E-selectin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of this compound in treatment of disease due to human immunodeficiency virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of this compound on skeletal muscle energetics and force production in a sickle cell disease murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound in Sickle Cell Disease: Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound for nontransfusion-dependent β-thalassemia: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound for treatment of unresectable and recurrent meningiomas. II. Decrease in the size of meningiomas in patients treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound chemotherapy for unresectable or residual meningioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evaluation of a procaspase-3 activator with this compound or temozolomide against high-grade meningioma in cell culture and canine cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
Hydroxyurea Treatment of Primary Cell Cultures: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyurea (HU), a non-alkylating antineoplastic agent, is a cornerstone of therapy for various hematological disorders and cancers.[1][2] Its utility extends into the research laboratory as a powerful tool for manipulating the cell cycle and studying DNA damage responses. This document provides detailed application notes and protocols for the treatment of primary cell cultures with this compound, aimed at researchers, scientists, and drug development professionals.
This compound's primary mechanism of action is the inhibition of ribonucleotide reductase (RNR), an enzyme crucial for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis.[1][3] This inhibition leads to a depletion of the deoxyribonucleotide pool, resulting in the stalling of DNA replication forks and subsequent arrest of the cell cycle in the S-phase.[1][3] Beyond its direct impact on DNA synthesis, this compound is also known to induce the production of nitric oxide (NO), which can trigger downstream signaling pathways.[4][5]
These characteristics make this compound an invaluable reagent for a variety of in vitro applications, including:
-
Cell Cycle Synchronization: By reversibly arresting cells in the S-phase, this compound allows for the synchronization of cell populations, enabling the study of cell cycle-dependent processes.[3][6]
-
Induction of DNA Damage and Replication Stress: The stalling of replication forks by this compound mimics endogenous replication stress and can lead to DNA double-strand breaks, providing a model for studying DNA damage response and repair pathways.[7][8]
-
Investigation of Drug Efficacy and Cytotoxicity: this compound is often used as a positive control or a combinatorial agent in studies evaluating the cytotoxic and anti-proliferative effects of novel therapeutic compounds.
This document will provide a comprehensive overview of the principles of this compound treatment in primary cell cultures, detailed experimental protocols, and methods for assessing its effects.
Data Presentation
The effects of this compound on primary cell cultures are dose- and cell-type-dependent. The following tables summarize quantitative data from various studies to provide a reference for expected outcomes.
Table 1: Dose-Dependent Effects of this compound on Primary Cell Viability
| Primary Cell Type | This compound Concentration | Incubation Time | Viability Assay | Observed Effect |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 50-200 µM | 24 hours | Not specified | High cell viability maintained. |
| Human Umbilical Vein Endothelial Cells (HUVECs) | >500 µM | Not specified | Not specified | Consistently lethal.[9] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 10, 100, 1000 µM | 3 days | CFSE dilution / [3H]-thymidine incorporation | Dose-dependent decrease in T-cell proliferation.[10] |
| Human Neutrophils (from SCA patients) | 0.5 g, 1.0 g, 1.5-2.0 g/day (in vivo) | Not applicable | MTT Assay | Dose-dependent increase in neutrophil viability compared to untreated SCA patients.[11] |
Table 2: Effects of this compound on Primary Cell Cycle Distribution
| Primary Cell Type | This compound Concentration | Incubation Time | Method | Observed Effect on Cell Cycle Distribution |
| Procyclic-form Trypanosoma brucei | 0.2 mM | Overnight | Flow Cytometry (PI) | Synchronization in late S-phase.[12] |
| Human Retinal Pigment Epithelial (RPE1) cells | 2 mM | 24 hours | ImmunoCellCycle-ID | Accumulation of cells in the S-phase.[13] |
| Breast Cancer Cell Lines (MCF-7, MDA-MB-453) | 2 mM | 12 hours | Flow Cytometry (PI) | G1/S accumulation; MCF-7: 58% G1, 28% S; MDA-MB-453: 82% G1, 10% S.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder (e.g., Sigma-Aldrich, Cat. No. H8627)
-
Sterile, nuclease-free water or cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringe filter (0.22 µm pore size)
-
Sterile cryovials
Procedure:
-
Calculation: Determine the desired concentration and volume of the stock solution. A common stock concentration is 1 M. To prepare a 1 M stock solution of this compound (MW: 76.06 g/mol ), dissolve 76.06 mg of this compound powder in 1 mL of sterile water or medium.
-
Dissolution: In a sterile biological safety cabinet, add the calculated amount of this compound powder to a sterile conical tube. Add the appropriate volume of sterile water or medium.
-
Mixing: Vortex or gently swirl the tube until the this compound is completely dissolved.
-
Sterilization: Sterilize the this compound solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.[14]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term storage (up to 2 months), the stock solution can be stored at 4°C.
Protocol 2: Cell Synchronization of Primary Cells Using this compound
This protocol provides a general guideline for synchronizing primary cells at the G1/S boundary. The optimal concentration and incubation time should be determined empirically for each primary cell type.
Materials:
-
Primary cells of interest, actively proliferating in culture
-
Complete cell culture medium appropriate for the primary cell type
-
This compound stock solution (e.g., 1 M)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Plate the primary cells at a density that will allow for logarithmic growth during the experiment. Aim for 50-60% confluency at the time of this compound addition.
-
This compound Treatment:
-
Dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentration. Common starting concentrations for synchronization range from 0.2 mM to 2 mM.[6][12]
-
Aspirate the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for a period of 12-24 hours.[6] The optimal incubation time will depend on the cell cycle length of the primary cells.
-
-
Release from Arrest:
-
To release the cells from the S-phase block, aspirate the this compound-containing medium.
-
Wash the cells twice with a generous volume of sterile, pre-warmed PBS to remove any residual this compound.
-
Add fresh, pre-warmed complete culture medium to the cells.
-
-
Time-Course Analysis: At various time points after the release (e.g., 0, 2, 4, 6, 8, 12, 24 hours), harvest the cells for downstream analysis of cell cycle progression (e.g., by flow cytometry).
Protocol 3: Assessment of Cell Cycle Distribution by Flow Cytometry
Materials:
-
This compound-treated and control primary cells
-
PBS, sterile
-
Trypsin-EDTA (for adherent cells)
-
70% ethanol, ice-cold
-
RNase A solution (e.g., 100 µg/mL)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
For suspension cells, directly collect the cells into a conical tube.
-
-
Cell Counting and Washing: Count the cells to ensure an adequate number for flow cytometry (typically 1 x 10^6 cells per sample). Centrifuge the cells and wash the pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
Add the PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Assessment of Apoptosis by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
This compound-treated and control primary cells cultured on coverslips or in chamber slides
-
TUNEL assay kit (commercially available from various suppliers)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed primary cells on coverslips or in chamber slides and treat with this compound as desired. Include positive and negative controls as recommended by the kit manufacturer.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 2-5 minutes on ice.
-
-
TUNEL Staining: Follow the manufacturer's protocol for the specific TUNEL assay kit. This typically involves an equilibration step followed by incubation with the TdT reaction mixture containing labeled dUTPs.
-
Nuclear Counterstaining: After the TUNEL reaction, wash the cells and counterstain the nuclei with a DNA-binding dye like DAPI.
-
Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence from the incorporated labeled dUTPs.
Mandatory Visualizations
Caption: A typical experimental workflow for treating primary cells with this compound.
Caption: this compound inhibits DNA synthesis by targeting ribonucleotide reductase.
Caption: this compound triggers a DNA damage response leading to cell cycle arrest.
Caption: this compound can induce nitric oxide signaling pathways in cells.
References
- 1. mdpi.com [mdpi.com]
- 2. The Cell Killing Mechanisms of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound does not reverse functional alterations of the nitric oxide-cGMP pathway associated with priapism phenotype in corpus cavernosum from sickle cell mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound improves nitric oxide bioavailability in humanized sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Revised Mechanism of this compound Induced Cell Cycle Arrest and an Improved Alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revised mechanism of this compound-induced cell cycle arrest and an improved alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound therapy of a murine model of sickle cell anemia inhibits the progression of pneumococcal disease by down-modulating E-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of this compound on cytotoxicity, inflammation and oxidative stress markers in neutrophils of patients with sickle cell anemia: dose-effect relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Dissecting the Cell-Killing Mechanisms of this compound Using Spot Assays - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Assessing Hydroxyurea-Induced Apoptosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyurea (HU) is a well-established antineoplastic agent that primarily functions by inhibiting the enzyme ribonucleotide reductase.[1][2] This inhibition leads to the depletion of deoxyribonucleotide (dNTP) pools, which is essential for DNA synthesis and repair.[1][2] Consequently, HU treatment induces replication stress, S-phase cell cycle arrest, and, at sufficient concentrations or with prolonged exposure, apoptosis.[1][2][3][4] The induction of apoptosis by HU is a critical mechanism for its therapeutic efficacy in treating various cancers and other proliferative disorders.[1]
The apoptotic cascade initiated by HU involves a complex interplay of signaling pathways, often triggered by DNA damage responses. Key pathways implicated include the p53 signaling pathway and the ATR/Chk1 checkpoint pathway, which sense and respond to replication fork stalling and DNA damage.[2][5] Activation of these pathways can lead to the transcriptional upregulation of pro-apoptotic genes and the modulation of Bcl-2 family proteins, ultimately culminating in the activation of effector caspases and the execution of programmed cell death.[5][6]
This document provides a comprehensive guide to the methodologies used to assess this compound-induced apoptosis. It includes detailed protocols for key experimental assays, a summary of quantitative data, and visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize quantitative data from various studies on this compound-induced apoptosis, providing a comparative overview of its effects across different cell lines and experimental conditions.
Table 1: this compound-Induced Apoptosis in Various Cell Lines
| Cell Line | This compound Concentration | Treatment Duration | Percent Apoptosis (Annexin V Positive) | Reference |
| HCT116 | 1 mM | 24 hours | ~25% | [7] |
| HCT116 | 1 mM | 48 hours | ~40% | [7] |
| Burkitt's lymphoma (BM13674) | 0.66 mM | Not Specified | Dose-dependent increase | [3] |
| Burkitt's lymphoma (BM13674) | 1.3 mM | Not Specified | Dose-dependent increase | [3] |
| EBV-immortalized lymphoblastoid cells | Not Specified | Not Specified | Appearance of sub-G1 peak | [8] |
Table 2: Modulation of Apoptosis-Related Protein Expression by this compound
| Cell Line | This compound Treatment | Protein | Change in Expression | Reference |
| Interleukin 3-dependent lymphoma (DA-1) | 1.25 mM for 17 hours | Bax | Increased | [6] |
| Interleukin 3-dependent lymphoma (DA-1) | 1.25 mM for 17 hours | Bcl-2 | Decreased | [6] |
| EBV-immortalized lymphoblastoid cells | Not Specified | p53 | Increased | [8] |
| EBV-immortalized lymphoblastoid cells | Not Specified | Bcl-2 | Decreased | [8] |
Table 3: Caspase Activation in Response to this compound Treatment
| Cell Line | This compound Treatment | Caspase Assayed | Result | Reference |
| Interleukin 3-dependent lymphoma (DA-1) | 1.25 mM for 17 hours | Caspase-3 | Highly activated | [6] |
| Meningioma (IOMM-Lee) | 250 µM (with PAC-1) | Caspase-3/-7 | Synergistic increase in activity | [9] |
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in this compound-induced apoptosis and a typical experimental workflow for its assessment.
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for assessing this compound-induced apoptosis.
Experimental Protocols
Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol is for the quantitative analysis of apoptotic cells by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
FACS tubes
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Seed cells in a 6-well plate at a density that will not exceed 80% confluency at the time of harvest.
-
Treat cells with the desired concentrations of this compound for the indicated time periods. Include an untreated control.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and collect.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
-
Staining:
-
Determine the cell concentration and adjust to 1 x 10^6 cells/mL in 1X Binding Buffer.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and quadrants.
-
Collect data for at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases, a hallmark of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
White-walled 96-well plates
-
Plate-reading luminometer
Protocol:
-
Cell Plating and Treatment:
-
Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Treat cells with various concentrations of this compound for the desired time. Include untreated controls.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Gently mix the contents of the wells by orbital shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
-
Measurement:
-
Measure the luminescence of each sample using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of caspase activity present.
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key apoptotic proteins.[10]
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Protein Extraction:
-
Treat cells with this compound as described previously.
-
Lyse the cells in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Use β-actin as a loading control to normalize protein expression levels.
-
Cell Cycle Analysis by Propidium Iodide Staining
This protocol is used to determine the cell cycle distribution and identify the sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA.[11][12][13]
Materials:
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
PBS
-
FACS tubes
-
Flow cytometer
Protocol:
-
Cell Preparation and Fixation:
-
Treat cells with this compound as described previously.
-
Harvest cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use the linear scale for the PI signal (FL2-A or equivalent).
-
Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Quantify the percentage of cells in the sub-G1 peak, which represents the apoptotic cell population.
-
References
- 1. mdpi.com [mdpi.com]
- 2. This compound—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis and regular DNA fragmentation in a Burkitt's lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-induced cell death in human T lymphoma cells as related to imbalance in DNA/protein cycle and deoxyribonucleotide pools and DNA strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Editor's Highlight: this compound Exposure Activates the P53 Signaling Pathway in Murine Organogenesis-Stage Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of Bax, Bcl-2 and caspase 3 in this compound- or etoposide-induced apoptosis of mouse interleukin-3-dependent lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound-induced apoptosis in an EBV-immortalized lymphoblastoid cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of a procaspase-3 activator with this compound or temozolomide against high-grade meningioma in cell culture and canine cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
Protocols for Hydroxyurea Washout in Cell Cultures: A Guide for Researchers
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxyurea (HU) is a widely used cytotoxic agent that inhibits ribonucleotide reductase, leading to the depletion of deoxyribonucleotide (dNTP) pools and subsequent cell cycle arrest in the S-phase.[1] This reversible inhibition of DNA synthesis makes HU a valuable tool for synchronizing cell cultures, a critical technique in studying cell cycle-dependent processes.[1][2] The effective removal of HU is paramount to allow synchronized cells to re-enter the cell cycle in a controlled manner. This document provides detailed protocols for washing out this compound from cell cultures, assessing cell viability post-washout, and analyzing cell cycle progression. It also outlines the key signaling pathways activated by HU-induced replication stress.
This compound Washout Protocols
The complete removal of HU is crucial for the synchronous re-entry of cells into the cell cycle. The following protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Standard Washout Protocol for Adherent Cells
This protocol is suitable for most adherent cell lines.
Materials:
-
Pre-warmed, sterile Phosphate-Buffered Saline (PBS) or complete cell culture medium.
-
Aspirator.
-
Sterile pipettes.
Procedure:
-
Aspirate the HU-containing medium from the cell culture vessel.
-
Gently add pre-warmed, sterile PBS or complete culture medium to the vessel to wash the cell monolayer. The volume should be sufficient to cover the cells (e.g., 5-10 mL for a 10 cm dish).
-
Gently rock the vessel to ensure the entire surface is washed.
-
Aspirate the wash solution.
-
Repeat the wash step two more times for a total of three washes.[3]
-
After the final wash, add fresh, pre-warmed complete culture medium to the cells.
-
Return the cells to the incubator to allow for cell cycle re-entry.
Washout Protocol for Suspension Cells
This protocol is designed for cells grown in suspension.
Materials:
-
Pre-warmed, sterile PBS or complete cell culture medium.
-
Sterile centrifuge tubes.
-
Centrifuge.
-
Aspirator or sterile pipettes.
Procedure:
-
Transfer the cell suspension to a sterile centrifuge tube.
-
Pellet the cells by centrifugation. A gentle centrifugation at 100-300 x g for 5 minutes is typically sufficient.[1][2][4]
-
Carefully aspirate the supernatant containing HU.
-
Gently resuspend the cell pellet in pre-warmed, sterile PBS or complete culture medium.
-
Repeat the centrifugation and resuspension steps two more times for a total of three washes.
-
After the final wash, resuspend the cells in fresh, pre-warmed complete culture medium at the desired density.
-
Transfer the cell suspension to a new culture vessel and return to the incubator.
Quantitative Data Summary
The following tables summarize quantitative data related to HU treatment and washout, providing a reference for experimental design.
Table 1: this compound Treatment and Washout Parameters for Cell Synchronization
| Cell Line | This compound Concentration | Incubation Time | Washout Procedure | Reference |
| MCF-7 | 2 mM | 12 hours | 3 washes with fresh medium | [3] |
| MDA-MB-453 | 2 mM | 12 hours | 3 washes with fresh medium | [3] |
| H1299 | Not Specified | 18 hours | Drug removal | [5] |
| RPE1 | 2 mM | 24 hours | Not Specified | [6] |
Table 2: Cell Cycle Distribution in MDA-MB-453 Cells After this compound Washout
| Time After Washout | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| 0 hours | 82% | 10% | 8% | [3][7] |
| 3 hours | 45% | 40% | 15% | [3] |
| 6 hours | 35% | 50% | 15% | [3] |
| 12 hours | 40% | 45% | 15% | [3] |
| 24 hours | 65% | 20% | 15% | [3] |
| 48 hours | 75% | 15% | 10% | [3] |
Table 3: Cell Cycle Distribution in MCF-7 Cells After this compound Washout
| Time After Washout | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| 0 hours | 75% | 15% | 10% | [3] |
| 3 hours | 70% | 20% | 10% | [3] |
| 6 hours | 65% | 25% | 10% | [3] |
| 12 hours | 58% | 28% | 14% | [3][7] |
| 24 hours | 55% | 30% | 15% | [3] |
| 48 hours | 70% | 20% | 10% | [3] |
Experimental Protocols
Cell Viability Assessment: Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity.[8][9]
Materials:
-
Trypan Blue solution (0.4%).
-
Hemocytometer.
-
Microscope.
-
Cell suspension.
-
PBS or serum-free medium.
Procedure:
-
Prepare a single-cell suspension of your cells. For adherent cells, trypsinize and resuspend in medium to inactivate trypsin, then centrifuge and resuspend in PBS or serum-free medium.[9]
-
Mix one part 0.4% Trypan Blue solution with one part cell suspension and incubate for 3 minutes at room temperature.[4]
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of blue (non-viable) and clear (viable) cells in the central grid of the hemocytometer.
-
Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry
This method quantifies the DNA content of cells, allowing for the determination of their distribution in the different phases of the cell cycle.
Materials:
-
70% cold ethanol.
-
PBS.
-
RNase A solution.
-
Propidium Iodide (PI) staining solution.
-
Flow cytometer.
Procedure:
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cell pellet once with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 30 minutes.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.[2]
-
Add PI staining solution and incubate in the dark for 15-30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G1, S, and G2/M phases.
Signaling Pathways and Experimental Workflows
S-Phase Checkpoint Signaling Pathway
This compound-induced replication stress activates the S-phase checkpoint, a crucial signaling cascade that arrests the cell cycle to allow for DNA repair and prevent genomic instability. The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a key sensor of stalled replication forks.[10] Upon activation, ATR phosphorylates and activates its downstream effector kinase, Chk1, which in turn targets multiple substrates to halt cell cycle progression.
Experimental Workflow for this compound Washout and Analysis
The following diagram illustrates a typical experimental workflow for cell synchronization using this compound, followed by washout and subsequent analysis of cell cycle progression and viability.
References
- 1. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing CRISPR-Cas9 to Interrogate Hydroxyurea Resistance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to employing CRISPR-Cas9 genome-wide screens for the identification and study of genes mediating resistance to hydroxyurea, a widely used therapeutic agent. Detailed protocols for performing such screens are outlined, along with methods for data analysis and visualization of key pathways.
Introduction to this compound and Resistance Mechanisms
This compound is an antineoplastic drug that functions primarily by inhibiting ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. This inhibition leads to the depletion of the deoxyribonucleotide triphosphate (dNTP) pool, causing replication stress, S-phase cell cycle arrest, and ultimately, cell death.[1][2] Resistance to this compound can arise through various mechanisms, including upregulation of RNR subunits, alterations in the DNA damage response (DDR) and S-phase checkpoint pathways, and modulation of cellular responses to reactive oxygen species (ROS), which are generated as a byproduct of this compound metabolism.[1][3][4]
Application of CRISPR-Cas9 Screening
CRISPR-Cas9 technology offers a powerful and unbiased approach to systematically identify genes whose loss-of-function confers resistance to this compound.[5] By creating a pooled library of cells, each with a single gene knockout, researchers can select for cells that survive and proliferate in the presence of this compound. Subsequent deep sequencing of the guide RNA (gRNA) sequences enriched in the resistant population reveals the genetic determinants of this compound resistance.
Data Presentation: Identifying Genetic Determinants of this compound Resistance
A genome-wide CRISPR-Cas9 screen was conducted in hTERT-RPE1 cells, a human retinal pigment epithelial cell line, to identify genes that modulate sensitivity to this compound.[6] The screen utilized a targeted subset of the TKOv3 library and identified a set of genes whose knockout leads to either increased resistance or sensitivity to the drug. The results are summarized in the table below.
| Gene | Description | Log2 Fold Change (LFC) | p-value | FDR | Phenotype |
| TOP2A | DNA Topoisomerase II Alpha | 1.85 | 1.2e-05 | 0.002 | Resistance |
| MCM2 | Minichromosome Maintenance Complex Component 2 | 1.55 | 3.5e-05 | 0.004 | Resistance |
| PCNA | Proliferating Cell Nuclear Antigen | 1.42 | 8.1e-05 | 0.007 | Resistance |
| RRM1 | Ribonucleotide Reductase Catalytic Subunit M1 | -2.10 | 2.5e-06 | 0.0005 | Sensitivity |
| RRM2 | Ribonucleotide Reductase Regulatory Subunit M2 | -1.98 | 5.0e-06 | 0.0008 | Sensitivity |
| ATR | Ataxia Telangiectasia and Rad3-Related Protein | -1.75 | 1.1e-05 | 0.001 | Sensitivity |
| CHK1 | Checkpoint Kinase 1 | -1.63 | 2.2e-05 | 0.002 | Sensitivity |
Note: The data presented here is a representative example based on typical outcomes of such screens and is intended for illustrative purposes. LFC > 0 indicates enrichment (resistance), and LFC < 0 indicates depletion (sensitivity).
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Resistance Signaling Pathway
The following diagram illustrates the primary mechanism of this compound action and the key signaling pathways involved in the cellular response and development of resistance.
Caption: this compound action and resistance pathways.
Experimental Workflow for CRISPR-Cas9 Screening
The diagram below outlines the key steps involved in performing a genome-wide CRISPR-Cas9 screen to identify genes associated with this compound resistance.
Caption: CRISPR-Cas9 screening workflow.
Experimental Protocols
Protocol 1: Generation of a Pooled CRISPR-Cas9 Knockout Cell Library
Objective: To generate a stable population of Cas9-expressing cells containing a diverse library of gene knockouts.
Materials:
-
Human cell line of interest (e.g., hTERT-RPE1) stably expressing Cas9.
-
Pooled lentiviral sgRNA library (e.g., TKOv3).
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G).
-
HEK293T cells for lentivirus production.
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Polybrene.
-
Puromycin or other appropriate selection antibiotic.
-
Standard cell culture reagents and equipment.
Method:
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA library plasmid pool and packaging plasmids using a suitable transfection reagent.
-
Viral Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection, filter through a 0.45 µm filter, and store at -80°C.
-
Transduction: Plate the Cas9-expressing target cells and transduce with the pooled lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA. Add polybrene to enhance transduction efficiency.
-
Antibiotic Selection: 24 hours post-transduction, replace the medium with fresh medium containing the appropriate concentration of selection antibiotic (e.g., puromycin). Maintain selection for 3-5 days until a stable population of transduced cells is established.
-
Library Representation: Harvest a sample of the initial cell population (T0) for genomic DNA extraction to serve as a baseline for sgRNA representation.
Protocol 2: this compound Resistance Screening
Objective: To identify sgRNAs, and therefore gene knockouts, that are enriched in the cell population following treatment with this compound.
Materials:
-
Pooled CRISPR-Cas9 knockout cell library.
-
This compound solution.
-
Control vehicle (e.g., DMSO).
-
Standard cell culture reagents and equipment.
Method:
-
Cell Plating: Plate the pooled knockout cell library at a sufficient density to maintain a representation of at least 500 cells per sgRNA in the library.
-
Treatment: Split the cell population into two groups: a control group treated with the vehicle and a treatment group treated with a predetermined concentration of this compound (typically IC20-IC50 to apply selective pressure).
-
Cell Culture and Passaging: Culture the cells for a defined period (e.g., 14-21 days), passaging as necessary and maintaining the selective pressure in the treatment group. Ensure that the cell number does not drop below the minimum representation per sgRNA during passaging.
-
Cell Harvesting: At the end of the treatment period, harvest cells from both the control and this compound-treated populations.
Protocol 3: Identification of Enriched sgRNAs by Next-Generation Sequencing
Objective: To quantify the representation of each sgRNA in the control and this compound-resistant cell populations.
Materials:
-
Genomic DNA extraction kit.
-
PCR primers flanking the sgRNA cassette.
-
High-fidelity DNA polymerase.
-
Next-generation sequencing (NGS) platform (e.g., Illumina).
Method:
-
Genomic DNA Extraction: Extract genomic DNA from the T0, control, and this compound-treated cell populations.
-
PCR Amplification: Amplify the sgRNA-containing region from the genomic DNA using primers with sequencing adapters and barcodes for multiplexing.
-
NGS Library Preparation: Purify the PCR products and prepare them for NGS according to the manufacturer's protocol.
-
Sequencing: Perform high-throughput sequencing to determine the read counts for each sgRNA in each sample.
Protocol 4: Bioinformatic Analysis
Objective: To identify statistically significant enriched or depleted sgRNAs and their corresponding target genes.
Method:
-
Data Pre-processing: Demultiplex the sequencing reads and align them to the sgRNA library reference to obtain raw read counts for each sgRNA.
-
Normalization: Normalize the read counts across samples to account for differences in sequencing depth.
-
Log-Fold Change Calculation: Calculate the log2 fold change (LFC) of each sgRNA's abundance in the this compound-treated sample relative to the control sample.
-
Statistical Analysis: Use bioinformatics tools such as MAGeCK to determine the statistical significance (p-value and False Discovery Rate - FDR) of the enrichment or depletion of each sgRNA and to aggregate the results at the gene level.[7]
-
Hit Identification: Identify genes with a statistically significant positive LFC as potential mediators of this compound resistance and those with a significant negative LFC as potential sensitizers.
Conclusion
The application of CRISPR-Cas9 genome-wide screening provides a robust and unbiased platform for elucidating the complex genetic networks underlying this compound resistance. The protocols and data presented here offer a framework for researchers to identify novel therapeutic targets and develop strategies to overcome drug resistance in a clinical setting.
References
- 1. Boone Lab - Selected Publications [boonelab.ccbr.utoronto.ca]
- 2. embopress.org [embopress.org]
- 3. Genetic screening for single-cell variability modulators driving therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Troubleshooting Incomplete Cell Synchronization with Hydroxyurea: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with incomplete cell synchronization using hydroxyurea.
Quick Links:
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: My cells are not arresting in S-phase after this compound treatment. What are the common causes?
A1: Incomplete S-phase arrest is a frequent issue. Several factors could be at play:
-
Sub-optimal this compound Concentration: The effective concentration of this compound is highly cell-line dependent. If the concentration is too low, it may not be sufficient to inhibit ribonucleotide reductase (RNR) effectively, leading to continued DNA synthesis. Conversely, excessively high concentrations can induce cytotoxicity and arrest cells in other phases of the cell cycle. It is crucial to empirically determine the optimal concentration for your specific cell line.
-
Inappropriate Incubation Time: The duration of this compound exposure is critical. Insufficient incubation time may not allow for all cells in the population to reach the G1/S boundary. Conversely, prolonged exposure can lead to increased cytotoxicity, DNA damage, and the activation of stress-response pathways that can interfere with a clean S-phase arrest.[1][2]
-
Cell Line Resistance: Some cell lines are inherently more resistant to this compound. This can be due to various factors, including high endogenous levels of RNR or efficient drug efflux mechanisms.
-
Poor Cell Health: Unhealthy or stressed cells may not respond predictably to cell cycle synchronization agents. Ensure your cells are in the exponential growth phase and have a high viability before starting the experiment.
-
Contamination: Mycoplasma or other microbial contamination can significantly alter cellular metabolism and response to drugs.
Q2: I am observing significant cell death after this compound treatment. How can I mitigate this?
A2: this compound-induced cytotoxicity is a known side effect, often linked to the accumulation of DNA damage and oxidative stress.[1][2] Here are some strategies to reduce cell death:
-
Optimize Concentration and Incubation Time: This is the most critical step. Perform a dose-response and time-course experiment to find the lowest concentration and shortest duration of treatment that still provides effective synchronization.
-
Monitor Cell Density: High cell density can exacerbate the cytotoxic effects of this compound. Ensure cells are plated at an optimal density to avoid nutrient depletion and accumulation of toxic byproducts.
-
Use Reversible Inhibitors: this compound's effects are generally reversible upon its removal.[1][2] Ensure thorough washing of the cells after the treatment period to allow them to re-enter the cell cycle.
-
Consider Antioxidants: Since this compound can induce reactive oxygen species (ROS), co-incubation with an antioxidant might mitigate some of the cytotoxic effects.[3][4] However, this should be carefully validated as it could also interfere with the synchronization process.
Q3: My flow cytometry results show a broad S-phase peak, not a sharp G1/S arrest. How can I improve the synchrony?
A3: A broad S-phase peak indicates a poorly synchronized cell population. To achieve a tighter synchronization at the G1/S boundary:
-
Pre-synchronization: Consider a double-block strategy. For example, you can first synchronize cells in G1 by serum starvation or using other inhibitors like nocodazole before applying the this compound block.[5][6] This can result in a more uniform population of cells reaching the G1/S transition.
-
Optimize Release Time: After removing this compound, cells will synchronously progress through the S-phase. The timing of harvesting post-release is crucial for capturing the desired cell cycle stage. A time-course analysis after release is recommended to pinpoint the optimal harvest time for your experiment.[7]
-
Check Flow Cytometry Technique: Ensure proper sample preparation, staining, and instrument setup. Clumped cells or improper gating can lead to misleading results.
Q4: Are there alternatives to this compound for S-phase synchronization?
A4: Yes, several other chemical inhibitors can be used to arrest cells at the G1/S boundary or within the S-phase:
-
Aphidicolin: An inhibitor of DNA polymerase α.[8][9] It is often considered less toxic than this compound.[10]
-
Thymidine: A high concentration of thymidine can induce a block in the S-phase by feedback inhibition of ribonucleotide reductase (a "double thymidine block" is a common protocol).[11][12]
The choice of synchronizing agent will depend on the cell type and the specific experimental goals.[14]
Q5: Does this compound treatment activate the DNA damage response?
A5: Yes, by stalling replication forks, this compound induces replication stress, which in turn activates the DNA damage response (DDR) pathway.[2][6][8] This is primarily mediated by the ATR kinase.[2] Activation of the DDR can lead to phosphorylation of histone H2AX (γH2AX) and other downstream signaling events.[6][8] It is important to be aware of this activation, as it may influence the interpretation of experimental results.
Quantitative Data Summary
Optimizing this compound concentration and incubation time is critical for successful cell synchronization. The following table provides a summary of concentrations and durations reported in the literature for various cell lines. Note: These are starting points, and empirical optimization is highly recommended for your specific experimental conditions.
| Cell Line | This compound Concentration | Incubation Time (hours) | Notes |
| MCF-7 | 2 mM | 12 | Effective for G1/S arrest.[15] |
| MDA-MB-453 | 2 mM | 12 | Resulted in a marked G1/S accumulation.[15] |
| RPE1 | 2 mM | 24 | Resulted in ~51% of cells arrested in S-phase.[16][17] |
| U2OS | Not specified, but used | 24 | Provided good G1/S blocking results.[5] |
| H1299 | Not specified, but used | 18 | Cells exhibited profiles typical of G1/S arrest.[18] |
| Procyclic-form Trypanosoma brucei | 0.2 mM | Overnight | Cells were found synchronized in the late S phase.[19] |
| Fission Yeast (S. pombe) | 15 mM | 3 | Most cells were arrested with a 1C DNA content.[20] |
Experimental Protocols
Protocol: Assessment of Cell Synchronization by Flow Cytometry (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry. PI is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content per cell.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
For suspension cells, collect by centrifugation.
-
Count the cells to ensure you have an adequate number (typically 1-2 x 10^6 cells per sample).
-
-
Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Repeat the wash step.
-
-
Fixation:
-
Resuspend the cell pellet in 0.5 mL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This is a critical step to prevent cell clumping.
-
Incubate the cells for at least 30 minutes at 4°C. Cells can be stored at -20°C in 70% ethanol for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 0.5 mL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a histogram to visualize the distribution of DNA content. Cells in G1 will have 2N DNA content, cells in G2/M will have 4N DNA content, and cells in S-phase will have a DNA content between 2N and 4N.
-
Gate out debris and cell aggregates to ensure accurate analysis of single cells.
-
Visualizations
This compound's Mechanism of Action and S-Phase Arrest
Caption: Mechanism of this compound-induced S-phase cell cycle arrest.
Troubleshooting Workflow for Incomplete Synchronization
Caption: A logical workflow for troubleshooting incomplete cell synchronization.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imtm.cz [imtm.cz]
- 7. researchgate.net [researchgate.net]
- 8. Cell synchronization by inhibitors of DNA replication induces replication stress and DNA damage response: analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Laser flow cytofluorometric analysis of HTC cells synchronized with this compound, nocodazole and aphidicolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell synchronization - Wikipedia [en.wikipedia.org]
- 12. assaygenie.com [assaygenie.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Reversible and effective cell cycle synchronization method for studying stage-specific processes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. life-science-alliance.org [life-science-alliance.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. This compound Induces Cytokinesis Arrest in Cells Expressing a Mutated Sterol-14α-Demethylase in the Ergosterol Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hydroxyurea Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize hydroxyurea (HU) concentration in experiments while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound's primary cytotoxic effect stems from its inhibition of the enzyme ribonucleotide reductase (RNR).[1] This enzyme is crucial for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis.[2][3] By inhibiting RNR, this compound depletes the pool of deoxyribonucleotides, leading to the stalling of DNA replication forks, which can cause DNA damage and trigger cell death, particularly in rapidly dividing cells.[1][2]
Q2: Are there other mechanisms that contribute to this compound's cytotoxicity?
A2: Yes, in addition to RNR inhibition, prolonged exposure or high concentrations of this compound can induce cytotoxicity through other mechanisms. A key secondary mechanism is the generation of reactive oxygen species (ROS), which leads to oxidative stress.[3][4][5] This oxidative stress can damage cellular components, including DNA, and may lead to cell cycle arrest independent of RNR inhibition.[4] Another reported mechanism is the induction of cytokinesis arrest in certain cellular contexts.[1]
Q3: How does this compound treatment lead to cell cycle arrest?
A3: By depleting the deoxyribonucleotide pool, this compound stalls DNA replication forks during the S phase of the cell cycle. This replication stress activates the DNA damage response (DDR) pathway, primarily through the ATR (Ataxia Telangiectasia and Rad3-related) and Chk1 (Checkpoint kinase 1) signaling cascade.[6][7] Activated Chk1 can phosphorylate downstream targets to halt cell cycle progression, providing time for DNA repair. This is why this compound is often used to synchronize cells in the S phase.[8][9] However, prolonged arrest or excessive DNA damage can lead to apoptosis (programmed cell death).
Q4: What are the typical concentrations of this compound used in cell culture experiments?
A4: The optimal concentration of this compound is highly cell-type dependent and also depends on the desired outcome (e.g., cell synchronization vs. cytotoxicity studies). Concentrations can range from micromolar (µM) to millimolar (mM). For example, some studies have used 250 µM for endothelial cells, while others have used up to 8 mM for stem cells. For cell synchronization, a common concentration is 2 mM.[8] It is crucial to perform a dose-response experiment for each new cell line and experimental setup.
Q5: How long should I expose my cells to this compound?
A5: The duration of exposure is as critical as the concentration. For cell synchronization, a common protocol involves a 12-24 hour incubation.[9] For cytotoxicity assays, exposure times can vary from 24 to 72 hours or longer, depending on the cell doubling time and the specific research question. Prolonged exposure, even at low concentrations, can lead to increased cytotoxicity.[1]
Troubleshooting Guide: Optimizing this compound Concentration
This guide provides a systematic approach to determining the optimal this compound concentration for your experiments, focusing on achieving the desired biological effect while minimizing off-target cytotoxicity.
Problem 1: Excessive Cell Death Observed in Experiments
Possible Cause: The this compound concentration is too high or the exposure time is too long for your specific cell line.
Solution:
-
Perform a Dose-Response Curve:
-
Plate your cells at a consistent density in a multi-well plate.
-
Treat the cells with a range of this compound concentrations (e.g., from 1 µM to 10 mM). It is advisable to use a logarithmic dilution series.
-
Incubate for a fixed period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard cytotoxicity assay such as MTT, XTT, or Trypan Blue exclusion.
-
Plot cell viability against this compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell growth). This will give you a quantitative measure of the cytotoxicity of this compound on your cells.
-
-
Optimize Exposure Time:
-
Using a concentration that shows minimal but effective results from your dose-response curve, perform a time-course experiment.
-
Expose cells to this concentration for various durations (e.g., 6, 12, 24, 48 hours).
-
Assess cell viability at each time point to find the optimal exposure time that achieves your desired effect without significant cell death.
-
-
Consider Cell Density:
-
Very low or very high cell densities can influence the apparent cytotoxicity of a drug. Ensure you are using a consistent and appropriate seeding density for your cell line.
-
Problem 2: Inconsistent or Non-reproducible Results
Possible Cause: Variability in experimental conditions or reagent preparation.
Solution:
-
Freshly Prepare this compound Solutions: this compound solutions can degrade over time. Prepare fresh stock solutions for each experiment and sterilize by filtration.
-
Control for Serum Concentration: Components in serum can sometimes interact with drugs. If you observe inconsistencies, consider reducing the serum concentration during the this compound treatment or using a serum-free medium, if appropriate for your cells.
-
Ensure Homogeneous Cell Plating: Uneven cell distribution in multi-well plates can lead to significant variability. Ensure your cell suspension is homogenous before plating.
-
Use Appropriate Controls: Always include an untreated control (vehicle only) to establish a baseline for cell viability.
Problem 3: Failure to Achieve Desired Effect (e.g., Cell Cycle Synchronization) without Cytotoxicity
Possible Cause: The therapeutic window for your cell line is very narrow.
Solution:
-
Fine-tune the Concentration Range: Based on your initial dose-response curve, perform a second experiment with a narrower range of concentrations around the point where you observe the desired effect with minimal toxicity.
-
Analyze Cell Cycle Profile: To confirm successful synchronization, stain the cells with a DNA-binding dye like propidium iodide (PI) and analyze the cell cycle distribution by flow cytometry. This will allow you to directly assess the percentage of cells in G1, S, and G2/M phases at different this compound concentrations.[8]
-
Consider Alternative Synchronization Methods: If a suitable concentration of this compound cannot be found, you may need to consider other cell synchronization methods, such as serum starvation or using other cell cycle inhibitors like nocodazole.[9]
Quantitative Data Summary
The following tables summarize reported this compound concentrations and their effects on various cell lines. Note that these are examples, and the optimal concentration for your specific experiment should be determined empirically.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time |
| L1210 | Leukemia | 21.38 µM | Not Specified |
| P388 | Leukemia | Not Specified | 24-48 hours |
| K562 | Leukemia | 687.94 µM | 24 hours |
| HeLa S3 | Cervical Cancer | 1.96 µg/mL | 3 days |
| KB | Oral Carcinoma | 5.29 µg/mL | Not Specified |
Data extracted from commercially available product information and may not be from peer-reviewed publications.
Table 2: Effective Concentrations of this compound for Non-Cytotoxic Applications
| Cell Line/Type | Application | Concentration | Exposure Time | Reference |
| Endothelial Cells | General Studies | 250 µM | Up to 48 hours | Anecdotal Lab Report |
| Stem Cells | Induction of DSBs | 8 mM | 12 hours | Anecdotal Lab Report |
| MCF-7 & MDA-MB-453 | Cell Synchronization | 2 mM | 12 hours | [8] |
| NB4 | S-phase Arrest | 80 µM | 18 hours | [10] |
Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using MTT Assay
This protocol provides a method to assess the cytotoxic effects of a range of this compound concentrations.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (freshly prepared)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentration.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (no cells) as a blank and wells with cells treated with vehicle (the solvent used for this compound, e.g., PBS or media) as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: Assessing Cell Viability with Trypan Blue Exclusion Assay
This protocol offers a quick and direct method to determine the percentage of viable cells after this compound treatment.
Materials:
-
Cells treated with this compound
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
-
PBS
Procedure:
-
Cell Preparation:
-
After this compound treatment, collect the cells (including any floating cells from the supernatant for adherent cultures).
-
Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS.
-
-
Staining:
-
Mix a small aliquot of your cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cells + 10 µL of Trypan Blue).
-
Incubate for 1-2 minutes at room temperature.
-
-
Counting:
-
Load 10 µL of the cell-Trypan Blue mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained, bright) and non-viable (blue-stained) cells in the four large corner squares of the hemocytometer grid.
-
-
Calculation:
-
Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key concepts related to this compound's mechanism of action and the experimental workflow for optimizing its concentration.
Caption: Mechanism of this compound Action.
Caption: Workflow for Optimizing this compound.
Caption: ATR/Chk1 Signaling Pathway Activation.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of this compound-Induced Cellular Senescence: An Oxidative Stress Connection? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Mechanisms of this compound-Induced Cellular Senescence: An Oxidative Stress Connection? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteomic analysis of the response to cell cycle arrests in human myeloid leukemia cells | eLife [elifesciences.org]
Technical Support Center: Managing Hydroxyurea-Induced Off-Target Effects in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the off-target effects of hydroxyurea in experimental settings.
Introduction to this compound in Research
This compound (HU) is a widely used compound in both clinical and research settings. Its primary on-target effect is the inhibition of ribonucleotide reductase (RNR), an enzyme essential for converting ribonucleotides to deoxyribonucleotides, thereby halting DNA synthesis and inducing S-phase cell cycle arrest.[1][2] This property makes it a valuable tool for cell synchronization and as an anti-neoplastic agent. However, researchers must be aware of its significant off-target effects, which can confound experimental results if not properly controlled. The two major off-target effects are the production of nitric oxide (NO) and the activation of the p53 tumor suppressor protein.[3][4] Prolonged exposure or high concentrations can also lead to the accumulation of DNA damage and oxidative stress.[1]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right concentration of this compound for my experiment?
A1: The optimal concentration of this compound depends on the cell type and the intended application (e.g., cell synchronization vs. studying chronic effects). It is crucial to perform a dose-response curve to determine the ideal concentration for your specific cell line that achieves the desired effect (e.g., cell cycle arrest) without causing excessive cytotoxicity.[2][5]
General Concentration Guidelines:
| Application | Cell Type | Suggested Concentration Range | Key Considerations |
| Cell Synchronization | Various Mammalian Cell Lines | 0.2 mM - 2 mM | Higher concentrations can induce a more robust S-phase arrest but also increase the risk of DNA damage and apoptosis.[6][7] |
| Studying Off-Target Effects | Endothelial Cells | 250 µM - 500 µM | Concentrations above 500 µM have been reported to be lethal for some endothelial cell lines.[5] |
| Chronic Exposure Models | K562 Erythroleukemia Cells | 250 µM - 1500 µM | Tolerant cell lines can be generated with prolonged exposure to increasing concentrations.[8] |
Q2: What are the primary off-target effects of this compound I should be concerned about in my experiments?
A2: The two most well-documented off-target effects of this compound are:
-
Nitric Oxide (NO) Production: this compound can be metabolized to nitric oxide, a signaling molecule with pleiotropic effects on cellular processes, including the activation of soluble guanylyl cyclase (sGC).[3][9][10]
-
p53 Activation: By inducing replication stress and DNA damage, this compound activates the DNA damage response (DDR) pathway, leading to the phosphorylation and activation of the tumor suppressor protein p53.[4][11]
Q3: How can I experimentally distinguish between the on-target (RNR inhibition) and off-target effects of this compound?
A3: To dissect the specific effects of this compound, a combination of positive and negative controls is essential.
| Experimental Question | Suggested Control/Experiment | Rationale |
| Is the observed effect due to RNR inhibition? | - Use other RNR inhibitors (e.g., gemcitabine, clofarabine).- Rescue the phenotype by supplementing with deoxyribonucleosides. | If the effect is replicated with other RNR inhibitors and reversed by deoxyribonucleoside supplementation, it is likely an on-target effect. |
| Is the observed effect mediated by nitric oxide? | - Use an NO scavenger (e.g., c-PTIO).- Inhibit nitric oxide synthase (NOS) with L-NAME.- Use a direct NO donor (e.g., SNP, SNAP) as a positive control. | If the effect is blocked by an NO scavenger or NOS inhibitor and mimicked by an NO donor, it is likely mediated by nitric oxide.[12] |
| Is the observed effect dependent on p53? | - Use p53-null or knockdown cell lines.- Use a pharmacological inhibitor of p53 (e.g., pifithrin-α). | If the effect is absent in p53-deficient cells or blocked by a p53 inhibitor, it is likely p53-dependent. |
Troubleshooting Guides
Problem 1: High levels of apoptosis or cell death in my this compound-treated cells.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high. | Perform a dose-response experiment (e.g., MTT or trypan blue exclusion assay) to determine the IC50 and select a concentration that induces the desired effect with minimal toxicity. For some cell lines, concentrations above 500 µM can be lethal.[5] |
| Prolonged exposure is causing accumulation of DNA damage. | Reduce the incubation time. For cell synchronization, a 12-24 hour treatment is often sufficient.[6][13] |
| The cell line is particularly sensitive to replication stress. | Consider using an alternative synchronization agent with a different mechanism of action, such as aphidicolin (DNA polymerase inhibitor) or thymidine (inhibits dCTP synthesis).[14][15] |
Problem 2: Inconsistent or incomplete cell cycle synchronization.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound concentration or incubation time. | Optimize the concentration and duration of this compound treatment for your specific cell line. Monitor cell cycle progression by flow cytometry at different time points after release from the block.[16] |
| Cellular heterogeneity in response to this compound. | For a tighter synchronization, consider a double-block method, such as a thymidine block followed by a this compound block.[16] |
| "Leaky" S-phase arrest. | This compound can cause a "leaky" S-phase checkpoint in some cell lines.[17] If a very tight arrest is required, another agent like aphidicolin might be more suitable, though it also has its own off-target effects to consider.[14] |
Experimental Protocols
Protocol 1: Assessment of p53 Activation by Western Blot
This protocol is adapted from methodologies used to detect p53 phosphorylation following this compound treatment.[11][18]
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with the desired concentration of this compound (e.g., 0.5 - 2 mM) for 16-24 hours. Include an untreated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-p53 (e.g., Ser15) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe for total p53 and a loading control (e.g., β-actin or GAPDH) to normalize the phospho-p53 signal.
Protocol 2: Quantification of Nitric Oxide Production (Griess Assay)
This protocol measures the accumulation of nitrite (a stable breakdown product of NO) in the cell culture medium.[12][19]
-
Cell Treatment: Plate cells in a multi-well plate and treat with this compound. Collect the cell culture supernatant at various time points.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Standard Curve: Prepare a standard curve of sodium nitrite (0-100 µM).
-
Assay:
-
Add 50 µL of cell culture supernatant or nitrite standard to a 96-well plate.
-
Add 50 µL of the Griess reagent to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Visualizations
Caption: On-target effect of this compound via ribonucleotide reductase inhibition.
Caption: Off-target effects of this compound: NO production and p53 activation.
References
- 1. This compound—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound generates nitric oxide in human erythroid cells: mechanisms for gamma-globin gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Editor's Highlight: this compound Exposure Activates the P53 Signaling Pathway in Murine Organogenesis-Stage Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
- 7. Synchronization in the cell cycle by inhibitors of DNA replication induces histone H2AX phosphorylation: an indication of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Nitric oxide production from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The nitric oxide producing reactions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Editor's Highlight: this compound Exposure Activates the P53 Signaling Pathway in Murine Organogenesis-Stage Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitric Oxide Synthase Dependency in this compound Inhibition of Erythroid Progenitor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. licorbio.com [licorbio.com]
- 14. mdpi.com [mdpi.com]
- 15. Cell synchronization by inhibitors of DNA replication induces replication stress and DNA damage response: analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound-induced synchronisation of bloodstream stage Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nitric Oxide Mediation in this compound and Nitric Oxide Metabolites’ Inhibition of Erythroid Progenitor Growth | MDPI [mdpi.com]
Technical Support Center: Overcoming Hydroxyurea Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals investigating hydroxyurea resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound's primary mechanism is the inhibition of ribonucleotide reductase (RNR), a critical enzyme that converts ribonucleoside diphosphates to deoxyribonucleoside diphosphates.[1][2][3][4] This depletion of the deoxyribonucleotide (dNTP) pool leads to the stalling of DNA replication forks, inducing replication stress and arresting cells in the S-phase of the cell cycle.[2][3][4]
Q2: What are the common molecular mechanisms of acquired this compound resistance in cancer cell lines?
The most frequently observed mechanism of acquired resistance is the amplification of the gene encoding the M2 subunit of RNR (RRM2).[1][5] This leads to overexpression of the RRM2 protein, the direct target of this compound, thereby increasing the overall RNR enzyme activity and overcoming the inhibitory effect of the drug.[6] Other contributing mechanisms include post-transcriptional modifications that enhance the translational efficiency of RRM2 mRNA, leading to higher protein levels without an increase in gene copy number.[1]
Q3: How is this compound resistance defined in an experimental setting?
In a laboratory setting, resistance is typically defined by a significant increase in the half-maximal inhibitory concentration (IC50) value compared to the parental, sensitive cell line.[6][7] A resistant phenotype is confirmed when the cell line can proliferate in concentrations of this compound that are cytotoxic to the sensitive parental line. For clinical context in essential thrombocythemia, resistance can be defined as a platelet count greater than 600,000/μL after three months of treatment with at least 2 g/day of this compound.[8]
Q4: What are some strategies to overcome this compound resistance in vitro?
Several strategies can be explored to overcome this compound resistance:
-
Combination Therapies: Combining this compound with other agents can create synergistic effects. For example, cytarabine and this compound in combination are known to inhibit the DNA excision repair system, potentially increasing the efficacy of DNA-damaging agents like cisplatin.[9] In clinical settings, combination with anagrelide has been used.[10]
-
Targeting Downstream Pathways: Since this compound induces S-phase arrest and a DNA damage response, inhibitors of checkpoint kinases like ATR or Chk1 could potentially sensitize resistant cells.
-
Novel RNR Inhibitors: Developing new small molecules that target different sites on the RNR enzyme, such as the holoenzyme formation, can be effective in both sensitive and this compound-resistant cells.[11]
-
Modulating Gene Amplification: Low, non-cytotoxic concentrations of this compound have been shown to accelerate the loss of extrachromosomally amplified genes, which can include drug resistance genes.[12]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in our cell viability assays (e.g., MTT assay).
-
Potential Cause A: Assay Interference. The MTT assay measures metabolic activity, and some compounds can interfere with cellular respiration, leading to an over- or underestimation of cell viability.[13][14] Your compound might be increasing metabolic rates through a stress response.[14]
-
Troubleshooting Step: Run a control experiment with your highest drug concentration in cell-free media to check for direct chemical reduction of the MTT reagent.[14] Compare your MTT results with a different viability assay that relies on a different principle, such as trypan blue exclusion (membrane integrity) or a crystal violet assay (total protein).
-
-
Potential Cause B: Cell Seeding Density. Inconsistent cell numbers at the start of the experiment will lead to variable results.
-
Troubleshooting Step: Ensure you have a homogenous single-cell suspension before seeding. Optimize your seeding density so that even the untreated control cells are still in the logarithmic growth phase at the end of the experiment.
-
-
Potential Cause C: Drug Stability. this compound can be unstable in solution over time, especially when exposed to heat and light.[2]
-
Troubleshooting Step: Always prepare fresh this compound solutions for each experiment from a powder or a concentrated, aliquoted frozen stock.
-
Issue 2: We are not observing the expected S-phase arrest after this compound treatment in our sensitive cell line.
-
Potential Cause A: Incorrect Drug Concentration or Treatment Duration. The concentration and incubation time required to induce a robust S-phase arrest can vary significantly between cell lines.
-
Troubleshooting Step: Perform a time-course and dose-response experiment. For example, treat cells with a range of this compound concentrations (e.g., 0.1 mM to 5 mM) and harvest at different time points (e.g., 6, 12, 18, 24 hours) for cell cycle analysis.[15][16] A common starting point for synchronization is 2 mM for 18 hours.[17]
-
-
Potential Cause B: Cell Line Characteristics. Some cell lines may have inherent resistance or a less pronounced S-phase checkpoint response.
-
Troubleshooting Step: Confirm the identity of your cell line through short tandem repeat (STR) profiling. Check the literature for typical responses of your specific cell line to this compound. As a positive control, use a cell line known to robustly arrest in S-phase (e.g., HeLa or H1299).
-
-
Potential Cause C: Issues with Flow Cytometry Protocol. Improper cell fixation or staining can lead to poor quality histograms that are difficult to interpret.
Issue 3: Our newly generated "resistant" cell line shows only a marginal increase in IC50.
-
Potential Cause A: Insufficient Selection Pressure. The concentration of this compound used for selection may not have been high enough or applied for a sufficient duration to select for a truly resistant population.
-
Troubleshooting Step: Employ a stepwise dose-escalation strategy. Gradually increase the concentration of this compound in the culture medium over several passages as the cells adapt. This method has been successfully used to generate highly resistant cell lines.[1]
-
-
Potential Cause B: Heterogeneous Population. The "resistant" population may be a mix of sensitive and resistant cells.
-
Troubleshooting Step: Perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate and expand individual clones. Screen multiple clones to identify those with the highest resistance.
-
-
Potential Cause C: Transient Resistance. The resistance mechanism might be transient and not due to stable genetic changes like gene amplification.
-
Troubleshooting Step: Culture the resistant cells in drug-free medium for several passages and then re-challenge them with this compound to see if the resistant phenotype is stable.
-
Data Presentation
Table 1: Example of this compound IC50 Values and RNR Activity in Sensitive vs. Resistant Cell Lines.
| Cell Line | Parental/Resistant | This compound IC50 (µM) | Fold Resistance | RNR Activity (CDP Reductase) | Fold Increase in RNR Activity | Reference |
| L1210 | Parental (Wild-Type) | 85 | 1x | Baseline | 1x | [6] |
| HU-7-S7 | Resistant | ~2000 | ~23.5x | Elevated | 5.5x | [6] |
Experimental Protocols
Protocol 1: Determination of IC50 by MTT Assay
This protocol is adapted from standard procedures for assessing cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound (powder or stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Methodology:
-
Cell Seeding: Harvest logarithmically growing cells and determine the cell concentration. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium at 2x the final desired concentration. Remove the medium from the wells and add 100 µL of the appropriate this compound dilution. Include "untreated" (medium only) and "vehicle" (medium with the highest concentration of solvent, if applicable) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[18]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[18]
-
Absorbance Reading: Gently shake the plate for 10 minutes to ensure complete dissolution.[18] Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability versus the log of the drug concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing cell cycle distribution after this compound treatment.
Materials:
-
Treated and untreated cells
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Methodology:
-
Cell Harvest: After treating cells with this compound for the desired time, harvest both floating and adherent cells. For adherent cells, wash with PBS, detach with trypsin, and then combine with the supernatant containing any floating cells.
-
Cell Fixation: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes), discard the supernatant, and resuspend the cell pellet in 100-200 µL of cold PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Fixed cells can be stored at -20°C for at least one week.
-
Staining: Centrifuge the fixed cells, decant the ethanol, and wash the pellet with PBS. Centrifuge again and resuspend the pellet in PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[16]
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to gate on the single-cell population and model the G0/G1, S, and G2/M phases based on the DNA content histogram.
Visualizations
Caption: Mechanism of this compound action and a common resistance pathway.
Caption: Troubleshooting workflow for inconsistent IC50 results.
References
- 1. Molecular mechanisms of drug resistance involving ribonucleotide reductase: this compound resistance in a series of clonally related mouse cell lines selected in the presence of increasing drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of this compound-Induced Cellular Senescence: An Oxidative Stress Connection? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribonucleotide reductase M2 subunit sequences mapped to four different chromosomal sites in humans and mice: functional locus identified by its amplification in this compound-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cross-resistance patterns in this compound-resistant leukemia L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic synergy of cisplatin with concurrent this compound and cytarabine: summary of an in vitro model and initial clinical pilot experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Initial Low-Dose this compound and Anagrelide Combination in Essential Thrombocythemia: Comparable Response with Lower Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A small-molecule blocking ribonucleotide reductase holoenzyme formation inhibits cancer cell growth and overcomes drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Flow cytometry cell cycle analysis [bio-protocol.org]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Cell Line-Specific Sensitivity to Hydroxyurea
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydroxyurea. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary mechanism of action is the inhibition of the enzyme ribonucleotide reductase (RNR).[1][2] This enzyme is crucial for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[1] By inhibiting RNR, this compound depletes the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), leading to the stalling of DNA replication forks and inducing S-phase arrest in proliferating cells.[1][2]
Q2: Why do different cell lines exhibit varying sensitivity to this compound?
A2: Cell line-specific sensitivity to this compound is a multifactorial phenomenon.[1] Key factors include:
-
Proliferation Rate: Rapidly dividing cells are generally more sensitive to this compound as they have a higher demand for DNA synthesis.[3]
-
Expression Levels of Ribonucleotide Reductase: Cells with higher endogenous levels of RNR, particularly the R2 subunit (RRM2), may be less sensitive to this compound. Overexpression of RRM2 is a common mechanism of acquired resistance.[4]
-
Cell Cycle Checkpoint Integrity: The functionality of DNA damage response pathways, such as the ATR-Chk1 and p53 pathways, plays a critical role.[5][6] Cells with intact checkpoints can efficiently arrest the cell cycle to repair DNA damage, while those with deficient checkpoints are more prone to apoptosis.[6]
-
Drug Efflux and Metabolism: Differences in the expression of drug transporters and metabolic enzymes can also contribute to varied sensitivity.
Q3: What are the common mechanisms of acquired resistance to this compound?
A3: The most well-documented mechanism of acquired resistance to this compound is the amplification of the gene encoding the R2 subunit of ribonucleotide reductase (RRM2).[4] This leads to increased RRM2 protein levels, requiring higher concentrations of this compound to achieve the same level of RNR inhibition. Another described mechanism involves increased translational efficiency of RRM2 mRNA, leading to higher protein levels without gene amplification.[4]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in my cell line.
-
Possible Cause 1: Variation in Cell Proliferation Rate. The sensitivity of cells to this compound is highly dependent on their proliferation rate. Inconsistent seeding density or variations in growth conditions can lead to different proliferation rates and, consequently, variable IC50 values.
-
Solution: Ensure consistent cell seeding density across all experiments. Use cells in the exponential growth phase and regularly check for mycoplasma contamination, which can affect cell growth.
-
-
Possible Cause 2: Reagent Instability. this compound solutions can degrade over time, especially when stored improperly.
-
Solution: Prepare fresh this compound solutions for each experiment from a high-quality powder stock. Store the stock solution as recommended by the manufacturer, typically in small aliquots at -20°C or -80°C.
-
-
Possible Cause 3: Assay-Specific Issues. The choice of cell viability assay and the incubation time can influence the IC50 value. For example, the MTT assay measures metabolic activity, which may not always directly correlate with cell death.[7]
-
Solution: Optimize the cell viability assay for your specific cell line and experimental conditions. Consider using a complementary assay to confirm the results (e.g., a dye exclusion assay like Trypan Blue to measure membrane integrity). Ensure that the incubation time with this compound is consistent across experiments.
-
Problem 2: My western blot for phosphorylated proteins (e.g., p-Chk1, p-p53) after this compound treatment shows weak or no signal.
-
Possible Cause 1: Dephosphorylation of Target Proteins. Phosphatases released during cell lysis can rapidly dephosphorylate your target proteins, leading to a weak or absent signal.
-
Solution: Always include a cocktail of phosphatase inhibitors in your lysis buffer and keep samples on ice or at 4°C throughout the protein extraction procedure.[8]
-
-
Possible Cause 2: Incorrect Antibody or Blocking Buffer. The choice of primary antibody and blocking buffer is critical for detecting phosphorylated proteins. Milk, a common blocking agent, contains casein, a phosphoprotein that can lead to high background.[8]
-
Solution: Use an antibody specifically validated for detecting the phosphorylated form of your protein of interest. Use bovine serum albumin (BSA) instead of milk as the blocking agent.[8]
-
-
Possible Cause 3: Low Abundance of the Phosphorylated Protein. The phosphorylated form of a protein may be present at very low levels, making it difficult to detect.
-
Solution: Increase the amount of protein loaded onto the gel. You can also enrich for your protein of interest using immunoprecipitation before performing the western blot.[9]
-
Problem 3: My cell cycle analysis by flow cytometry after this compound treatment shows a messy or uninterpretable histogram.
-
Possible Cause 1: Cell Clumping. Aggregates of cells can be misinterpreted by the flow cytometer as single cells with higher DNA content, leading to inaccurate cell cycle profiles.
-
Solution: Ensure a single-cell suspension before fixation. This can be achieved by gentle pipetting or passing the cells through a cell strainer. Use parameters like forward scatter area (FSC-A) vs. forward scatter height (FSC-H) to gate out doublets during data analysis.[10]
-
-
Possible Cause 2: Inappropriate Fixation. Improper fixation can lead to DNA degradation or altered staining, resulting in poor histogram resolution.
-
Solution: Use cold 70% ethanol for fixation and add it to the cell suspension dropwise while vortexing to prevent clumping. Ensure complete fixation by incubating for at least 2 hours at -20°C.
-
-
Possible Cause 3: Sub-G1 Peak from Apoptotic Cells. High concentrations or prolonged exposure to this compound can induce apoptosis, leading to a sub-G1 peak in the histogram, which can sometimes overlap with the G1 peak if not properly resolved.
-
Solution: If you suspect apoptosis, consider co-staining with an apoptosis marker like Annexin V to quantify the apoptotic population separately. The appearance of a sub-G1 peak can also be an indicator of this compound's cytotoxic effect.[11]
-
Data Presentation
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| NCI-H460 | Lung Cancer | 560 | In vitro proliferation assay.[12] |
| HeLa S3 | Cervical Cancer | ~25.8 | Calculated from ED50 of 1.96 µg/mL.[8] |
| K562 | Chronic Myeloid Leukemia | 687.94 | MTT assay after 24 hours.[8] |
| MCF-7 | Breast Cancer | 9841 | MTT assay.[13] |
| Panc-1 | Pancreatic Cancer | 39 | Cloning efficacy assay.[14] |
Table 2: Mechanisms of Resistance to this compound
| Mechanism | Description | Cell Line Examples |
| Increased RRM2 Expression | Amplification of the RRM2 gene or increased translational efficiency of RRM2 mRNA leads to higher levels of the target enzyme, requiring more drug for inhibition.[4] | Mouse leukemia L1210 cells, Human KB cells |
| Altered Cell Cycle Checkpoints | Mutations or altered expression of checkpoint proteins (e.g., p53) can allow cells to bypass S-phase arrest and continue proliferating despite DNA damage. | (General mechanism) |
| Increased Drug Efflux | Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration. | (Potential mechanism) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solvent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the desired concentration of this compound for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.[11]
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: this compound-induced ATR-Chk1 signaling pathway.
Caption: Experimental workflow for determining IC50 of this compound.
Caption: Logical relationships of this compound's cellular effects.
References
- 1. The Cell Killing Mechanisms of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hydroxycarbamide - Wikipedia [en.wikipedia.org]
- 4. Molecular mechanisms of drug resistance involving ribonucleotide reductase: this compound resistance in a series of clonally related mouse cell lines selected in the presence of increasing drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Editor's Highlight: this compound Exposure Activates the P53 Signaling Pathway in Murine Organogenesis-Stage Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Dissecting the Cell-Killing Mechanisms of this compound Using Spot Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound-induced apoptosis in an EBV-immortalized lymphoblastoid cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. abmole.com [abmole.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Genotoxic Effects of Hydroxyurea in Research
Welcome to the technical support center for researchers utilizing hydroxyurea (HU). This resource provides essential guidance on mitigating the genotoxic effects of this compound in your experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to help ensure the integrity and reproducibility of your research.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound, presented in a question-and-answer format.
Issue 1: Excessive Cell Death After this compound Treatment
-
Question: I treated my cells with this compound to synchronize them in S-phase, but I'm observing high levels of cell death. What could be the cause and how can I fix it?
-
Answer: Excessive cell death following this compound treatment is a common issue and can stem from several factors. Prolonged exposure or high concentrations of this compound can lead to an accumulation of DNA damage and oxidative stress, ultimately triggering apoptosis.[1][2] The sensitivity to this compound can also be highly cell-line dependent.[3]
Troubleshooting Steps:
-
Optimize this compound Concentration: The concentration of this compound required for effective cell cycle synchronization without inducing significant cell death varies between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a low concentration (e.g., 0.1 mM) and gradually increase it. For many cell lines, concentrations above 500 µM can be lethal.[4]
-
Reduce Exposure Time: The duration of this compound treatment is a critical factor. For cell synchronization, a shorter incubation time is often sufficient. Consider reducing the exposure time to 12-16 hours and then assess cell cycle arrest and viability.
-
Assess Cell Health Pre-Treatment: Ensure that your cells are healthy and in the exponential growth phase before adding this compound. Unhealthy cells are more susceptible to the cytotoxic effects of the drug.
-
Consider Antioxidants: Since this compound can induce reactive oxygen species (ROS), co-treatment with an antioxidant like N-acetylcysteine (NAC) may help mitigate oxidative stress-induced cell death.[5]
-
Issue 2: Inefficient Cell Synchronization with this compound
-
Question: My cells are not effectively synchronizing at the G1/S boundary after this compound treatment. What am I doing wrong?
-
Answer: Inefficient cell synchronization can result from a suboptimal concentration of this compound or issues with the cell culture conditions. This compound arrests cells in the S phase by inhibiting ribonucleotide reductase, which depletes the pool of dNTPs necessary for DNA synthesis.[6][7]
Troubleshooting Steps:
-
Verify this compound Concentration: As with preventing cell death, an effective synchronizing concentration must be empirically determined for your cell line. A concentration that is too low will not effectively inhibit DNA replication, while a concentration that is too high will induce toxicity. For many cell lines, a concentration of 2 mM for 12-24 hours is a good starting point for synchronization.[8]
-
Ensure Asynchronous Population at Start: For effective synchronization, the initial cell population should be actively dividing and asynchronous. Plating cells at a low density and allowing them to enter the exponential growth phase before treatment is recommended.
-
Confirm with Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining to analyze the cell cycle distribution of your treated and untreated cells. This will provide a quantitative measure of the percentage of cells in G1, S, and G2/M phases and confirm the efficacy of your synchronization protocol.[8]
-
Alternative Synchronization Methods: If this compound proves to be ineffective or too toxic for your cell line, consider alternative synchronization methods such as a double thymidine block or serum starvation to arrest cells at different points in the cell cycle.[9]
-
Issue 3: Interpreting Unexpected Results in Genotoxicity Assays
-
Question: I performed a comet assay after this compound treatment and see a significant number of "hedgehogs" (highly damaged comets). How should I interpret this?
-
Answer: The appearance of "hedgehogs" in a comet assay, which are cells with a small or non-existent comet head and a large, diffuse tail, typically indicates severe DNA damage, often associated with necrosis or apoptosis.[10] It is important to distinguish this from the desired measurement of specific DNA strand breaks.
Troubleshooting and Interpretation:
-
Assess Cytotoxicity: High levels of "hedgehogs" often correlate with high cytotoxicity. It is recommended to perform a concurrent cytotoxicity assay (e.g., MTT or LDH assay) to determine the viability of your cells at the tested this compound concentrations.[7] Genotoxicity assays should ideally be conducted at concentrations that cause minimal cytotoxicity.
-
Exclude "Hedgehogs" from Analysis: It is standard practice to exclude "hedgehogs" from the quantitative analysis of comet tail length or moment, as they can skew the results and do not represent repairable DNA damage.[10] They should, however, be noted as an indicator of high toxicity at that concentration.
-
Optimize Dose and Time: To obtain meaningful data on genotoxicity that is not confounded by cytotoxicity, it is crucial to use a range of this compound concentrations and exposure times. This will help identify a window where DNA damage can be detected without inducing widespread cell death.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of this compound-induced genotoxicity?
-
A1: this compound's primary mechanism of action is the inhibition of the enzyme ribonucleotide reductase (RNR).[11] This enzyme is essential for converting ribonucleotides into deoxyribonucleotides (dNTPs), the building blocks of DNA. By inhibiting RNR, this compound depletes the dNTP pool, which stalls DNA replication forks and leads to replication stress.[7] This replication stress can result in DNA double-strand breaks. Additionally, this compound can generate reactive oxygen species (ROS), which can cause oxidative damage to DNA.[1][12]
-
-
Q2: At what concentrations does this compound typically show genotoxic effects in vitro?
-
A2: The genotoxic potential of this compound is dose-dependent. In vitro studies have shown mutagenic activity in Salmonella assays at concentrations above 117 µmol/plate.[13] In mammalian cells, increased frequency of micronuclei, a marker of chromosomal damage, has been observed at various concentrations, and it is important to establish a dose-response curve for the specific cell line and endpoint being investigated.[13]
-
-
Q3: How can I measure the genotoxic effects of this compound in my experiments?
-
A3: Several assays can be used to quantify the genotoxic effects of this compound. The most common include:
-
Comet Assay (Single Cell Gel Electrophoresis): This assay measures DNA strand breaks in individual cells.[14]
-
Micronucleus Assay: This test detects the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[4][15] This indicates chromosomal damage.
-
Chromosomal Aberration Assay: This method assesses structural changes in chromosomes.[15]
-
-
-
Q4: Is the genotoxicity of this compound reversible?
Data Presentation
Table 1: Recommended this compound Concentrations for In Vitro Applications
| Application | Cell Type | Concentration Range | Exposure Time | Expected Outcome | Reference(s) |
| Cell Cycle Synchronization | Breast Cancer Cell Lines (MCF-7, MDA-MB-453) | 2 mM | 12 hours | Arrest at G1/S boundary | [8] |
| Human Retinal Pigment Epithelial (RPE1) Cells | 2 mM | 24 hours | S-phase arrest | [16] | |
| Induction of DNA Damage (for positive control) | Murine Monocyte/Macrophage Cells (RAW) | 250 µM - 8 mM | 12 - 48 hours | DNA strand breaks and inhibition of replication | [4] |
| Genotoxicity Testing (Micronucleus Assay) | Mice (in vivo) | 50 - 100 mg/kg | N/A | Increased frequency of micronuclei | [13] |
| Genotoxicity Testing (Mutagenicity) | Salmonella typhimurium (TA98 and TA100) | >117 µmol/plate | N/A | Mutagenic activity | [13] |
Experimental Protocols
1. Alkaline Comet Assay for DNA Damage Assessment
This protocol is adapted from established methods for measuring DNA single-strand breaks.[1][5][17]
Materials:
-
Normal melting point agarose
-
Low melting point agarose
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Gold or Propidium Iodide)
-
Microscope slides
-
Coverslips
-
Horizontal gel electrophoresis tank
-
Power supply
-
Fluorescence microscope with appropriate filters
Procedure:
-
Slide Preparation: Coat microscope slides with a layer of 1% normal melting point agarose and let them dry.
-
Cell Preparation: Treat cells with this compound at the desired concentrations and for the appropriate duration. Include a negative (vehicle) and a positive control. After treatment, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Embedding Cells in Agarose: Mix the cell suspension with 0.5% low melting point agarose at 37°C at a 1:10 (v/v) ratio. Pipette 75 µL of this mixture onto the pre-coated slides and cover with a coverslip. Place the slides on ice to solidify the agarose.
-
Lysis: Carefully remove the coverslips and immerse the slides in cold lysis buffer for at least 1 hour at 4°C.
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes.
-
Electrophoresis: Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.
-
Neutralization: Gently remove the slides from the tank and wash them three times for 5 minutes each with neutralization buffer.
-
Staining: Stain the slides with a suitable DNA dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using appropriate software to quantify the percentage of DNA in the tail, tail length, and tail moment.
2. In Vitro Micronucleus Assay
This protocol is a standard method for assessing chromosomal damage.[4][18][19]
Materials:
-
Cell culture medium appropriate for the cell line
-
Cytochalasin B
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
DNA staining solution (e.g., Giemsa or DAPI)
-
Microscope slides
-
Coverslips
-
Microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density to ensure they are in the exponential growth phase during treatment. Treat the cells with a range of this compound concentrations, including negative and positive controls.
-
Addition of Cytochalasin B: After the initial treatment period (typically 1.5-2 cell cycles), add cytochalasin B to the culture medium to block cytokinesis. This will result in binucleated cells, which are scored for micronuclei.
-
Cell Harvest: After an additional incubation period (to allow cells to complete mitosis), harvest the cells.
-
Hypotonic Treatment: Resuspend the cell pellet in a pre-warmed hypotonic solution and incubate to swell the cells.
-
Fixation: Fix the cells by adding fresh, cold fixative. Repeat the fixation step several times.
-
Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
Staining: Stain the slides with a DNA dye such as Giemsa or DAPI.
-
Scoring: Under a microscope, score at least 1000 binucleated cells per treatment group for the presence of micronuclei. Micronuclei are small, round, non-refractile bodies in the cytoplasm that are morphologically similar to the main nuclei but smaller.
Mandatory Visualizations
Caption: this compound-induced replication stress and DNA damage pathway.
Caption: Experimental workflow for assessing this compound genotoxicity.
References
- 1. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Cell Killing Mechanisms of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Micronucleus Assay | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. researchgate.net [researchgate.net]
- 13. Alkaline Comet Assay using the monocytic cell line THP-1 [protocols.io]
- 14. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
- 17. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [en.bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
problems with reversibility of hydroxyurea-induced cell cycle arrest
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering problems with the reversibility of hydroxyurea-induced cell cycle arrest.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cell cycle arrest?
This compound (HU) is widely used to synchronize cells in S-phase. Its primary mechanism of action is the inhibition of ribonucleotide reductase (RNR), an enzyme essential for converting ribonucleotides into deoxyribonucleotides (dNTPs), the building blocks for DNA synthesis.[1][2][3] This depletion of the dNTP pool stalls DNA replication forks, leading to an arrest of cells in S-phase.[2][3]
However, recent studies have revealed that HU also induces the production of reactive oxygen species (ROS).[1][4][5] These ROS can cause oxidative stress, directly damage DNA, and inhibit DNA polymerases by oxidizing their iron-sulfur clusters, contributing to cell cycle arrest independently of RNR inhibition.[1][4][5]
Q2: Why are my cells failing to re-enter the cell cycle after washing out this compound?
Several factors can contribute to the poor reversibility of this compound-induced cell cycle arrest:
-
Prolonged Exposure or High Concentration: Extended incubation with HU or using high concentrations can lead to irreversible effects, including significant DNA damage and induction of a permanent S-phase stasis.[2][3][6][7]
-
Cell Type and Checkpoint Status: Cells with deficient S-phase checkpoints (e.g., mutations in ATR or Chk1) are more sensitive to HU and may fail to recover after treatment.[3]
-
Oxidative Stress: The generation of ROS by HU can lead to cellular damage that prevents cell cycle re-entry even after the drug is removed.[2][8][9]
-
Inefficient Washout: Residual HU in the culture medium can continue to inhibit RNR and prevent cell cycle progression.
Q3: I observe significant cell death after removing this compound. What could be the cause?
Cell death following HU removal is a common issue and can be attributed to:
-
Apoptosis and Mitotic Catastrophe: The accumulation of DNA damage during the S-phase arrest can trigger apoptosis (programmed cell death).[10][11] If cells with damaged DNA attempt to proceed through mitosis, they may undergo mitotic catastrophe.
-
Replication Stress: Even after HU is removed, the resumption of DNA replication on a template containing stalled forks and DNA lesions can lead to fork collapse and the formation of lethal double-strand breaks.[10]
-
Unbalanced Growth: During the arrest, cells continue to grow in size and synthesize proteins and RNA while DNA replication is halted. This state of unbalanced growth can contribute to cell death upon release from the block.[10][11]
Q4: How can I improve the reversibility of my this compound synchronization?
To enhance the reversibility of your experiment, consider the following:
-
Optimize HU Concentration and Incubation Time: Titrate the HU concentration and minimize the duration of the treatment to find the lowest effective concentration and shortest time required to achieve S-phase arrest for your specific cell line.
-
Thorough Washout Procedure: Ensure complete removal of HU by washing the cells multiple times with fresh, pre-warmed medium.
-
Use of Antioxidants: Co-treatment with antioxidants like N-acetylcysteine (NAC) may mitigate the effects of HU-induced ROS.[12]
-
Consider Alternatives: For some applications, particularly in yeast, genetically engineered systems like the "RNR-deg" offer a more specific and readily reversible method of cell cycle arrest without the off-target effects of HU.[12][13][14][15]
Troubleshooting Guides
Problem 1: Cells are not arrested in S-phase after this compound treatment.
| Possible Cause | Suggested Solution |
| Insufficient HU Concentration | The effective concentration of HU can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your cells. |
| Short Incubation Time | The time required to achieve a complete S-phase block can differ. Perform a time-course experiment (e.g., 4, 8, 12, 16 hours) to identify the optimal incubation period. |
| Cell Line Resistance | Some cell lines may exhibit intrinsic or acquired resistance to HU. Consider using an alternative synchronization agent like aphidicolin or a double thymidine block. |
| Incorrect Cell Density | Very high cell density can lead to contact inhibition, arresting cells in G1 phase, which may interfere with HU-induced S-phase arrest. Ensure cells are in the exponential growth phase (50-70% confluency).[16] |
Problem 2: Cells show a delayed or asynchronous re-entry into the cell cycle after HU washout.
| Possible Cause | Suggested Solution |
| Incomplete HU Removal | Residual HU can cause a lingering inhibitory effect. Increase the number of washes (at least 3-4 times) with a larger volume of pre-warmed medium. |
| Cellular Stress Response | The HU treatment itself can induce a stress response that delays cell cycle progression. Allow for a longer recovery period after washout and monitor cell cycle progression at multiple time points (e.g., 2, 4, 6, 8 hours post-washout). |
| Sub-lethal Damage | Cells may have accumulated DNA damage that needs to be repaired before they can resume the cell cycle, leading to a delay. Assess DNA damage markers (e.g., γH2AX) to confirm. |
Problem 3: High levels of apoptosis are observed in the synchronized population.
| Possible Cause | Suggested Solution |
| Excessive HU Concentration or Duration | High doses or prolonged exposure to HU are cytotoxic.[2][6] Reduce the concentration and/or incubation time to the minimum required for effective arrest. |
| Compromised DNA Damage Response | The cell line may have a defective DNA damage response pathway, making it more susceptible to HU-induced apoptosis. Verify the status of key checkpoint proteins like p53, ATR, and Chk1. |
| Oxidative Stress-Induced Damage | HU-generated ROS can contribute to cytotoxicity.[2] Consider the addition of an antioxidant during HU treatment. |
Experimental Protocols
Protocol 1: this compound Synchronization and Release
This protocol provides a general guideline for synchronizing mammalian cells in S-phase using this compound.
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase (approximately 50-70% confluency) at the time of harvest.
-
This compound Treatment: Add this compound to the culture medium to a final concentration of 0.2-2 mM. The optimal concentration should be determined empirically for each cell line. Incubate the cells for 12-16 hours.
-
Washout: To release the cells from the S-phase block, aspirate the this compound-containing medium. Wash the cells three times with a generous volume of pre-warmed, drug-free culture medium.
-
Release: After the final wash, add fresh, pre-warmed culture medium and return the cells to the incubator.
-
Time-Course Collection: Collect cells at various time points after release (e.g., 0, 2, 4, 6, 8, 10, 12 hours) to monitor their progression through the cell cycle.
-
Analysis: Analyze the cell cycle distribution using flow cytometry after staining with a DNA content dye like propidium iodide (PI).[16][17]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Harvest Cells: Harvest cells by trypsinization and collect them by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., 50 µg/mL Propidium Iodide) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer to determine the DNA content and cell cycle distribution (G1, S, G2/M phases).[18]
Data Presentation
Table 1: Effect of this compound Concentration on Cell Cycle Distribution and Viability
| HU Conc. (mM) | % Cells in G1 | % Cells in S | % Cells in G2/M | % Viability (Post-Washout) |
| 0 (Control) | 55 | 25 | 20 | 98 |
| 0.2 | 20 | 70 | 10 | 95 |
| 0.5 | 15 | 80 | 5 | 90 |
| 1.0 | 10 | 85 | 5 | 80 |
| 2.0 | 5 | 90 | 5 | 65 |
Note: These are representative data. Actual results will vary depending on the cell line and experimental conditions.
Table 2: Time-Course of Cell Cycle Re-entry After this compound Washout (1mM HU for 16h)
| Time Post-Washout (hours) | % Cells in G1 | % Cells in S | % Cells in G2/M |
| 0 | 10 | 85 | 5 |
| 2 | 12 | 80 | 8 |
| 4 | 15 | 65 | 20 |
| 6 | 25 | 40 | 35 |
| 8 | 40 | 20 | 40 |
| 10 | 50 | 15 | 35 |
| 12 | 55 | 15 | 30 |
Note: These are representative data. The kinetics of cell cycle re-entry can differ between cell lines.
Visualizations
Caption: Dual mechanism of this compound-induced S-phase arrest.
Caption: Troubleshooting workflow for poor HU arrest reversibility.
References
- 1. pnas.org [pnas.org]
- 2. This compound—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Revised mechanism of this compound-induced cell cycle arrest and an improved alternative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revised Mechanism of this compound Induced Cell Cycle Arrest and an Improved Alternative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Cell Killing Mechanisms of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prolonged arrest of mammalian cells at the G1/S boundary results in permanent S phase stasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound-induced cell death in human T lymphoma cells as related to imbalance in DNA/protein cycle and deoxyribonucleotide pools and DNA strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Revised mechanism of this compound-induced cell cycle arrest and an improved alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Revised Mechanism of this compound Induced Cell Cycle Arrest and an Improved Alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Induced cell cycle arrest - Wikipedia [en.wikipedia.org]
troubleshooting variability in experimental results with hydroxyurea
Welcome to the technical support center for troubleshooting variability in experimental results with hydroxyurea. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on common issues encountered during in vitro experiments with this widely used compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cell culture experiments?
This compound's primary mechanism of action is the inhibition of ribonucleotide reductase (RNR), an enzyme crucial for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[1][2] By depleting the cellular pool of deoxyribonucleoside triphosphates (dNTPs), this compound effectively halts DNA synthesis, leading to an arrest of cells in the S-phase of the cell cycle.[1][3] This reversible S-phase arrest is a key reason for its common use in synchronizing cell populations for experimental studies.[1][4]
Q2: Why am I seeing inconsistent cell cycle arrest with this compound?
Inconsistent cell cycle arrest is a common issue and can be attributed to several factors:
-
Suboptimal Concentration: The effective concentration of this compound is highly cell-line dependent. A concentration that effectively arrests one cell line might be cytostatic or cytotoxic to another.[5] Optimization for each cell line is critical.
-
Duration of Exposure: The length of incubation with this compound is crucial. Insufficient exposure time may lead to incomplete arrest, while prolonged exposure can induce cytotoxicity and apoptosis.[3][4]
-
Cell Density and Proliferation Rate: The efficacy of this compound is most pronounced in rapidly proliferating cells.[6] High cell density can alter the local concentration of the drug and affect nutrient availability, leading to variable responses.
-
Drug Stability: this compound can be unstable in aqueous solutions and at physiological temperatures over extended periods.[1] It is recommended to use freshly prepared solutions for each experiment.
Q3: My cells are dying after this compound treatment. How can I distinguish between S-phase arrest and cytotoxicity?
Distinguishing between intended S-phase arrest and unintended cytotoxicity is crucial for data interpretation. Here are key indicators:
-
Morphological Changes: Observe cells under a microscope. Cells arrested in S-phase should generally maintain their morphology, while cytotoxic effects may lead to cell shrinkage, blebbing, and detachment.
-
Flow Cytometry Analysis: In addition to cell cycle analysis, staining with an apoptosis marker like Annexin V can differentiate between live, apoptotic, and necrotic cells. A significant increase in the Annexin V positive population indicates cytotoxicity.
-
Reversibility of Arrest: A hallmark of effective S-phase synchronization is the ability of cells to re-enter the cell cycle after this compound is removed. If cells fail to progress through the cell cycle after washout, it suggests irreversible damage and cytotoxicity.[4]
-
Dose-Response Evaluation: High concentrations of this compound are known to be cytotoxic.[5] Performing a dose-response experiment can help identify a concentration that maximizes S-phase arrest while minimizing cell death.
Q4: Can this compound have off-target effects that influence my results?
Yes, beyond its primary effect on RNR, this compound can have off-target effects, including:
-
Generation of Reactive Oxygen Species (ROS): this compound treatment can lead to the production of ROS, which can induce oxidative stress and DNA damage, contributing to cytotoxicity.[1][4]
-
Alteration of Iron-Sulfur Centers: Some studies suggest that this compound may affect enzymes containing iron-sulfur centers, potentially leading to broader metabolic changes.[1]
-
Induction of DNA Damage Response: The replication stress induced by this compound activates the DNA damage response (DDR) pathway, primarily through the ATR-Chk1 signaling cascade.[7][8][9] This can lead to changes in the expression of numerous genes involved in cell cycle control and DNA repair.
Q5: How should I prepare and store my this compound stock solution?
Proper preparation and storage of this compound are critical for reproducible results.
-
Solvent: this compound is freely soluble in water and cell culture medium.
-
Preparation: It is highly recommended to prepare fresh solutions immediately before each experiment due to the compound's instability in aqueous solutions. If a stock solution is necessary, some sources suggest it can be stored at -20°C for a limited time, though fresh preparation is ideal.
-
Storage: Store the solid powder in a dry, airtight container at 2-8°C.
Troubleshooting Guides
Guide 1: Inconsistent or Incomplete Cell Cycle Arrest
This guide provides a systematic approach to troubleshooting suboptimal S-phase arrest.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect this compound Concentration | Perform a dose-response experiment. Titrate this compound concentration (e.g., 0.1, 0.5, 1, 2, 5 mM) for a fixed duration (e.g., 16-24 hours). Analyze cell cycle distribution by flow cytometry. | Identification of the optimal concentration that maximizes the S-phase population with minimal induction of a sub-G1 peak (indicative of apoptosis). |
| Inappropriate Incubation Time | Optimize the incubation period. Using the optimal concentration, treat cells for varying durations (e.g., 12, 16, 24, 36 hours). Monitor cell cycle arrest at each time point. | Determination of the shortest incubation time required to achieve maximal and stable S-phase arrest. |
| Cell Line-Specific Sensitivity | Review literature for established protocols for your specific cell line. If unavailable, the dose-response and time-course experiments are essential. | Establishment of a cell-line-specific protocol for effective synchronization. |
| This compound Solution Degradation | Always prepare a fresh solution of this compound in pre-warmed culture medium immediately before use. | Consistent and reproducible cell cycle arrest across experiments. |
| High Cell Confluency | Seed cells at a consistent, lower density (e.g., 50-60% confluency at the time of treatment) to ensure uniform drug exposure and nutrient availability. | More uniform and predictable response to this compound treatment. |
Guide 2: Excessive Cell Death or Cytotoxicity
This guide helps to mitigate unintended cell death during this compound treatment.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| This compound Concentration Too High | Refer to your dose-response data. Select a concentration that induces S-phase arrest without a significant increase in the sub-G1 population or Annexin V-positive cells. | Reduced cytotoxicity while maintaining effective cell cycle synchronization. |
| Prolonged Exposure | Shorten the incubation time. While longer incubation might seem to improve synchronization, it can push cells towards apoptosis.[4] | A balance between efficient S-phase arrest and cell viability. |
| Induction of Oxidative Stress | Consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to mitigate ROS-induced damage.[1] | Decreased cell death and clearer interpretation of RNR-inhibition-specific effects. |
| Cellular Stress from Handling | Ensure gentle handling of cells during media changes and drug addition to minimize mechanical stress. | Improved overall cell health and reduced non-specific cell death. |
| Contamination | Regularly check for mycoplasma contamination, which can sensitize cells to stress and affect experimental outcomes. | Elimination of a confounding variable that could be contributing to cell death. |
Data Presentation
The following tables summarize typical experimental conditions and outcomes for this compound treatment in various cancer cell lines. Note that these are starting points, and optimization for your specific experimental system is recommended.
Table 1: this compound Concentration and Incubation Time for Cell Cycle Arrest
| Cell Line | This compound Concentration (mM) | Incubation Time (hours) | Observed Effect | Reference(s) |
| MCF-7 (Breast Cancer) | 2 | 12 | G1/S accumulation; significant inhibition of DNA synthesis. | [2] |
| MDA-MB-453 (Breast Cancer) | 2 | 12 | G1/S accumulation; significant block of DNA synthesis. | [2] |
| HeLa (Cervical Cancer) | 1-2 | 16-24 | S-phase arrest. | [10] |
| U2OS (Osteosarcoma) | 4 | 24 | G1/S arrest. | |
| K562 (Leukemia) | 0.25 - 1.5 | Continuous | Development of drug-tolerant cell lines. |
Table 2: IC50 Values for this compound-Induced Cytotoxicity
| Cell Line | IC50 (µM) | Exposure Time (hours) | Reference(s) |
| MCF-7 | 9814 | 48 | [11] |
| NCI-H460 (Lung Cancer) | 560 | Not Specified |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration for Cell Synchronization
-
Cell Seeding: Plate your cells in multiple wells of a 6-well plate at a density that will result in 50-60% confluency after 24 hours.
-
This compound Preparation: Immediately before use, prepare a series of this compound concentrations (e.g., 0, 0.1, 0.5, 1, 2, 5 mM) by diluting a freshly made, concentrated stock in pre-warmed, complete cell culture medium.
-
Treatment: Aspirate the old medium from the cells and add the medium containing the different this compound concentrations.
-
Incubation: Incubate the cells for a fixed period, typically 16-24 hours, in a humidified incubator at 37°C and 5% CO2.
-
Cell Harvest: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.
-
Flow Cytometry Analysis: Stain the fixed cells with a DNA-intercalating dye (e.g., propidium iodide) and analyze the cell cycle distribution using a flow cytometer.
-
Data Interpretation: Identify the lowest concentration of this compound that results in the highest percentage of cells in the S-phase with a minimal sub-G1 peak.
Protocol 2: Assessing DNA Damage with the Comet Assay
The comet assay (single-cell gel electrophoresis) is a sensitive method to detect DNA strand breaks.
-
Cell Treatment: Treat cells with the desired concentration of this compound for the chosen duration. Include both positive (e.g., H2O2-treated) and negative (untreated) controls.
-
Cell Harvesting and Embedding: Harvest the cells and resuspend them in low-melting-point agarose. Pipette the cell-agarose mixture onto a pre-coated microscope slide and allow it to solidify.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate out of the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The length and intensity of the comet tail relative to the head are proportional to the amount of DNA damage. Specialized software can be used for quantification.
Mandatory Visualizations
Signaling Pathway: this compound-Induced ATR/Chk1 Activation
Caption: this compound-induced ATR/Chk1 signaling pathway.
Experimental Workflow: Optimizing this compound for Cell Synchronization
Caption: Workflow for optimizing this compound synchronization.
Logical Relationship: Troubleshooting Experimental Variability
Caption: Troubleshooting logic for this compound experiments.
References
- 1. This compound—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. This compound-induced cell death as related to cell cycle in mouse and human T-lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound: differential lethal effects on cultured mammalian cells during the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of ATR-Chk1 pathway inhibitors that selectively target p53-deficient cells without directly suppressing ATR catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BMI1 reduces ATR activation and signalling caused by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative proteomics analysis of global cellular stress responses to this compound-induced DNA damage in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Potential of Nanoparticle-loaded this compound on Proliferation of Human Breast Adenocarcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hydroxyurea In Vitro Efficacy and Serum Concentration
Welcome to the technical support center for researchers utilizing hydroxyurea in in vitro experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the impact of serum concentration on this compound's efficacy.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your in vitro experiments with this compound.
Issue 1: High Variability in this compound IC50 Values Between Experiments
Question: We are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound in our cancer cell line across different experimental batches. What could be the cause?
Answer:
High variability in IC50 values for this compound can stem from several factors, with serum concentration and composition being a primary suspect.
Possible Causes and Solutions:
-
Serum Lot-to-Lot Variability: Fetal Bovine Serum (FBS) is a complex biological mixture, and its composition can vary significantly between different lots.[1][2] This variation includes differences in the concentrations of proteins, growth factors, and other small molecules that can interact with this compound.
-
Solution:
-
Lot Qualification: Before starting a new series of experiments, test a new lot of FBS against a previously validated lot. Compare the growth rate of your cell line and the IC50 of this compound.
-
Bulk Purchase: Purchase a large single lot of FBS for the entire duration of a study to minimize this source of variability.
-
Serum-Free Media: If your cell line can be adapted, consider using a serum-free, chemically defined medium to eliminate the variability associated with FBS.
-
-
-
Inconsistent Serum Concentration: Using different final concentrations of FBS in your cell culture medium will alter the protein concentration, which can affect the availability of this compound.
-
Solution: Ensure you are using the exact same percentage of FBS in all your experiments. Document the serum concentration in your experimental protocols.
-
-
Serum Protein Binding: this compound can be encapsulated by serum proteins, particularly albumin.[3] This binding can sequester the drug, reducing its effective concentration available to the cells.
-
Solution: If you suspect serum protein binding is an issue, you can try reducing the serum concentration. However, be aware that this can also affect cell health and growth. It is crucial to establish a baseline for cell viability and proliferation at different serum concentrations before conducting drug efficacy studies.
-
Issue 2: this compound Appears Less Potent Than Expected
Question: The cytotoxic effect of this compound in our in vitro assay is lower than what is reported in the literature for the same cell line. Why might this be happening?
Answer:
A lower-than-expected potency of this compound can be frustrating. Besides the general health and passage number of your cells, serum-related factors are a common cause.
Possible Causes and Solutions:
-
High Serum Concentration: The literature you are referencing may have used a lower serum concentration in their assays. A higher percentage of FBS in your experiments could lead to increased binding of this compound to serum proteins, thereby reducing its effective concentration.
-
Solution: Carefully review the experimental methods of the reference literature. If the serum concentration is different, consider performing a pilot study to assess the effect of varying serum concentrations (e.g., 2%, 5%, 10%) on the IC50 of this compound in your specific cell line.
-
-
Serum Components' Interference: Components within the serum, other than albumin, could potentially interact with or even degrade this compound.
-
Solution: While challenging to identify specific interfering components, using a reputable supplier for your serum and ensuring proper storage (-20°C or lower) can minimize the presence of degradation products or contaminants.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
A1: this compound's primary mechanism of action is the inhibition of the enzyme ribonucleotide reductase (RNR).[4][5][6] This enzyme is crucial for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis. By inhibiting RNR, this compound depletes the intracellular pool of deoxyribonucleotides, leading to the arrest of DNA replication and cell cycle progression, primarily in the S-phase.[5][7]
Q2: How does serum concentration theoretically affect this compound's efficacy?
A2: Serum, particularly its high concentration of proteins like albumin, can influence this compound's efficacy in several ways:
-
Protein Binding: this compound can bind to serum proteins, primarily albumin.[3] This binding is a reversible equilibrium. A higher serum concentration means more protein is available to bind the drug, which can reduce the concentration of free, active this compound that can enter the cells and inhibit RNR.
-
Nutrient and Growth Factor Effects: Serum is rich in nutrients and growth factors that can influence cell proliferation rates.[1] A higher serum concentration might stimulate cells to cycle more rapidly, potentially making them more sensitive to an S-phase specific agent like this compound. Conversely, the enhanced metabolic state could also potentially increase the cell's ability to cope with the drug-induced stress.
Q3: Is there a standard serum concentration that should be used for in vitro this compound assays?
A3: There is no universal standard serum concentration for all in vitro assays with this compound. The optimal concentration depends on the specific cell line and the experimental goals. Many studies use 10% FBS as a standard for routine cell culture. However, for drug efficacy studies, some researchers reduce the serum concentration to minimize the confounding effects of serum components. It is critical to be consistent with the serum concentration throughout a study and to report it clearly in any publications.
Q4: Can I use heat-inactivated serum for my this compound experiments?
A4: Yes, heat-inactivated serum is commonly used in cell culture to inactivate complement proteins that could otherwise lead to cell lysis. For routine experiments with established cell lines, the use of heat-inactivated versus non-heat-inactivated serum is unlikely to have a major impact on this compound's direct efficacy. However, for consistency, it is best to use the same type of serum throughout your experiments.
Data Presentation
Table 1: Illustrative Example of the Impact of Serum Concentration on this compound IC50
Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions. Researchers should perform their own dose-response experiments to determine the IC50 values under their specific conditions.
| Cell Line | Serum Concentration (% FBS) | This compound IC50 (µM) |
| HeLa | 2% | 150 |
| HeLa | 5% | 250 |
| HeLa | 10% | 400 |
| K562 | 2% | 100 |
| K562 | 5% | 180 |
| K562 | 10% | 320 |
This table illustrates a potential trend where a higher serum concentration leads to a higher apparent IC50 value for this compound, suggesting a decrease in its potency due to factors like protein binding.
Experimental Protocols
Protocol 1: Determining the Effect of Serum Concentration on this compound IC50
Objective: To quantify the impact of varying FBS concentrations on the cytotoxic efficacy of this compound in a specific cell line.
Materials:
-
Cell line of interest (e.g., HeLa, K562)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Fetal Bovine Serum (FBS)
-
This compound stock solution (e.g., 100 mM in sterile water or PBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium containing 10% FBS.
-
Allow the cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Preparation of Media with Varying Serum Concentrations:
-
Prepare three batches of growth medium containing 2%, 5%, and 10% FBS.
-
-
Drug Dilution Series:
-
For each serum concentration, prepare a serial dilution of this compound in the corresponding medium. A typical concentration range to test for many cancer cell lines is 0 µM (vehicle control) to 1000 µM.
-
-
Cell Treatment:
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound and varying serum percentages to the respective wells. Include vehicle controls (medium with the corresponding serum percentage but no this compound) for each serum condition.
-
Incubate the plates for a predetermined duration (e.g., 48 or 72 hours).
-
-
Cell Viability Assay:
-
After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control for each serum concentration.
-
Plot the cell viability (%) against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value for each serum concentration.
-
Visualizations
References
- 1. Lot-to-Lot Variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcellular movement of this compound is mediated by specific solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
- 7. The Cell Killing Mechanisms of this compound [mdpi.com]
Technical Support Center: Hydroxyurea and Gene Expression Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating hydroxyurea-induced changes in gene expression.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound (HU) alters gene expression?
A1: this compound's primary mechanism is the inhibition of the enzyme ribonucleotide reductase (RNR).[1][2] This enzyme is crucial for converting ribonucleotides into deoxyribonucleotides (dNTPs), the essential building blocks for DNA synthesis and repair.[1] By inhibiting RNR, HU depletes the intracellular pool of dNTPs, which leads to the stalling of DNA replication forks, inducing replication stress and arresting cells in the S-phase of the cell cycle.[3][4] This replication stress and subsequent DNA damage response are major triggers for widespread changes in gene expression.[5][6]
Q2: Beyond RNR inhibition, what are the secondary effects of HU that can influence gene expression?
A2: this compound has several secondary effects that can significantly alter gene expression profiles. It is known to generate reactive oxygen species (ROS), leading to oxidative stress.[6][7][8] This can activate stress-response pathways, such as the Nrf2-mediated antioxidant response, and induce the expression of genes like SOD1 and GSR.[9] Additionally, HU can act as a nitric oxide (NO) donor, a mechanism particularly relevant to its therapeutic effect in sickle cell disease, where it activates signaling pathways that lead to the re-expression of fetal hemoglobin.[10][11]
Q3: Which signaling pathways are most significantly affected by this compound treatment?
A3: Several key signaling pathways are modulated by this compound:
-
DNA Damage Response (DDR) Pathway: Stalled replication forks activate ATR (Ataxia Telangiectasia and Rad3-related) kinase, which in turn phosphorylates downstream targets like CHK1 and p53, leading to cell cycle arrest and apoptosis.[3][5] This results in the altered expression of numerous p53 target genes, such as CDKN1A, FAS, and GADD45A.[5]
-
Nitric Oxide (NO)-cGMP Pathway: In erythroid cells, HU-derived NO stimulates soluble guanylyl cyclase (sGC), increasing cyclic guanosine monophosphate (cGMP) levels. This activates protein kinase G (PKG), which ultimately leads to the induction of γ-globin (fetal hemoglobin) gene expression.[10][11][12]
-
Oxidative Stress Response Pathways: HU-induced ROS can activate pathways like the Nrf2 signaling cascade, which upregulates a battery of antioxidant and cytoprotective genes to mitigate cellular damage.[9]
Q4: How does this compound induce the expression of fetal hemoglobin (HbF)?
A4: The induction of fetal hemoglobin (HbF) by this compound is a key part of its therapeutic action in sickle cell disease.[10][13] This process is primarily mediated by the nitric oxide (NO)-cGMP signaling pathway.[11] this compound is metabolized to NO, which activates soluble guanylyl cyclase (sGC) to produce cGMP.[11] The elevated cGMP levels activate downstream effectors that modulate the expression of γ-globin genes, a component of HbF.[10][12] Epigenetic modifications, such as the demethylation of the γ-globin promoter, also play a role in this induction.[12]
Troubleshooting Guide
Q5: My gene expression results show high variability between biological replicates after HU treatment. What could be the cause?
A5: High variability is a common issue and can stem from several factors:
-
Inconsistent Cell Cycle Stage: Since HU's primary effect is S-phase arrest, the proportion of cells in S-phase at the time of treatment can significantly impact the response.[3] Ensure cells are in a consistent state of logarithmic growth or use a synchronization method prior to HU treatment.
-
This compound Instability: HU can degrade in solution, especially when exposed to heat or over time.[3] Always prepare fresh HU solutions for each experiment to ensure consistent concentration and activity.
-
Cell Density and Health: Overly confluent or stressed cells may respond differently to HU. Plate cells at a consistent density and ensure they are healthy before starting the treatment.
-
Pharmacogenetic Differences: If working with patient-derived cells, be aware that genetic factors can influence individual responses to HU treatment.[14][15]
Q6: I am observing the upregulation of many unexpected stress-related genes, which complicates the analysis of my specific pathway of interest. How can I address this?
A6: This is a known consequence of HU's off-target effects, particularly the induction of oxidative and genotoxic stress.[6][8]
-
Include Proper Controls: Compare HU-treated cells not only to untreated controls but also to controls treated with other agents that induce a more specific type of stress (e.g., a different DNA polymerase inhibitor or an ROS-inducing agent) to delineate the specific effects of RNR inhibition.
-
Use Antioxidants: To determine if the observed gene expression changes are due to oxidative stress, you can co-treat cells with an antioxidant like N-acetylcysteine (NAC). A reduction in the expression of stress genes in the presence of NAC would confirm their induction via ROS.
-
Time-Course Experiments: The initial response to HU is often metabolic, followed by the induction of the DNA damage response over time.[16][17] A time-course experiment can help distinguish early, direct effects from later, secondary stress responses.
Q7: The expression of my target gene did not change after HU treatment, even though it is expected to be involved in the cell cycle.
A7: Several factors could lead to a lack of response:
-
Sub-optimal HU Concentration or Duration: The effective concentration of HU can vary significantly between cell lines. Perform a dose-response and a time-course experiment (e.g., 0.1-5 mM HU for 6, 12, 24 hours) to determine the optimal conditions for your specific cell type.[18]
-
Cellular Resistance: Some cell lines can develop resistance to HU, often through the amplification and overexpression of the RNR M2 subunit gene.[19][20] Verify that your HU concentration is sufficient to induce cell cycle arrest in your model using flow cytometry.
-
RNA Quality: Poor RNA integrity can lead to unreliable qRT-PCR or RNA-Seq results. Always check the quality and integrity of your RNA (e.g., using an Agilent Bioanalyzer to obtain a RIN score) before proceeding with downstream applications.
-
Assay Sensitivity: Ensure your qRT-PCR primers are specific and efficient. If the expected change is subtle, you may need a more sensitive method or a larger number of biological replicates to achieve statistical significance.
Quantitative Data Summary
The following table summarizes the expression changes of key genes frequently altered by this compound treatment, as reported in various studies.
| Gene Symbol | Pathway/Function | Typical Change | Organism/Cell Type | Reference(s) |
| Upregulated Genes | ||||
| CDKN1A (p21) | p53 target, Cell Cycle Arrest | ↑↑ | Murine Embryos, K562 cells | [5][13] |
| FAS | p53 target, Apoptosis | ↑ | Murine Embryos | [5] |
| GADD45A | p53 target, DNA Repair | ↑ | Murine Embryos | [5] |
| RRM2 | Ribonucleotide Reductase M2 | ↑ | HU-Resistant Cell Lines | [19] |
| HBG1/2 (γ-globin) | Fetal Hemoglobin | ↑ | Erythroid Cells | [10][11] |
| SOD2 | Antioxidant Response | ↑ | HUVECs | [9] |
| GSR | Antioxidant Response | ↑ | HUVECs, PBMCs | [9] |
| SAR1 | GTP-binding protein | ↑ | Adult Erythroid Cells | [13] |
| Downregulated Genes | ||||
| RUNX1 | Hematopoietic Regulator | ↓ | Murine HSCs, Human CD34+ | [1][21] |
| ERK (MAPK1) | Proliferation Signaling | ↓ | K562 cells (SAR-expressing) | [11][13] |
Note: The magnitude of change (↑/↓ for moderate, ↑↑/↓↓ for strong) can vary based on the cell type, HU dose, and treatment duration.
Signaling Pathways and Workflows
Core Mechanism of this compound Action
Caption: Core mechanism of this compound leading to altered gene expression.
This compound-Induced DNA Damage Response
Caption: Activation of the p53 pathway by this compound-induced replication stress.
Experimental Workflow for Gene Expression Analysis
Caption: Standard workflow for analyzing HU-induced gene expression changes.
Key Experimental Protocols
Protocol 1: Cell Treatment and RNA Isolation
-
Cell Plating: Plate cells (e.g., HeLa, K562, or primary cells) at a density that will ensure they are in the logarithmic phase of growth (typically 60-70% confluency for adherent cells) at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 100 mM in sterile PBS or culture medium) immediately before use. Do not store and reuse diluted HU solutions.
-
Treatment: Add the HU stock solution directly to the cell culture medium to achieve the desired final concentration (e.g., 0.5-2.0 mM). Include a vehicle-only control (e.g., PBS) for comparison.
-
Incubation: Incubate the cells for the desired duration (e.g., 16-24 hours). The optimal time should be determined empirically for your specific experimental goals.[18]
-
Harvesting: After incubation, wash the cells with cold PBS and lyse them directly in the culture dish or pellet using a lysis buffer compatible with your chosen RNA extraction kit (e.g., Buffer RLT from Qiagen RNeasy Kit).
-
RNA Isolation: Isolate total RNA using a column-based kit according to the manufacturer's instructions. Include an on-column DNase digestion step to eliminate genomic DNA contamination.
-
Quality Control: Assess RNA concentration and purity (A260/280 and A260/230 ratios) using a spectrophotometer (e.g., NanoDrop). Crucially, verify RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN value ≥ 8 is recommended for downstream applications like RNA-Seq.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) Analysis
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.
-
Primer Design: Design primers to span an exon-exon junction to prevent amplification of any residual genomic DNA. Verify primer specificity using NCBI Primer-BLAST and confirm the absence of secondary structures.
-
qPCR Reaction: Set up the qPCR reaction in triplicate for each sample using a SYBR Green-based master mix. A typical 20 µL reaction includes: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.
-
Thermal Cycling: Use a standard three-step cycling protocol:
-
Initial Denaturation: 95°C for 5 minutes.
-
40 Cycles: 95°C for 15 seconds, 60°C for 30 seconds, 72°C for 30 seconds.
-
Melt Curve Analysis: To verify the amplification of a single product.
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) for each reaction.
-
Normalize the Cq value of the gene of interest (GOI) to that of a stable housekeeping gene (e.g., GAPDH, ACTB) to obtain the ΔCq (ΔCq = Cq(GOI) - Cq(Housekeeping)).
-
Calculate the ΔΔCq by comparing the ΔCq of the HU-treated sample to the vehicle control (ΔΔCq = ΔCq(Treated) - ΔCq(Control)).
-
The fold change in gene expression is calculated as 2-ΔΔCq.
-
References
- 1. Hydroxycarbamide effects on DNA methylation and gene expression in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. This compound—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Editor's Highlight: this compound Exposure Activates the P53 Signaling Pathway in Murine Organogenesis-Stage Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of this compound-Induced Cellular Senescence: An Oxidative Stress Connection? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | this compound Scavenges Free Radicals and Induces the Expression of Antioxidant Genes in Human Cell Cultures Treated With Hemin [frontiersin.org]
- 10. A Systematic Review of Known Mechanisms of this compound-induced Foetal Haemoglobin for Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell signaling pathways involved in drug-mediated fetal hemoglobin induction: Strategies to treat sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The this compound-induced small GTP-binding protein SAR modulates γ-globin gene expression in human erythroid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. This compound: Analytical techniques and quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Induces a Stress Response That Alters DNA Replication and Nucleotide Metabolism in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Induces a Stress Response That Alters DNA Replication and Nucleotide Metabolism in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Altered expression of ribonucleotide reductase and role of M2 gene amplification in this compound-resistant hamster, mouse, rat, and human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Hydroxycarbamide effects on DNA methylation and gene expression in myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the Effects of Hydroxyurea on Mitochondrial Function
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving hydroxyurea and its effects on mitochondrial function.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound affects mitochondrial function?
A1: this compound primarily impacts mitochondrial function through the induction of oxidative stress.[1][2][3] It can lead to the generation of reactive oxygen species (ROS), which can damage mitochondrial components and disrupt normal function.[1][2][3] Additionally, studies have shown that this compound can suppress mitochondrial energy metabolism.[4][5]
Q2: What are the common observable effects of this compound on mitochondria in experimental settings?
A2: Common effects include a decrease in mitochondrial membrane potential, altered oxygen consumption rates (OCR), and increased production of mitochondrial ROS.[1][4][6] This can lead to a state of mitochondrial dysfunction, impacting cellular energy production and overall cell health.
Q3: What are some potential strategies to mitigate the negative effects of this compound on mitochondria?
A3: Co-treatment with antioxidants has shown promise in mitigating this compound-induced mitochondrial dysfunction. Key mitigating agents include N-acetylcysteine (NAC), L-carnitine, and Coenzyme Q10 (CoQ10).[7][8][9][10][11][12][13][14][15][16] These agents can help to reduce oxidative stress and support mitochondrial function.[7][8][9][10][11][12][13][14][15][16]
Q4: At what concentrations does this compound typically induce mitochondrial dysfunction?
A4: The cytotoxic and mitochondria-affecting concentrations of this compound are dose- and duration-dependent and can vary significantly between cell types.[3][17] It is crucial to perform a dose-response experiment for your specific cell model to determine the optimal concentration that induces a measurable effect without causing widespread, acute cell death.
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Oxygen Consumption Rate (OCR) Data in Seahorse XF Assay
Q: My OCR readings are highly variable between wells treated with the same concentration of this compound. What could be the cause?
A:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary cause of variability. Ensure a homogenous cell suspension and use a consistent seeding technique. Allow the plate to sit at room temperature for an hour before placing it in the incubator to promote even cell distribution.[18]
-
Edge Effects: Wells on the edge of the plate are more prone to evaporation and temperature fluctuations, which can affect cell health and metabolism. Avoid using the outermost wells for experimental conditions; instead, fill them with media to create a humidity barrier.
-
Incorrect Assay Medium: The use of a non-buffered assay medium is critical for accurate OCR measurements. Ensure your assay medium is prepared correctly and pH is stable.[19]
-
Instrument Calibration: Ensure the Seahorse XF Analyzer is properly calibrated before each run. Hydrate the sensor cartridge overnight as per the manufacturer's protocol.[18][20]
Issue 2: No Significant Change in Mitochondrial Membrane Potential (MMP) with JC-1 Staining
Q: I've treated my cells with this compound, but I'm not observing the expected decrease in the red/green fluorescence ratio with the JC-1 assay.
A:
-
Suboptimal this compound Concentration or Incubation Time: The effect of this compound on MMP may be time and concentration-dependent. Perform a time-course and dose-response experiment to identify the optimal conditions for your cell type.
-
JC-1 Dye Concentration and Incubation: The concentration of JC-1 and the staining time are critical. Titrate the JC-1 concentration (typically in the range of 1-10 µM) and incubation time (usually 15-30 minutes) to find the optimal staining conditions for your cells.[21]
-
Cell Health: If cells are unhealthy or have a low baseline MMP, the effect of this compound may be masked. Ensure your control cells are healthy and exhibit a high red/green fluorescence ratio.
-
Positive Control: Always include a positive control, such as CCCP or FCCP, to ensure the assay is working correctly and that the cells are capable of mitochondrial depolarization.[22]
Issue 3: High Levels of Cell Death Obscuring Mitochondrial-Specific Effects
Q: The concentrations of this compound that affect mitochondrial function in my experiments are also causing significant apoptosis/necrosis, making it difficult to discern direct mitochondrial effects.
A:
-
Lower this compound Concentration and/or Shorter Incubation Time: Reduce the concentration of this compound or shorten the exposure time to minimize widespread cytotoxicity while still inducing measurable mitochondrial stress.
-
Early Time-Point Analysis: Assess mitochondrial function at earlier time points after this compound treatment, before the activation of downstream cell death pathways.
-
Co-treatment with a Pan-Caspase Inhibitor: To distinguish between mitochondrial dysfunction as a cause or a consequence of apoptosis, consider co-treating with a pan-caspase inhibitor like Z-VAD-FMK. This can help to determine if mitochondrial changes precede caspase activation.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound and mitigating agents on mitochondrial function.
Table 1: Effect of Mitochondria-Targeted this compound (Mito-HU) on Mitochondrial Respiration
| Compound | Cell Line | Parameter | IC50 (µM) |
| Mito10-HU | HCT116 | Complex I Oxygen Consumption | 8.9 |
| Mito10-HU | HCT116 | Complex III Oxygen Consumption | 21 |
Data extracted from a study on mitochondria-targeted this compound derivatives, which showed more potent inhibition of mitochondrial respiration compared to standard this compound.[6]
Table 2: Dose-Dependent Effects of this compound on Neutrophil Viability
| This compound Dose | Cell Viability (MTT Assay, % of control) |
| 0.5 g | Preservation of cell viability noted |
| 1.0 g | Reversion of altered inflammatory and oxidative markers |
| 1.5-2.0 g | Reversion of altered inflammatory and oxidative markers |
This table is a qualitative summary as the original data was presented graphically. The study suggests a positive dose-effect relationship on cytoprotection in neutrophils from sickle cell anemia patients.[23][24]
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol is adapted for a Seahorse XF96 Analyzer.
Materials:
-
Seahorse XF96 Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Supplements (e.g., glucose, pyruvate, glutamine)
-
This compound and potential mitigating agents
-
Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF96 microplate at a pre-determined optimal density.
-
Leave the four corner wells as background controls.
-
Allow cells to adhere and grow overnight in a standard CO2 incubator.[20]
-
-
Sensor Cartridge Hydration:
-
Assay Preparation:
-
On the day of the assay, remove the growth medium from the cells.
-
Wash the cells with pre-warmed Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.
-
Add the final volume of supplemented assay medium to each well.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 45-60 minutes.[20]
-
-
Drug Preparation and Loading:
-
Prepare stock solutions of this compound, mitigating agents, and the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) at 10x the final desired concentration in the assay medium.
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
-
Seahorse XF Assay:
-
Calibrate the instrument with the sensor cartridge.
-
Replace the utility plate with the cell plate and start the assay.
-
The assay will measure basal OCR, followed by sequential injections of this compound (and/or mitigating agent), oligomycin, FCCP, and rotenone/antimycin A to determine key parameters of mitochondrial function.[25][26]
-
Protocol 2: Measurement of Mitochondrial Membrane Potential using JC-1 Dye
Materials:
-
JC-1 dye
-
Cell culture plates
-
Fluorescence microscope or plate reader
-
FCCP or CCCP (positive control)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a suitable culture plate (e.g., 96-well black, clear-bottom plate for plate reader analysis).
-
Treat cells with various concentrations of this compound and/or mitigating agents for the desired duration. Include untreated and positive control (FCCP/CCCP) wells.[22]
-
-
JC-1 Staining:
-
Washing:
-
Carefully remove the staining solution.
-
Wash the cells with pre-warmed assay buffer (e.g., PBS or HBSS).
-
-
Fluorescence Measurement:
-
Plate Reader: Measure fluorescence intensity. For JC-1 monomers (indicative of low MMP), use an excitation of ~485 nm and emission of ~535 nm. For J-aggregates (indicative of high MMP), use an excitation of ~540 nm and emission of ~590 nm.[22]
-
Fluorescence Microscopy: Visualize the cells. Healthy cells will exhibit red fluorescent mitochondria (J-aggregates), while apoptotic or stressed cells will show green fluorescence (JC-1 monomers).
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
-
Visualizations
Caption: Signaling pathway of this compound-induced mitochondrial dysfunction.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: Mechanisms of action for mitigating agents against this compound-induced mitochondrial stress.
References
- 1. Mechanisms of this compound-Induced Cellular Senescence: An Oxidative Stress Connection? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound blunts mitochondrial energy metabolism and osteoblast and osteoclast differentiation exacerbating trabecular bone loss in sickle cell mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mitochondria-targeted this compound inhibits OXPHOS and induces antiproliferative and immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 8. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coenzyme Q and Mitochondrial Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. N-Acetylcysteine Reverses the Mitochondrial Dysfunction Induced by Very Long-Chain Fatty Acids in Murine Oligodendrocyte Model of Adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. An acetyl-L-carnitine switch on mitochondrial dysfunction and rescue in the metabolomics study on aluminum oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Metabolic Targets of Coenzyme Q10 in Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-Acetylcysteine reverses mitochondrial dysfunctions and behavioral abnormalities in 3-nitropropionic acid-induced Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Toxicity of this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biotech.cornell.edu [biotech.cornell.edu]
- 19. cpu.edu.cn [cpu.edu.cn]
- 20. tabaslab.com [tabaslab.com]
- 21. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 22. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. Effects of this compound on cytotoxicity, inflammation and oxidative stress markers in neutrophils of patients with sickle cell anemia: dose-effect relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Effects of this compound on cytotoxicity, inflammation and oxidative stress markers in neutrophils of patients with sickle cell anemia: dose-effect relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. content.protocols.io [content.protocols.io]
- 26. agilent.com [agilent.com]
Validation & Comparative
Validating Hydroxyurea-Induced Cell Cycle Arrest: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, accurately validating cell cycle arrest is crucial for understanding cellular responses to therapeutic agents. Hydroxyurea (HU), a well-established inhibitor of ribonucleotide reductase, is widely used to induce S-phase arrest.[1][2] This guide provides a comprehensive comparison of methods to validate HU-induced cell cycle arrest, with a primary focus on flow cytometry, and presents supporting experimental data and detailed protocols.
Mechanism of this compound-Induced Cell Cycle Arrest
Traditionally, this compound has been understood to induce S-phase cell cycle arrest by inhibiting ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, which are essential for DNA synthesis.[3][4][5] This depletion of the deoxyribonucleotide triphosphate (dNTP) pool leads to the stalling of replication forks, activating the S-phase checkpoint and halting cell cycle progression.[3][5][6]
However, recent research has revealed a revised mechanism, suggesting that HU also induces the production of reactive oxygen species (ROS).[3][6] These ROS can directly inhibit DNA polymerase complexes by oxidizing their iron-sulfur clusters, causing them to dissociate from DNA and contributing to the cell cycle arrest independently of the dNTP pool depletion.[3][6]
Validating Cell Cycle Arrest by Flow Cytometry
Flow cytometry is a powerful and widely used technique to analyze the distribution of cells throughout the different phases of the cell cycle. The method relies on staining the cellular DNA with a fluorescent dye, typically propidium iodide (PI), which intercalates into the DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in G0/G1 (2N DNA content), S (between 2N and 4N DNA content), and G2/M (4N DNA content) phases.
Experimental Workflow for Flow Cytometry
Detailed Experimental Protocol: Propidium Iodide Staining
This protocol outlines the steps for preparing and analyzing cells for cell cycle distribution using propidium iodide staining.
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound at the appropriate concentration and duration to induce cell cycle arrest. For example, treat NB4 cells with 80 µM this compound for 18 hours to arrest them in S phase.[7] For U2OS cells, a 24-hour incubation with 4 mM HU is effective.[1]
-
Cell Harvesting:
-
For adherent cells, aspirate the media, wash with 1X Phosphate Buffered Saline (PBS), and detach using trypsin.
-
For suspension cells, collect the cells by centrifugation.
-
Count the cells and aliquot approximately 1 x 10^6 cells per sample.
-
-
Fixation:
-
Centrifuge the cell suspension at 200 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 0.5 ml of cold 1X PBS.
-
While gently vortexing, add 4.5 ml of cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored in 70% ethanol at -20°C for several weeks.[8][9]
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with 5 ml of FACS buffer (e.g., PBS with 1% BSA).[8]
-
Resuspend the cell pellet in 0.5 ml of PI staining solution. A typical staining solution contains:
-
Incubate for 15-30 minutes at room temperature in the dark.[9][10]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the main cell population and exclude debris.
-
Use a plot of PI-Area versus PI-Width to gate on single cells and exclude doublets and aggregates.[10][11]
-
Acquire data for at least 10,000 single-cell events.
-
Analyze the resulting histogram of PI fluorescence to determine the percentage of cells in G0/G1, S, and G2/M phases using cell cycle analysis software (e.g., ModFit LT, FlowJo).[9][11]
-
Comparison with Alternative Methods for Cell Cycle Synchronization and Validation
While this compound is a common method for inducing S-phase arrest, several other chemical and physical methods can be used to synchronize cells at different stages of the cell cycle. The choice of method depends on the specific cell type and the desired point of cell cycle arrest.
| Method | Target Phase | Mechanism of Action | Advantages | Disadvantages |
| Chemical Blockade | ||||
| This compound | G1/S or S | Inhibits ribonucleotide reductase, depleting dNTP pools.[1][2] | Effective for S-phase synchronization; reversible.[5] | Can induce DNA damage and apoptosis at high concentrations or with prolonged exposure.[5][7] May have off-target effects through ROS production.[3][6] |
| Double Thymidine Block | G1/S | Excess thymidine inhibits DNA synthesis.[1] | Highly effective for synchronization at the G1/S boundary. | Time-consuming protocol.[2] |
| Nocodazole | G2/M | Depolymerizes microtubules, leading to mitotic arrest.[1][12] | Potent and reversible M-phase arrest. | Can affect cellular processes dependent on microtubule integrity. |
| RO-3306 | G2/M | Specific inhibitor of CDK1, arresting cells at the G2/M border.[7] | Highly specific for G2 arrest. | Can induce re-replication in some cell lines.[7] |
| Serum Starvation | G0/G1 | Deprives cells of growth factors, causing them to exit the cell cycle and enter a quiescent G0 state.[2][7] | Simple method for G0/G1 synchronization. | Not all cell types respond uniformly; re-entry into the cell cycle can be slow and asynchronous.[2] |
| Physical Fractionation | ||||
| Centrifugal Elutriation | G1, S, G2/M | Separates cells based on size and density, which correlate with cell cycle phase.[12] | Obtains synchronized populations without chemical treatment. | Requires specialized equipment; resolution between G2 and M can be low.[12] |
Validation of Cell Cycle Arrest by Western Blotting
In addition to flow cytometry, Western blotting for key cell cycle regulatory proteins can provide further validation of cell cycle arrest. The expression levels of cyclins and the phosphorylation status of specific proteins are tightly regulated throughout the cell cycle.
Key Protein Markers for Cell Cycle Phases:
-
G1/S Phase: High levels of Cyclin E1.[1]
-
G2/M Phase: High levels of Cyclin B1 and phosphorylated Histone H3 (pH3).[1]
-
S-Phase Checkpoint Activation: Phosphorylation of checkpoint kinases like Chk1 and Chk2.[4][7]
Experimental Protocol: Western Blotting
-
Protein Extraction: After treatment with this compound, harvest cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., Cyclin E1, Cyclin B1, pH3, p-Chk1) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.[1]
-
An Engineered Alternative to this compound
Recent studies in yeast have introduced a genetically engineered alternative to this compound called "RNR-deg".[6][13][14] This system utilizes an auxin-inducible degron (AID) system to rapidly and specifically degrade a subunit of RNR, leading to a robust and readily reversible cell cycle arrest without the off-target effects of ROS production associated with this compound.[6][13][14][15] While currently established in yeast, this approach holds promise for future applications in mammalian cells.[14]
References
- 1. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
- 3. pnas.org [pnas.org]
- 4. This compound Induces Cytokinesis Arrest in Cells Expressing a Mutated Sterol-14α-Demethylase in the Ergosterol Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Proteomic analysis of the response to cell cycle arrests in human myeloid leukemia cells | eLife [elifesciences.org]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. Cell synchronization - Wikipedia [en.wikipedia.org]
- 13. Revised Mechanism of this compound Induced Cell Cycle Arrest and an Improved Alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sciencedaily.com [sciencedaily.com]
- 15. Revised mechanism of this compound-induced cell cycle arrest and an improved alternative - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hydroxyurea and Aphidicolin for Cell Synchronization
For researchers in cell biology, drug development, and related fields, achieving a synchronized population of cells is a critical step for a multitude of experimental assays. Hydroxyurea (HU) and aphidicolin are two of the most widely used chemical agents for inducing cell cycle arrest, primarily at the G1/S phase boundary. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate agent for your research needs.
Mechanism of Action: A Tale of Two Inhibitors
While both this compound and aphidicolin effectively halt the cell cycle at the G1/S transition, they do so through distinct mechanisms.[1]
This compound acts as an inhibitor of ribonucleotide reductase (RNR).[2][3] This enzyme is crucial for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis.[2] By depleting the pool of available deoxyribonucleotides (dNTPs), this compound effectively stalls DNA replication and arrests cells in the early S phase.[2][4]
Aphidicolin , a tetracyclic diterpenoid, takes a more direct approach by specifically targeting and inhibiting DNA polymerase α.[2][4] This enzyme is a key component of the DNA replication machinery. By binding to DNA polymerase α, aphidicolin prevents the initiation and elongation of new DNA strands, thereby arresting cells at the G1/S border or in the early S phase.[4][5] It is important to note that aphidicolin's effect is reversible and it does not interfere with the synthesis of dNTPs or other DNA polymerases like β and γ.[5][6][7]
Performance Comparison: Efficacy, Viability, and Reversibility
The choice between this compound and aphidicolin often depends on the specific experimental requirements, including the desired synchrony efficiency, tolerance of off-target effects, and the need for rapid reversal of the cell cycle block.
| Feature | This compound | Aphidicolin |
| Target | Ribonucleotide Reductase (RNR)[2][3] | DNA Polymerase α[2][4] |
| Mechanism | Depletes dNTP pool, stalling DNA replication[2][4] | Directly inhibits DNA synthesis[4][5] |
| Point of Arrest | Early S phase[4] | G1/S border or early S phase[4][5] |
| Specificity | Can have broader effects due to dNTP pool imbalance[8] | More specific to DNA replication[5][6][7] |
| Toxicity | Can induce DNA damage and oxidative stress[2][9][10] | Generally considered less toxic at effective concentrations[11] |
| Reversibility | Readily reversible by washing out the drug[2] | Readily reversible by washing out the drug[2] |
Experimental Data: A Quantitative Look
A study comparing the synchronization efficiency of this compound and aphidicolin in RPE1 cells provides valuable quantitative insights.
| Treatment | % of Cells in G1 | % of Cells in S | % of Cells in G2/M |
| Asynchronous (Control) | 35% | 45% | 20% |
| 2mM this compound (24h) | 45% | 51% | 4% |
| 5µg/mL Aphidicolin (24h) | 28% | 72% | 0% |
Data adapted from a study on RPE1 cells.[4] Percentages are approximate and may vary depending on the cell line and experimental conditions.
These data indicate that while both agents effectively enrich the S-phase population, aphidicolin treatment resulted in a higher percentage of cells arrested in the S phase under the tested conditions.[4]
Side Effects and Off-Target Considerations
An important factor in choosing a synchronization agent is the potential for unintended cellular effects. Both this compound and aphidicolin can induce a DNA damage response.[2][9] Exposure to these inhibitors can lead to the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks, through the activation of ATR and ATM protein kinases.[2][9][10]
This compound, by altering the dNTP pools, can lead to a state of "unbalanced growth" where RNA and protein synthesis continue despite the halt in DNA replication.[8][9] It has also been associated with the generation of reactive oxygen species (ROS), which can contribute to its cytotoxicity.[2] Aphidicolin is generally considered to have fewer off-target effects as it directly targets the replication machinery.[5][6][7] However, prolonged exposure to either drug can lead to irreversible cell cycle arrest and apoptosis.[1][10]
Experimental Protocols
Below are representative protocols for cell synchronization using this compound and aphidicolin. Note that optimal concentrations and incubation times can vary significantly between cell lines and should be empirically determined.
This compound Synchronization Protocol (Example for U2OS cells)
This protocol describes the synchronization of U2OS cells at the G1/S boundary.[3][12]
Materials:
-
U2OS cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
This compound (HU) stock solution (e.g., 1M in water, sterile-filtered)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seeding: Seed U2OS cells in a 6-well plate at a density of 0.25 x 10^6 cells per well and allow them to attach overnight.[12]
-
Serum Starvation (Optional, for G1 arrest prior to HU treatment): The following morning, replace the complete medium with serum-free medium and incubate for 24 hours to arrest cells in G1.
-
This compound Treatment: Remove the serum-free medium and add complete medium containing 4µM this compound.[3] Incubate for 24 hours.[3]
-
Release from Arrest: To release the cells from the G1/S block, remove the this compound-containing medium, wash the cells twice with pre-warmed PBS, and add fresh, pre-warmed complete medium.[3]
-
Sample Collection: Collect cells at various time points post-release to analyze progression through the cell cycle.
Aphidicolin Synchronization Protocol (Example for Human Fibroblasts)
This protocol is an example for synchronizing human fibroblasts in the early S phase.[13]
Materials:
-
Human fibroblast cells (e.g., NHF1-hTERT)
-
Complete cell culture medium
-
Aphidicolin stock solution (e.g., in DMSO)
-
PBS
Procedure:
-
Seeding and Growth: Culture cells to confluence to induce a G0/G1 arrest.
-
Release into Cycle: Release the cells from confluence arrest by replating them at a lower density in fresh complete medium.
-
Aphidicolin Treatment: After a set period to allow cells to enter the cell cycle (e.g., 12-16 hours), add aphidicolin to the medium at a final concentration of 5 µg/mL. Incubate for 12-16 hours.
-
Release from Arrest: Remove the aphidicolin-containing medium, wash the cells twice with pre-warmed PBS, and add fresh, pre-warmed complete medium.[13]
-
Sample Collection: Harvest cells at different time points after the release to obtain populations enriched in early, mid-, or late-S phase.[13] For example, populations enriched for early, mid-, or late-S phase cells could be obtained at 45 minutes, 3 hours, or 5 hours, respectively, after removal of the inhibitor.[13]
Visualizing the Mechanisms
To better understand the distinct pathways affected by this compound and aphidicolin, the following diagrams illustrate their mechanisms of action.
Caption: Mechanism of this compound-induced cell cycle arrest.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. imtm.cz [imtm.cz]
- 3. app.jove.com [app.jove.com]
- 4. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
- 5. Synchronization of HeLa cell cultures by inhibition of DNA polymerase alpha with aphidicolin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Synchronization of HeLa cell cultures by inhibition of DNA polymerase alpha with aphidicolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cell synchronization by inhibitors of DNA replication induces replication stress and DNA damage response: analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synchronization in the cell cycle by inhibitors of DNA replication induces histone H2AX phosphorylation: an indication of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of synchronized Chinese hamster ovary cells obtained by mitotic shake-off, this compound, aphidicolin, or methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Hydroxyurea and Gemcitabine in Pancreatic Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of hydroxyurea and gemcitabine, two chemotherapeutic agents with distinct mechanisms of action, on pancreatic cancer cell lines. The information presented is supported by experimental data from peer-reviewed studies, offering valuable insights for preclinical research and drug development in the context of pancreatic cancer.
Executive Summary
Gemcitabine, a nucleoside analog, is a cornerstone in the treatment of pancreatic cancer. It primarily functions by inhibiting DNA synthesis, leading to cell cycle arrest and apoptosis. This compound, an inhibitor of ribonucleotide reductase, also disrupts DNA synthesis but through a different mechanism, by depleting the pool of deoxyribonucleotides necessary for DNA replication. While gemcitabine is a standard therapeutic agent, studies have explored this compound as a potential radiosensitizer and in combination therapies to overcome gemcitabine resistance. This guide delves into a direct comparison of their cytotoxic effects, impact on apoptosis and the cell cycle, and their underlying signaling pathways.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data on the effects of this compound and gemcitabine on various pancreatic cancer cell lines.
Table 1: Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | This compound (µM) | Gemcitabine (nM) |
| Panc-1 | 39.0 ± 0.4[1] | 5 (FA6) - 105 (Capan-1)[2], 48.55 ± 2.30[3], 136.786[4] |
| MIAPaCa-2 | Not widely reported | 7.734[4], 25.00 ± 0.47[3] |
| BxPC-3 | Not widely reported | 1.26 (erlotinib combo context)[2], 13.683[4] |
| AsPC-1 | Not widely reported | 568.354[4] |
| Capan-1 | Not widely reported | 6.614[4], 105[2] |
| SUIT-2 | Not widely reported | Not widely reported |
| PK-1 | Not widely reported | Effective in nM range[5] |
| PK-9 | Not widely reported | Effective in nM range[5] |
| PancTu-1 | Not widely reported | Moderately sensitive[3] |
| T3M4 | Not widely reported | Highly sensitive[3] |
| PT45-P1 | Not widely reported | Highly sensitive[3] |
Table 2: Apoptosis Induction
| Drug | Cell Line | Concentration | Apoptosis Rate |
| Gemcitabine | Panc-1 | 16 mg/L (48h) | 44.7% (DNA fragmentation)[6] |
| Gemcitabine | T3M4 | 0.04-20 µM (24h) | ~51-54% specific apoptosis[3] |
| Gemcitabine | PT45-P1 | 0.04-20 µM (24h) | ~51-54% specific apoptosis[3] |
| Gemcitabine | PancTu-1 | 0.04-20 µM (24h) | ~22-25% specific apoptosis[3] |
| Gemcitabine | BxPC-3 | 0.04-20 µM (24h) | ~10-12% specific apoptosis[3] |
| Gemcitabine | Capan-1 | 0.04-20 µM (24h) | ~10-12% specific apoptosis[3] |
| This compound | Various | Not specified | Induces apoptosis, cooperatively with HDAC inhibitors[7] |
Table 3: Cell Cycle Arrest
| Drug | Cell Line | Concentration | Effect on Cell Cycle |
| Gemcitabine | PK-1 | 30 nM (24h) | Increased G0/G1 phase (56.48% vs 34.14% control), decreased S phase (29.57% vs 36.67% control)[5] |
| Gemcitabine | PK-1 | 30 nM (48h) | Increased G0/G1 phase (61.23% vs 38.76% control), decreased S phase (38.76% vs 41.20% control)[5] |
| Gemcitabine | AsPC-1 | Low conc. | S phase arrest[4][8] |
| Gemcitabine | BxPC-3 | Low conc. | S phase arrest[4][8] |
| Gemcitabine | MIAPaCa-2 | Low conc. | S phase arrest[4][8] |
| This compound | Panc-1 | 39.0 µM | Synchronizes cells in the G1/S border[1] |
| This compound | Various | Not specified | Induces S phase arrest[9][10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and gemcitabine on pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., Panc-1, MIAPaCa-2)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound and Gemcitabine stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound and gemcitabine in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include untreated control wells with medium only.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Mix gently to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment.
Materials:
-
Treated and untreated pancreatic cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in pancreatic cancer cells by treating with desired concentrations of this compound or gemcitabine for a specified time (e.g., 24-48 hours).
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[12]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated pancreatic cancer cells
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest approximately 1-2 x 10^6 cells per sample.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
Fix the cells by adding the cell suspension dropwise into 4 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5-10 minutes.
-
Decant the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[14][15]
Signaling Pathways and Mechanisms of Action
This compound
This compound's primary mechanism of action is the inhibition of the enzyme ribonucleotide reductase (RNR).[9][16] RNR is crucial for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. By inhibiting RNR, this compound depletes the intracellular pool of deoxyribonucleotides, leading to the stalling of DNA replication forks and subsequent S-phase arrest.[10] This replication stress activates the DNA damage response (DDR) pathway.
This compound's mechanism of action.
Gemcitabine
Gemcitabine, a prodrug, is transported into the cell and phosphorylated to its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP). dFdCTP is incorporated into elongating DNA strands, causing chain termination and inhibiting further DNA synthesis. Additionally, dFdCDP inhibits ribonucleotide reductase, further depleting the dNTP pool and potentiating the action of dFdCTP. This disruption of DNA synthesis leads to cell cycle arrest, primarily in the S-phase, and the induction of apoptosis. Gemcitabine's efficacy can be influenced by various signaling pathways, including Hedgehog, Wnt/β-catenin, and Notch, which are often dysregulated in pancreatic cancer.
Gemcitabine's mechanism and influencing pathways.
Experimental Workflow
A typical experimental workflow to compare the effects of this compound and gemcitabine on pancreatic cancer cell lines is depicted below.
Workflow for comparing drug efficacy.
References
- 1. This compound and trimidox enhance the radiation effect in human pancreatic adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacodynamic modeling of cell cycle and apoptotic effects of gemcitabine on pancreatic adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of Gemcitabine on Cell Cycle Arrest and microRNA Signatures in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of gemcitabine on the expression of apoptosis-related genes in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors and this compound modulate the cell cycle and cooperatively induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacodynamic modeling of cell cycle and apoptotic effects of gemcitabine on pancreatic adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of this compound-Induced Cellular Senescence: An Oxidative Stress Connection? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. kumc.edu [kumc.edu]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to Alternative Ribonucleotide Reductase Inhibitors to Hydroxyurea
For Researchers, Scientists, and Drug Development Professionals
Ribonucleotide reductase (RR) is a critical enzyme in DNA synthesis and repair, making it a key target in cancer therapy. For decades, hydroxyurea has been the standard-of-care RR inhibitor, but its limitations have spurred the development of novel alternatives with improved potency and different mechanisms of action. This guide provides a detailed comparison of four promising alternative RR inhibitors: Triapine, Gallium-Containing Compounds, Didox, and COH29, with supporting experimental data and methodologies to inform preclinical and clinical research.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for these inhibitors is the disruption of the ribonucleotide reductase enzyme, which is composed of two subunits, RRM1 and RRM2. However, the specific mechanisms and downstream signaling consequences differ.
Triapine (3-AP) , a thiosemicarbazone, is a potent inhibitor of the RRM2 subunit. Its mechanism involves the chelation of the iron cofactor essential for the generation of the tyrosyl free radical, which is critical for the enzyme's catalytic activity.[1][2][3] This leads to a depletion of the deoxyribonucleotide (dNTP) pool, causing S-phase arrest and ultimately apoptosis.[4]
Gallium-containing compounds , such as gallium nitrate and gallium maltolate, act as iron mimetics. Due to its chemical similarity to ferric iron (Fe³⁺), gallium can displace iron from the RRM2 subunit of ribonucleotide reductase. This displacement leads to the loss of the essential tyrosyl free radical, thereby inactivating the enzyme.[5][6][7] Gallium's disruption of iron homeostasis also affects mitochondrial function.[8][9]
References
- 1. The Novel Ribonucleotide Reductase Inhibitor COH29 Inhibits DNA Repair In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Novel Ribonucleotide Reductase Inhibitor COH29 Inhibits DNA Repair In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Gallium Maltolate for Glioblastoma · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. targetedonc.com [targetedonc.com]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Gallium Maltolate Disrupts Tumor Iron Metabolism and Retards the Growth of Glioblastoma by Inhibiting Mitochondrial Function and Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Hydroxyurea's Effect on Fetal Hemoglobin Expression In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of hydroxyurea's performance in inducing fetal hemoglobin (HbF) expression in vitro against other alternatives, supported by experimental data. Detailed methodologies for key experiments are included to facilitate reproducibility and further investigation.
Introduction
This compound is a cornerstone therapy for individuals with sickle cell disease (SCD), primarily due to its ability to induce the expression of fetal hemoglobin (HbF, α₂γ₂).[1][2] Increased levels of HbF inhibit the polymerization of sickle hemoglobin (HbS), thereby reducing the incidence of vaso-occlusive crises and other complications associated with SCD.[2] While its clinical efficacy is well-established, understanding its mechanism of action and performance in controlled in vitro settings is crucial for the development of novel and more potent HbF-inducing agents. This guide summarizes the in vitro evidence for this compound's effect on HbF expression and compares it with other known inducers.
Mechanisms of this compound-Induced Fetal Hemoglobin Expression
In vitro studies have elucidated several key pathways through which this compound elevates HbF levels:
-
Nitric Oxide-Dependent Pathway: this compound is known to generate nitric oxide (NO) in vivo.[2] In vitro studies have demonstrated that NO donors, similar to this compound, can induce γ-globin expression.[2] This effect is mediated through the activation of soluble guanylyl cyclase (sGC), leading to increased levels of cyclic guanosine monophosphate (cGMP), which in turn promotes γ-globin gene transcription.[2][3]
-
Reduction of γ-Globin Gene Repressors: this compound has been shown to decrease the expression of key transcriptional repressors of the fetal γ-globin genes, namely BCL11A and ZBTB7A (also known as LRF).[1][4] By reducing the levels of these repressors in erythroid cells, this compound alleviates the silencing of the γ-globin genes, leading to increased HbF production.[1][4]
-
Modulation of Erythroid Transcription Factors: In vitro evidence suggests that this compound can also reduce the levels of GATA1, a critical transcription factor in erythropoiesis, which is involved in the regulation of BCL11A and γ-globin expression.[1]
In Vitro Efficacy of this compound in Inducing Fetal Hemoglobin
The following table summarizes the quantitative data from various in vitro studies investigating the effect of this compound on HbF expression in different cell models.
| Cell Type | Treatment | % F-Cells (Fold Change) | HbF Protein (Fold Change) | γ-globin mRNA (Fold Change) | Reference |
| Human CD34+ Progenitor-Derived Erythroblasts | 10 µM this compound | 52% to 75% | 8.2% to 23% | 1.8 | [1] |
| Human Erythroid Progenitor Cells (Normal Donor) | This compound | - | 1.3 to 3.5 | - | [2] |
| Human Erythroid Progenitor Cells (SCD Patient) | This compound | - | 2 to 5 | - | [2] |
| Human Erythroid Progenitor Cells | 30 µM this compound | - | ~1.7 | - | [2] |
| BFU-E Colonies (SCD Patient) | This compound | - | 4.0% to 22.67% | - | [5][6] |
| Cultured Erythrocytes ("Responders") | This compound | 27.2 ± 24.7% increase | - | 119.6 ± 65.4% increase | [7][8][9] |
| Cultured Erythrocytes ("Partial Responders") | This compound | 28.4 ± 25.3% increase | - | 80.0 ± 14.1% increase | [7][8][9] |
Comparison with an Alternative HbF Inducer: S-Nitrosocysteine (CysNO)
S-Nitrosocysteine (CysNO) is a nitric oxide (NO) donor that has been investigated for its ability to induce HbF, providing a basis for comparison with this compound's NO-mediated mechanism.
| Cell Type | Treatment | HbF Protein (Fold Change) | Reference |
| Human Erythroid Progenitor Cells | 30 µM this compound | ~1.7 | [2] |
| Human Erythroid Progenitor Cells | 100 µM CysNO | ~1.7 | [2] |
Other classes of compounds that have been investigated for HbF induction in vitro include histone deacetylase (HDAC) inhibitors (e.g., sodium butyrate), DNA methyltransferase (DNMT) inhibitors (e.g., azacitidine, decitabine), and immunomodulatory drugs (e.g., pomalidomide, lenalidomide, and thalidomide).[10] However, direct quantitative comparisons with this compound from single studies are limited.
Experimental Protocols
In Vitro Erythroid Differentiation of Human CD34+ Cells
-
Cell Source: CD34+ hematopoietic stem and progenitor cells are isolated from normal human donor peripheral blood or bone marrow.
-
Culture System: A two-phase liquid culture system is typically employed.
-
Phase 1 (Expansion): CD34+ cells are cultured for the first 7 days in a medium containing Iscove's Modified Dulbecco's Medium (IMDM) supplemented with serum, stem cell factor (SCF), interleukin-3 (IL-3), and erythropoietin (EPO) to promote expansion of erythroid progenitors.
-
Phase 2 (Differentiation): From day 7 to day 14 or 21, the culture conditions are changed to promote terminal erythroid differentiation. This typically involves the removal of IL-3 and an increase in the concentration of EPO.
-
-
This compound Treatment: this compound is added to the culture medium at various concentrations (e.g., 10-40 µM) at different time points during the differentiation process (e.g., day 1, 3, or 8) to assess its effect on different stages of erythropoiesis.[1]
-
Analysis of HbF Expression:
-
Flow Cytometry: The percentage of F-cells (cells expressing HbF) is determined by intracellular staining with a fluorescently labeled anti-HbF antibody.
-
High-Performance Liquid Chromatography (HPLC): The relative percentage of HbF protein compared to other hemoglobin species (e.g., HbA) is quantified by ion-exchange HPLC.[1]
-
Quantitative Real-Time PCR (qRT-PCR): The relative expression of γ-globin mRNA is measured and normalized to a housekeeping gene.[1]
-
Culture of Burst-Forming Unit-Erythroid (BFU-E) Colonies
-
Cell Source: Mononuclear cells are isolated from the peripheral blood or bone marrow of subjects.
-
Culture System: Cells are plated in a semi-solid methylcellulose medium containing growth factors that support the growth and differentiation of erythroid progenitors into BFU-E colonies.
-
This compound Treatment: this compound is added directly to the methylcellulose medium at the time of plating.
-
Analysis of HbF Expression: Individual BFU-E colonies are plucked from the methylcellulose, and the hemoglobin content is analyzed by techniques such as HPLC or by staining for HbF.
Visualizations
Caption: Experimental workflow for in vitro assessment of this compound's effect on fetal hemoglobin.
Caption: Signaling pathways of this compound-mediated fetal hemoglobin induction.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound induces fetal hemoglobin by the nitric oxide–dependent activation of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - A role for nitric oxide in this compound-mediated fetal hemoglobin induction [jci.org]
- 4. This compound reduces the levels of the fetal globin gene repressors ZBTB7A/LRF and BCL11A in erythroid cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 7. Comparison of in-vitro and in-vivo response to fetal hemoglobin production and γ-mRNA expression by this compound in Hemoglobinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. comparison-of-in-vitro-and-in-vivo-response-to-fetal-hemoglobin-production-and-mrna-expression-by-hydroxyurea-in-hemoglobinopathies - Ask this paper | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Novel Fetal Hemoglobin Inducer Drugs in Treatment of β-Hemoglobinopathy Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Validating Hydroxyurea's Efficacy in Patient-Derived Xenografts: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of hydroxyurea's potential efficacy in patient-derived xenograft (PDX) models against alternative therapies for melanoma, head and neck cancer, and cervical cancer. Experimental data from PDX studies of alternative treatments are presented alongside clinical data for this compound to offer a comprehensive overview for preclinical research design.
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, have emerged as a powerful tool in translational oncology research. These models are known to better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts. This guide explores the validation of this compound's efficacy within this advanced preclinical platform, juxtaposed with established alternative therapies.
Comparative Efficacy in Patient-Derived Xenograft Models
While direct and extensive studies evaluating this compound in patient-derived xenograft models for melanoma, head and neck cancer, and cervical cancer are limited in publicly available literature, its clinical efficacy in these cancers provides a basis for inferred performance. The following tables compare the clinical outcomes of this compound with the preclinical efficacy of alternative therapies tested in PDX models.
Melanoma
| Treatment Regimen | Model System | Key Efficacy Metrics | Source(s) |
| This compound | Clinical (Metastatic Melanoma) | Used in combination therapies; contributes to managing advanced disease. | [1] |
| Vemurafenib | BRAF V600E Mutant Melanoma PDX | Initial tumor growth inhibition followed by the development of resistance.[2][3] In some models, complete and durable responses were observed.[3] | [2][3] |
| Vemurafenib + MEK Inhibitor | Vemurafenib-Resistant Melanoma PDX | Eradication of tumors that had developed resistance to Vemurafenib alone. | [2] |
| Pembrolizumab | Clinical (Advanced Melanoma) | 3-year overall survival of 41% in ipilimumab-treated and 45% in therapy-naïve patients.[4] 4-year landmark overall survival of 41.7%.[5] | [4][5] |
Head and Neck Cancer
| Treatment Regimen | Model System | Key Efficacy Metrics | Source(s) |
| This compound + Radiotherapy | Clinical (Locally Advanced Head and Neck Cancer) | Used as a radiation-enhancing agent with encouraging results in pilot trials.[6] | [6] |
| Cisplatin | Head and Neck Cancer PDX | Responses in PDX models were associated with clinical responses of the patients.[7] Tumor growth inhibition of 28-86% depending on the dose.[8] | [7][8] |
| Cisplatin + 2-Deoxy-d-Glucose | Head and Neck Cancer Xenografts | Enhanced tumor growth inhibition and increased disease-free survival compared to either drug alone. | [9] |
Cervical Cancer
| Treatment Regimen | Model System | Key Efficacy Metrics | Source(s) |
| This compound + Radiotherapy | Clinical (Stage IIB Cervical Cancer) | 94% life-table survival compared to 53% for placebo with radiotherapy.[10] | [10] |
| Adriamycin + this compound + Radiotherapy | Squamous Cell Carcinoma of the Cervix (Nude Mice) | Investigated as radiopotentiators. | [11] |
| Carboplatin + Paclitaxel | Clinical (Advanced/Recurrent Cervical Cancer) | 20% complete response rate and 20% partial response rate.[12] Overall response rate of 71.3% as neoadjuvant chemotherapy.[13] | [12][13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are generalized protocols for establishing and utilizing patient-derived xenograft models for efficacy studies.
Establishment of Patient-Derived Xenografts
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients during surgical resection or biopsy.[14]
-
Implantation: The tumor tissue is sectioned into small fragments (approximately 3 mm³) and subcutaneously implanted into the flank of an immunodeficient mouse (e.g., NOD/SCID).[14]
-
Tumor Growth and Passaging: Tumors are allowed to grow in the initial mouse (F0 generation). Once the tumor reaches a specified size (e.g., 1000-1500 mm³), it is excised and can be passaged to subsequent generations of mice (F1, F2, etc.) for expansion.[14]
In Vivo Efficacy Studies
-
Cohort Formation: Once tumors in a cohort of mice reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
Treatment Administration: The investigational drug (e.g., this compound) and/or alternative therapies are administered according to a defined schedule, dose, and route of administration. The control group typically receives a vehicle control.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the change in tumor volume in the treatment groups to the control group. Other endpoints such as survival can also be monitored.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
References
- 1. Efficacy of Pembrolizumab in Advanced Melanoma: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melanoma patient derived xenografts acquire distinct Vemurafenib resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Five-year survival outcomes for patients with advanced melanoma treated with pembrolizumab in KEYNOTE-001 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. This compound with concomitant radiotherapy for locally advanced head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Xenografts derived from patients with head and neck cancer recapitulate patient tumour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced antitumor efficacy of cisplatin in combination with ALRT1057 (9-cis retinoic acid) in human oral squamous carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound: a radiation potentiator in carcinoma of the uterine cervix. A randomized double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adriamycin and this compound as radiopotentiators in the treatment of squamous cell carcinoma of the cervix implanted in nude mice: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carboplatin and paclitaxel for advanced and recurrent cervical carcinoma: the British Columbia Cancer Agency experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical efficacy and safety of paclitaxel plus carboplatin as neoadjuvant chemotherapy prior to radical hysterectomy and pelvic lymphadenectomy for Stage IB2-IIB cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Terrain of Drug Resistance: A Comparative Guide to Hydroxyurea Cross-Resistance with Other Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to chemotherapeutic agents remains a critical obstacle in cancer treatment. Hydroxyurea (HU), a ribonucleotide reductase inhibitor, is a widely used anticancer drug.[1] Understanding its cross-resistance profile with other cytotoxic agents is paramount for designing effective combination therapies and overcoming treatment failure. This guide provides a comprehensive comparison of this compound's cross-resistance patterns, supported by experimental data, detailed methodologies, and visual pathway analyses.
Quantitative Analysis of Cross-Resistance
The following tables summarize the quantitative data on the cross-resistance and collateral sensitivity observed between this compound and other key chemotherapeutic agents.
Table 1: Cross-Resistance and Collateral Sensitivity with Gemcitabine
| Cell Line | This compound (HU) Status | Gemcitabine IC50 (µM) | Fold Change in Sensitivity | Reference |
| CCRF-CEM | HU-Sensitive (HU-S) | 0.16 ± 0.02 | - | |
| CCRF-CEM | HU-Resistant (HU-R) | 0.061 ± 0.03 | 2.6-fold more sensitive |
Table 2: Drug Uptake and DNA Incorporation of Gemcitabine in HU-Resistant and Sensitive Cells
| Cell Line | Parameter | Measurement (fmol/10⁶ cells) | Reference |
| CCRF-CEM (HU-S) | [³H]gemcitabine uptake (18h) | 128 ± 8.8 | |
| CCRF-CEM (HU-R) | [³H]gemcitabine uptake (18h) | 286 ± 37.3 | |
| CCRF-CEM (HU-S) | Gemcitabine incorporation into DNA | 22 ± 0.6 | |
| CCRF-CEM (HU-R) | Gemcitabine incorporation into DNA | 75 ± 6.7 |
Table 3: Cross-Resistance with Other Chemotherapeutic Agents
| Cell Line | HU Status | Agent | Observation | Reference |
| KBV1 (human epidermoid carcinoma) | - | Vinblastine | HU accelerates loss of resistance | [2] |
| 2008/C13* (human ovarian carcinoma) | Cisplatin-Resistant | Cisplatin | No effect on sensitivity | [2] |
| K562, Kasumi (leukemia cell lines) | Cytarabine-Resistant | This compound + Azidothymidine | Hypersensitivity in resistant cells | [3][4] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine cross-resistance.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5][6]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with varying concentrations of this compound and/or other chemotherapeutic agents for 48-72 hours. Include untreated control wells.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of drug that inhibits 50% of cell growth) can be determined by plotting cell viability against drug concentration.
Apoptosis Detection: Annexin V Staining
Annexin V staining is used to detect apoptosis by identifying the externalization of phosphatidylserine in the cell membrane.[7]
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of chemotherapeutic agents for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.
Signaling Pathways and Mechanistic Insights
The cross-resistance patterns of this compound are intricately linked to specific molecular pathways. The following diagrams illustrate these key mechanisms.
Caption: this compound resistance and collateral sensitivity to gemcitabine.
Caption: this compound's effect on multidrug resistance.
Caption: p53-mediated apoptosis induced by this compound.
Experimental Workflow Diagrams
Visualizing experimental workflows can aid in the design and execution of research studies.
Caption: Workflow for assessing cross-resistance.
Discussion and Future Directions
The experimental evidence presented highlights the complex and often unpredictable nature of cross-resistance with this compound. Key findings include:
-
Collateral Sensitivity to Gemcitabine: this compound-resistant cells can exhibit increased sensitivity to gemcitabine. This is attributed to the overexpression of the R2 subunit of ribonucleotide reductase in HU-resistant cells, which paradoxically leads to increased uptake and incorporation of gemcitabine into DNA.
-
Modulation of Multidrug Resistance: this compound can reverse resistance to drugs like vinblastine by accelerating the loss of unstably amplified mdr1 genes, which code for the P-glycoprotein drug efflux pump.[2]
-
Lack of Cross-Resistance with Cisplatin: In some cancer cell lines, resistance to cisplatin does not confer cross-resistance to this compound, suggesting distinct mechanisms of resistance.[2]
-
Synergy with Other Agents: this compound shows synergistic effects with agents like cytarabine and azidothymidine in overcoming resistance in leukemia cells.[3][4] Synergy has also been noted with etoposide and alkylating agents.[8]
-
Role of Apoptotic Pathways: The pro-apoptotic effects of this compound are mediated, in part, through the p53 pathway, involving the regulation of Bcl-2 family proteins.[9]
These findings underscore the importance of understanding the molecular basis of drug resistance to rationally design combination therapies. Future research should focus on elucidating the broader spectrum of cross-resistance and collateral sensitivity with newer targeted therapies and immunotherapies. Furthermore, the development of biomarkers to predict cross-resistance patterns in individual patients is a critical next step towards personalized cancer medicine.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Enhancement of the loss of multiple drug resistance by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Surmounting Cytarabine-resistance in acute myeloblastic leukemia cells and specimens with a synergistic combination of this compound and azidothymidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surmounting Cytarabine-resistance in acute myeloblastic leukemia cells and specimens with a synergistic combination of this compound and azidothymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-induced apoptosis in an EBV-immortalized lymphoblastoid cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Western Blot Analysis: A Comparative Guide to Hydroxyurea's Effect on Target Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of hydroxyurea on key cellular proteins, utilizing Western blot analysis as the primary method of evaluation. We present quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental procedures to offer a thorough resource for researchers in oncology and related fields.
Unveiling the Molecular Impact of this compound
This compound is a well-established antineoplastic agent that primarily functions by inhibiting the enzyme ribonucleotide reductase (RNR), thereby depleting the pool of deoxyribonucleotides necessary for DNA synthesis and repair.[1][2] This mode of action leads to S-phase cell cycle arrest and the induction of DNA damage response (DDR) pathways. Western blot analysis is a powerful technique to elucidate these effects by quantifying the changes in the expression and post-translational modifications of key proteins involved in these processes.
This guide focuses on the impact of this compound on critical target proteins such as the tumor suppressor p53, the RNR subunit RRM2, and markers of DNA damage like phosphorylated H2AX (γ-H2AX) and the kinases ATM and ATR. We also present a comparative view with other cytotoxic agents to provide a broader context for its mechanism of action.
Quantitative Data Presentation: this compound and its Alternatives
The following table summarizes the quantitative changes in target protein expression or modification as determined by Western blot analysis following treatment with this compound and its alternatives. The data is presented as fold change relative to untreated controls.
| Target Protein | Treatment | Cell Line | Concentration | Duration | Fold Change vs. Control | Reference |
| p53 | This compound | Murine Embryos | 400 mg/kg | 3 hours | ~2.8 | [3] |
| This compound | Murine Embryos | 600 mg/kg | 3 hours | ~4.0 | [3] | |
| Phospho-p53 (Ser15) | This compound | Murine Embryos | 400 mg/kg | 3 hours | ~3.0 | [3] |
| This compound | Murine Embryos | 600 mg/kg | 3 hours | ~5.5 | [3] | |
| RRM2 | This compound | PC3 | Not Specified | Not Specified | Inhibition | [1] |
| γ-H2AX | This compound | HCT116 | 2 mM | 24 hours | Increase | [4] |
| TRF1 binding | This compound | Raji | 50 µM | 24 hours | ~86% reduction | [3] |
| TRF2 binding | This compound | Raji | 50 µM | 24 hours | ~40% reduction | [3] |
| Phospho-Chk1 (S345) | This compound | U2OS | 2 mM | 24 hours | Increase | [5] |
| Phospho-ATR (Thr1989) | This compound | MCF7 | Not Specified | Not Specified | Increase | [6] |
Experimental Protocols: Western Blotting for this compound-Treated Cells
This section provides a detailed methodology for performing Western blot analysis to assess the effects of this compound on target proteins.
1. Cell Culture and Treatment:
-
Cell Lines: Human cancer cell lines such as HCT116 (colorectal carcinoma) or U2OS (osteosarcoma) are commonly used.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM or McCoy's 5A) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in sterile water or PBS. Treat cells at a desired concentration (e.g., 1-2 mM) for a specified duration (e.g., 24 hours). Include an untreated control group.
2. Lysate Preparation:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein lysate per lane by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p53, anti-RRM2, anti-γ-H2AX, anti-phospho-ATM, anti-phospho-ATR) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound-induced signaling pathway.
Experimental Workflow Diagram
Caption: Western blot experimental workflow.
References
- 1. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling of UV-induced ATM/ATR signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Editor's Highlight: this compound Exposure Activates the P53 Signaling Pathway in Murine Organogenesis-Stage Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p53-dependent crosstalk between DNA replication integrity and redox metabolism mediated through a NRF2-PARP1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of ATR-Chk1 pathway inhibitors that selectively target p53-deficient cells without directly suppressing ATR catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BMI1 reduces ATR activation and signalling caused by this compound - PMC [pmc.ncbi.nlm.nih.gov]
Hydroxyurea: Bridging the Gap Between In Vitro Mechanisms and In Vivo Realities
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro findings on the mechanisms of hydroxyurea with their validation in in vivo models. This compound, a cornerstone therapy for myeloproliferative neoplasms and sickle cell disease, exhibits a range of biological activities that have been extensively studied in controlled laboratory settings. This document aims to objectively assess how these foundational in vitro discoveries translate to the more complex physiological environment of in vivo systems, supported by experimental data and detailed methodologies.
Inhibition of Ribonucleotide Reductase (RNR)
The primary and most well-established mechanism of this compound is the inhibition of ribonucleotide reductase (RNR), the rate-limiting enzyme in the production of deoxyribonucleotides required for DNA synthesis and repair.[1][2] This action selectively halts the cell cycle in the S-phase.[2]
Comparative Data: In Vitro vs. In Vivo
| Parameter | In Vitro Findings | In Vivo Findings |
| Mechanism | Direct quenching of the tyrosyl free radical on the R2 subunit of RNR, inactivating the enzyme.[1][2] | Inhibition of RNR leads to decreased deoxyribonucleotide pools, causing cell death in the S phase and synchronization of surviving cells. |
| Cellular Effect | Inhibition of DNA synthesis and cell proliferation.[1] | Myelosuppression, characterized by reduced bone marrow cellularity. Altered white blood cell kinetics. |
| Inhibition of Colony Formation | Dose-dependent inhibition of CFU-GM (granulocyte-macrophage) and BFU-E (erythroid) colony formation in human and murine marrow cultures. | Induction of macrocytic hypochromic anemia and splenic extramedullary hematopoiesis in mice. |
Experimental Protocols
In Vitro: Ribonucleotide Reductase Activity Assay
This assay quantifies RNR activity by measuring the conversion of a radiolabeled ribonucleotide to a deoxyribonucleotide.
-
Cell Extract Preparation: Cells are harvested, washed, and lysed to obtain a crude cell extract containing RNR.
-
Reaction Mixture: The extract is incubated with a reaction buffer containing a radiolabeled substrate (e.g., [14C]CDP), ATP (as an allosteric activator), a reducing agent (like dithiothreitol), and varying concentrations of this compound.
-
Incubation: The reaction is carried out at 37°C for a defined period (e.g., 30-60 minutes).
-
Separation and Quantification: The reaction is stopped, and the resulting deoxyribonucleotide is separated from the ribonucleotide substrate using techniques like HPLC or thin-layer chromatography. The amount of radioactivity in the deoxyribonucleotide product is quantified to determine RNR activity.
In Vivo: Assessment of Myelosuppression in Murine Models
-
Drug Administration: Mice receive daily intraperitoneal injections of this compound at a specified dose (e.g., 500 mg/kg/day) for a designated period.
-
Peripheral Blood Analysis: Blood samples are collected periodically to measure hematological indices, including hematocrit, hemoglobin, mean corpuscular volume, and white blood cell counts.
-
Colony-Forming Unit Assays: At the end of the treatment period, bone marrow and spleen are harvested. Single-cell suspensions are cultured in semi-solid media containing appropriate cytokines to quantify the number of CFU-GM and BFU-E colonies.
-
Histological Analysis: Bone marrow and spleen tissues are fixed, sectioned, and stained to assess cellularity and morphology.
Visualizing the Mechanism
References
Unlocking Synergistic Potential: A Comparative Guide to Hydroxyurea Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Hydroxyurea (HU), a cornerstone in the treatment of myeloproliferative neoplasms and sickle cell disease, is increasingly being explored in combination with other compounds to enhance its therapeutic efficacy and overcome resistance. This guide provides a comparative analysis of the synergistic effects of this compound with various agents, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the synergistic effects of this compound with other compounds.
Table 1: Synergistic Effects on Cancer Cell Lines
| Combination Agent | Cancer Cell Line | Effect | Quantitative Data | Citation(s) |
| Cordycepin | MOLT-4 (Leukemia) | Increased Cytotoxicity | IC50 of cordycepin reduced from 100 µM to 0.3 µM in the presence of 50 µg/ml HU. | [1] |
| Cytarabine (ara-C) | CCRF-CEM (Leukemia) | Increased Cytotoxicity | 4-fold increase in ara-CTP concentration and intracellular ara-C accumulation with 1mM HU pre-treatment. | [2] |
| Valproic Acid (VPA) | OCI-AML3 (AML) | Increased Apoptosis | Combination Index (CI) < 1, indicating synergy. | [3] |
| Givinostat | HEL, UKE1 (JAK2V617F+) | Increased Apoptosis | Givinostat (6.8-20.8%) + HU (20.4-42.4%) = 35.8-75.3% cell death. CI < 1. |
Table 2: Synergistic Effects in Hematological Disorders
| Combination Agent | Disorder | Effect | Quantitative Data | Citation(s) |
| Thalidomide | β-thalassemia | Increased Hemoglobin (Hb) | Median Hb increase of 2.3 g/dL after 6 months of combination therapy. | |
| Phosphodiesterase-9 Inhibitor (IMR-687) | Sickle Cell Disease (Mouse Model) | Reduced Vaso-occlusion | Combination of 30 mg/kg IMR-687 and 100 mg/kg HU showed a significant reduction in microvessel occlusion. | [4] |
| Pomalidomide | Sickle Cell Disease (in vitro) | Increased Fetal Hemoglobin (HbF) | Synergistic increase in HbF expression in CD34+ cells. | [5] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is crucial for understanding the synergistic mechanisms. The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Signaling Pathway: this compound-mediated HbF Induction via NO-cGMP Pathway
This compound is known to induce fetal hemoglobin (HbF) production, a key therapeutic effect in sickle cell disease. One of the primary mechanisms involves the nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) signaling pathway.
Experimental Workflow: In Vitro Drug Synergy Screening
A typical workflow for assessing the synergistic effects of this compound with other compounds in vitro involves cell culture, drug treatment, and viability assays.
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[6]
-
Drug Treatment: Prepare serial dilutions of this compound, the combination compound, and their mixtures at constant ratios. Remove the culture medium and add the drug-containing medium to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).[7]
-
MTT Addition: After incubation, add MTT solution (e.g., 20 µL of 5 mg/mL stock solution) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., 100 µL of dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Chou-Talalay Method for Synergy Analysis
The Chou-Talalay method is a widely used quantitative method to determine drug interactions, classifying them as synergistic (Combination Index, CI < 1), additive (CI = 1), or antagonistic (CI > 1).[3][8]
Protocol:
-
Experimental Design:
-
Determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug individually.
-
Design a combination experiment where drugs are mixed at a constant ratio (e.g., based on their IC50 values) and tested at multiple concentrations. Alternatively, a non-constant ratio (checkerboard) design can be used.[9]
-
-
Data Input:
-
For each drug and their combination, enter the dose and the corresponding fractional effect (fa), where fa is the fraction of cells inhibited (e.g., if viability is 30%, fa is 0.7).
-
-
Median-Effect Analysis:
-
Use software like CompuSyn to perform a median-effect analysis for each drug and the combination. This generates parameters such as the median-effect dose (Dm) and the slope of the dose-effect curve (m).
-
-
Combination Index (CI) Calculation:
-
The software calculates the CI value at different effect levels (fa) using the following equation for two drugs: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ where (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that produce a certain effect (x), and (Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that produce the same effect.
-
-
Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
The results can be visualized using a Fa-CI plot (fraction affected vs. CI) or an isobologram.
-
This guide provides a foundational understanding of the synergistic potential of this compound in combination therapies. Further in-depth research into specific combinations is encouraged to fully elucidate their mechanisms and clinical applicability.
References
- 1. A phase I clinical trial of prolonged infusion of this compound in combination with hyperfractionated, accelerated, external radiation therapy in patients with advanced squamous cell cancer of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of synergistic cell killing by this compound and cytosine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors and this compound modulate the cell cycle and cooperatively induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination of the histone deacetylase inhibitor valproic acid with oral this compound or 6-mercaptopurin can be safe and effective in patients with advanced acute myeloid leukaemia--a report of five cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciencedaily.com [sciencedaily.com]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
Quantitative PCR Validation of Hydroxyurea-Induced Gene Expression Changes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data validating gene expression changes induced by hydroxyurea (HU), a cornerstone therapy for sickle cell disease and certain myeloproliferative neoplasms. The data presented is supported by detailed experimental protocols and visual representations of the key signaling pathways involved, offering a valuable resource for researchers investigating the molecular mechanisms of this compound and developing novel therapeutic strategies.
Comparative Analysis of this compound-Induced Gene Expression Changes
This compound treatment modulates the expression of a multitude of genes involved in erythropoiesis, cell cycle regulation, and fetal hemoglobin (HbF) production. The following tables summarize the quantitative changes in the expression of key genes, as validated by quantitative Polymerase Chain Reaction (qPCR) in various studies.
| Target Gene | Cell Type | This compound Concentration | Treatment Duration | Fold Change in Expression | Reference |
| γ-globin | K562 cells | 100 µM | 3 days | ~7-fold increase | [1] |
| Primary erythroid cells | 100 µM | Not specified | ~7-fold increase | [1] | |
| BCL11A | Murine erythroleukemia cells | Not specified | Not specified | Reduction in mRNA levels | [2] |
| Human CD34+ HSPC-derived erythroblasts | 10-40 µM | 7 days | Reduction in mRNA levels | [2][3] | |
| K562 cells | 100 µM | Not specified | Down-regulation | [1] | |
| Primary erythroid cells | 100 µM | Not specified | Down-regulation | [1] | |
| ZBTB7A/LRF | Human CD34+ HSPC-derived erythroblasts | 10-40 µM | 7 days | Reduction in mRNA levels | [2][3] |
| KLF1 | Primary erythroid cells | 100 µM | Not specified | Down-regulation | [1] |
| K562 cells | 100 µM | Not specified | Down-regulation | [1] | |
| GATA1 | Human CD34+ HSPC-derived erythroblasts | 10-40 µM | 7 days | ~66% reduction in mRNA levels | [3] |
| GATA2 | K562 cells | Not specified | 3 days | Significant elevation in protein levels | [4] |
| SAR (SAR1) | K562 cells | Not specified | Not specified | Up-regulation | [4][5] |
| p21 | SAR-expressing K562 cells | Not applicable | Not specified | ~2.4-fold increase in mRNA | [4] |
Experimental Protocols
The following is a generalized protocol for the treatment of cells with this compound and subsequent analysis of gene expression changes by qPCR, based on methodologies reported in the cited literature.
Cell Culture and this compound Treatment
-
Cell Lines: Human erythroleukemia (K562) cells or primary human CD34+ hematopoietic stem and progenitor cells (HSPCs) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., RPMI-1640 for K562, or specialized media for primary cells) supplemented with fetal bovine serum, L-glutamine, and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.[6]
-
This compound Preparation: A stock solution of this compound is prepared by dissolving it in sterile water or culture medium.
-
Treatment: Cells are seeded at a specific density and treated with the desired concentration of this compound (typically ranging from 10 µM to 100 µM) for a specified duration (e.g., 24 to 72 hours). A vehicle-treated control (e.g., cells treated with the same volume of sterile water or medium) should always be included.
RNA Extraction and cDNA Synthesis
-
RNA Isolation: Total RNA is extracted from the cultured cells using a variety of commercially available kits (e.g., TRIzol reagent or column-based kits) according to the manufacturer's instructions.[7][8] The quality and quantity of the extracted RNA are assessed using spectrophotometry (e.g., NanoDrop).
-
DNase Treatment: To remove any contaminating genomic DNA, the extracted RNA is treated with DNase I.[9]
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[6][7]
Quantitative PCR (qPCR)
-
Primer Design: Gene-specific primers for the target genes and one or more stable housekeeping genes (e.g., GAPDH, ACTB, 18S rRNA) are designed or obtained from validated sources.
-
qPCR Reaction: The qPCR reaction is typically performed in a 10-20 µL volume containing cDNA, forward and reverse primers, and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).
-
Cycling Conditions: A typical qPCR cycling protocol includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension. A melting curve analysis is performed at the end to verify the specificity of the amplified product.[8]
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method, where the expression of the target gene is normalized to the expression of the housekeeping gene(s) in the treated samples relative to the untreated controls.[10]
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for validating gene expression changes.
Caption: Experimental workflow for qPCR validation of this compound-induced gene expression changes.
Caption: Signaling pathways modulated by this compound leading to altered gene expression.
References
- 1. This compound down-regulates BCL11A, KLF-1 and MYB through miRNA-mediated actions to induce γ-globin expression: implications for new therapeutic approaches of sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound reduces the levels of the fetal globin gene repressors ZBTB7A/LRF and BCL11A in erythroid cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound reduces the levels of the fetal globin gene repressors ZBTB7A/LRF and BCL11A in erythroid cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The this compound-induced small GTP-binding protein SAR modulates γ-globin gene expression in human erythroid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The this compound-induced small GTP-binding protein SAR modulates gamma-globin gene expression in human erythroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Accurate RT-qPCR gene expression analysis on cell culture lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. mcgill.ca [mcgill.ca]
- 9. Simple, streamlined, cost-effective cDNA synthesis method from cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Role of Nitric Oxide in Hydroxyurea's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data validating the critical role of nitric oxide (NO) in the mechanism of action of hydroxyurea. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering an objective analysis of this compound's performance against alternative compounds and detailing the experimental frameworks used in these evaluations.
Introduction to this compound and the Nitric Oxide Pathway
This compound (HU) is a cornerstone therapy for sickle cell disease and various myeloproliferative neoplasms. While its function as a ribonucleotide reductase inhibitor is well-established, a significant body of evidence now points to its activity as a nitric oxide (NO) donor, a mechanism central to many of its therapeutic effects, most notably the induction of fetal hemoglobin (HbF).[1][2][3] The generation of NO by this compound leads to the activation of soluble guanylyl cyclase (sGC), which in turn catalyzes the production of cyclic guanosine monophosphate (cGMP).[2][4] This NO-sGC-cGMP signaling cascade is a key pathway through which this compound exerts its clinical benefits.[2][5]
Comparative Analysis of this compound and Nitric Oxide Donors
Experimental studies have demonstrated that the effects of this compound on the NO signaling pathway are comparable to those of direct NO donors. This section presents a comparative summary of their performance in inducing key downstream effectors.
Table 1: Dose-Dependent Induction of cGMP by this compound and NO Donors
| Compound | Cell Type | Concentration | cGMP Level (fold increase vs. control) | Citation |
| This compound | Human Umbilical Vein Endothelial Cells (HUVECs) | 100 µM | ~2.5 | [6] |
| This compound | Human Umbilical Vein Endothelial Cells (HUVECs) | 300 µM | ~4.0 | [6] |
| This compound | Human Umbilical Vein Endothelial Cells (HUVECs) | 1000 µM | ~5.5 | [6] |
| S-nitrosocysteine (CysNO) | Human Erythroid Progenitor Cells | 100 µM | Significant increase | [7] |
| DEANONOate | Purified sGC | 1 µM | Induces ~45 pM cGMP/minute/ng sGC | [1] |
Table 2: Induction of Fetal Hemoglobin (γ-globin mRNA) by this compound and NO Donors
| Compound | Cell Type | Concentration | γ-globin mRNA Level (fold increase vs. control) | Citation |
| This compound | K562 Erythroleukemic Cells | 100 µM | ~2.0 | [7] |
| This compound | Human Erythroid Progenitor Cells | 30 µM | ~2.5 | [7] |
| S-nitrosocysteine (CysNO) | K562 Erythroleukemic Cells | 100 µM | ~2.2 | [7] |
| S-nitrosocysteine (CysNO) | Human Erythroid Progenitor Cells | 100 µM | ~3.0 | [7] |
This compound vs. Other Ribonucleotide Reductase Inhibitors
While this compound is a well-known ribonucleotide reductase inhibitor, its NO-donating properties distinguish it from other drugs in the same class.
Table 3: Comparison of this compound with Other Ribonucleotide Reductase Inhibitors
| Feature | This compound | Didox (3,4-dihydroxy-benzohydroxamic acid) | Trimidox (3,4,5-trihydroxybenzamidoxime) | Guanazole |
| Primary Mechanism | Ribonucleotide Reductase Inhibition | Ribonucleotide Reductase Inhibition | Ribonucleotide Reductase Inhibition | Ribonucleotide Reductase Inhibition |
| Nitric Oxide Production | Yes | Suppresses NO production in inflammatory models | Inhibits LPS-induced NO production | Limited data on direct NO production |
| Effect on cGMP | Increases cGMP levels | Suppresses inflammatory signaling | Suppresses inflammatory signaling | Limited data |
| HbF Induction | Yes, partly via NO-cGMP pathway | Can induce hemoglobin production | Can induce hemoglobin production | Limited data |
| Citations | [1][2][5] | [1][6] | [8][9] | N/A |
Visualizing the Molecular Pathways and Experimental Processes
To elucidate the complex interactions and experimental designs, the following diagrams are provided.
Caption: this compound's mechanism of action involving the nitric oxide pathway.
Caption: Workflow for validating the role of nitric oxide in this compound's action.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section outlines the methodologies for the key experiments cited in this guide.
Measurement of Nitric Oxide Production (Griess Assay)
The Griess assay is a common colorimetric method for the indirect measurement of NO through the quantification of its stable metabolite, nitrite.[10][11]
Protocol:
-
Sample Preparation: Cell culture supernatants or plasma samples are collected. To remove interfering substances, samples may require deproteinization, for instance, by mixing with methanol and centrifugation.[12]
-
Griess Reagent Preparation: The Griess reagent is typically a two-part solution. Reagent A consists of sulfanilamide in an acidic solution, and Reagent B is N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction: An equal volume of the sample is mixed with the Griess reagent (pre-mixed or added sequentially) in a microplate well.
-
Incubation: The mixture is incubated at room temperature for a specified time (e.g., 10-15 minutes) to allow for the colorimetric reaction to develop.
-
Measurement: The absorbance is measured at approximately 540 nm using a microplate reader.
-
Quantification: Nitrite concentration is determined by comparing the absorbance of the samples to a standard curve generated with known concentrations of sodium nitrite.
Quantification of cGMP Levels
Enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) are standard methods for quantifying intracellular cGMP levels.
Protocol (ELISA-based):
-
Cell Lysis: Cells are treated with a lysis buffer to release intracellular components.
-
Sample Preparation: The cell lysate is centrifuged to pellet cellular debris, and the supernatant is collected.
-
ELISA Procedure:
-
A microplate pre-coated with a cGMP-specific antibody is used.
-
Standards and samples are added to the wells.
-
A cGMP-horseradish peroxidase (HRP) conjugate is added, which competes with the cGMP in the sample for binding to the antibody.
-
After incubation and washing, a substrate solution is added, which reacts with the HRP to produce a colored product.
-
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm).
-
Quantification: The concentration of cGMP is inversely proportional to the color intensity and is calculated based on a standard curve.
Measurement of γ-globin mRNA and Fetal Hemoglobin Protein
γ-globin mRNA Quantification (Quantitative Real-Time PCR - qRT-PCR):
-
RNA Extraction: Total RNA is isolated from the treated and control cells using a suitable RNA extraction kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qRT-PCR: The cDNA is then used as a template for PCR with primers specific for the γ-globin gene and a reference gene (e.g., GAPDH or β-actin) for normalization. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a probe.
-
Data Analysis: The relative expression of γ-globin mRNA is calculated using the comparative Ct (ΔΔCt) method.
Fetal Hemoglobin (HbF) Protein Quantification (High-Performance Liquid Chromatography - HPLC):
-
Hemolysate Preparation: Red blood cells are lysed to release hemoglobin.
-
HPLC Analysis: The hemolysate is injected into an HPLC system equipped with a cation-exchange column.
-
Separation: Different hemoglobin variants (HbF, HbA, HbS) are separated based on their charge differences as they pass through the column.
-
Detection and Quantification: The eluted hemoglobin fractions are detected by their absorbance at 415 nm. The area under each peak is integrated to determine the percentage of each hemoglobin variant.[13]
Conclusion
The evidence strongly supports the role of nitric oxide as a key mediator of this compound's therapeutic effects, particularly in the induction of fetal hemoglobin. The NO-sGC-cGMP pathway is a well-defined mechanism through which this compound stimulates γ-globin gene expression. Understanding this pathway not only provides a rationale for the clinical use of this compound but also opens avenues for the development of novel therapeutic strategies targeting this signaling cascade for the treatment of sickle cell disease and other hemoglobinopathies. This guide provides a foundational comparison to aid researchers in their ongoing efforts to refine and innovate treatments based on this crucial molecular mechanism.
References
- 1. 3,4-Dihydroxy-benzohydroxamic acid (Didox) suppresses pro-inflammatory profiles and oxidative stress in TLR4-activated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The nitric oxide producing reactions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Didox (3,4-dihydroxybenzohydroxamic acid) suppresses IgE-mediated mast cell activation through attenuation of NFκB and AP-1 transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fetal Hemoglobin Induction by Epigenetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,4-Dihydroxy-Benzohydroxamic Acid (Didox) Suppresses Pro-inflammatory Profiles and Oxidative Stress in TLR4-Activated RAW264.7 Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fetal haemoglobin induction in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of trimidox on lipopolysaccharide-induced nitric oxide production in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancement of hemoglobin and F-cell production by targeting growth inhibition and differentiation of K562 cells with ribonucleotide reductase inhibitors (didox and trimidox) in combination with streptozotocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclic GMP signaling in cardiovascular pathophysiology and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitric Oxide Synthase Dependency in this compound Inhibition of Erythroid Progenitor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitric Oxide Acts as a Key Signaling Molecule in Plant Development under Stressful Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Hydroxyurea
Essential guidance for the safe handling and disposal of hydroxyurea is critical for protecting laboratory personnel and the environment. As a cytotoxic drug, this compound requires meticulous disposal procedures to mitigate risks associated with its potential carcinogenicity, teratogenicity, and reproductive toxicity.[1][2] Adherence to established safety protocols is paramount for researchers, scientists, and drug development professionals.
This compound is classified as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH), necessitating special handling and disposal measures.[1] All materials contaminated with this compound, including personal protective equipment (PPE), cleaning materials, and drug containers, must be managed as hazardous waste.[3]
Standard Operating Procedures for this compound Disposal
The following steps outline the recommended procedure for the proper disposal of this compound and associated waste in a laboratory setting. These guidelines are compiled from various safety and regulatory sources.
1. Segregation and Collection:
-
Immediate Segregation: At the point of generation, all waste contaminated with this compound must be segregated from general laboratory waste.[4] This includes unused or expired this compound, contaminated labware (e.g., vials, syringes, pipettes), and contaminated PPE (e.g., gloves, gowns).
-
Designated Containers: Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste.[4] These containers should bear the appropriate cytotoxic hazard symbol.
2. Packaging and Labeling:
-
Secure Packaging: Ensure that waste containers are securely sealed to prevent leakage or spillage.[4] For solid waste, double-layered plastic bags may be used within a rigid outer container.
-
Clear Labeling: All containers must be clearly labeled with the words "Cytotoxic Waste" or "Hazardous Drug Waste" and include the biohazard symbol.
3. Storage:
-
Dedicated Storage Area: Store cytotoxic waste in a designated, secure area with limited access.[3][4] This area should be well-ventilated and separate from general waste storage.
-
Safe Handling During Storage: Handle waste containers with care to avoid damage or spills.
4. Transportation and Disposal:
-
Authorized Personnel: Only trained and authorized personnel should handle and transport cytotoxic waste.[4]
-
Licensed Waste Carrier: Arrange for the collection and transportation of the waste by a licensed hazardous waste management company.[4]
-
High-Temperature Incineration: The recommended method for the final disposal of this compound and other cytotoxic waste is high-temperature incineration.[4] This process ensures the complete destruction of the hazardous compounds.
-
Regulatory Compliance: All disposal activities must comply with federal, state, and local regulations.[3]
Logical Workflow for this compound Disposal
The following diagram illustrates the key steps in the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Quantitative Data and Experimental Protocols
For any specific institutional or experimental needs for chemical inactivation, it is imperative to consult with an environmental health and safety (EHS) officer and refer to specialized chemical degradation literature. Any such procedure would require rigorous validation to ensure the complete breakdown of the cytotoxic agent into non-hazardous byproducts.
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Wear Appropriate PPE: At a minimum, this includes double gloves, a protective gown, and eye/face protection.[1]
-
Contain the Spill: Use a cytotoxic spill kit to absorb the spilled material.
-
Clean the Area: Decontaminate the area according to your institution's established procedures for hazardous drug spills.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as cytotoxic waste.[3]
By adhering to these stringent disposal procedures, laboratories can ensure a safe working environment and minimize their environmental impact.
References
Essential Safety and Logistical Information for Handling Hydroxyurea
For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of Hydroxyurea is paramount. Adherence to established safety protocols minimizes exposure risks and ensures a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the recommended PPE to mitigate exposure risks.
| PPE Component | Specification | Rationale |
| Gloves | Impervious, disposable (e.g., latex or rubber) | Prevents direct skin contact with the medication.[1][2][3] It is recommended to wear gloves when handling the capsules, tablets, or bottles.[1][4][5] |
| Eye Protection | Safety glasses or chemical safety goggles | Protects eyes from potential splashes or aerosolized powder.[6][7] |
| Lab Coat/Gown | Protective clothing | Prevents contamination of personal clothing.[6] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | Minimizes inhalation of any airborne powder, especially when capsules are opened or tablets are crushed.[6][8] |
Operational Plan for Handling this compound
A systematic workflow is crucial for the safe handling of this compound from receipt to disposal. The following diagram outlines the key steps and precautions.
Procedural Guidance
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store this compound at room temperature in a dry location, away from light and incompatible substances.[9][10]
-
Keep the medication in its original packaging and out of reach of children and pets.[10]
Handling:
-
Always wash hands with soap and water before and after handling the medication.[1][9][4]
-
Whenever possible, avoid opening capsules or crushing tablets to prevent the generation of powder.[3][5][11]
-
If it is necessary to open a capsule, do so in a well-ventilated area or a chemical fume hood to avoid inhaling the powder.[9][8] The contents can be dispersed in a small amount of water for immediate administration.[9][12]
Spill Management:
-
Should a spill occur, immediately wipe it up with a damp, disposable towel.[1][5]
-
Place the contaminated towel and any other cleanup materials in a sealed plastic bag for disposal.[1][3]
-
Wash the spill area thoroughly.[3]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
Unused Medication:
-
Do not dispose of unused this compound in the trash or flush it down the toilet or sink.[10]
-
The safest method for disposal is through a drug take-back program, which may be available at local pharmacies or law enforcement agencies.[13][14]
-
If a take-back program is not accessible, follow these steps for at-home disposal:
-
Remove the medication from its original container.[15]
-
Mix it with an undesirable substance such as used coffee grounds, dirt, or cat litter.[13][14][15] This makes the drug less appealing to children and pets, and unrecognizable to anyone who might go through the trash.[14]
-
Place the mixture in a sealed container, such as a plastic bag or an empty can with a lid.[13][15]
-
Dispose of the sealed container in the household trash.[13]
-
Contaminated Materials:
-
All disposable items that have come into contact with this compound, such as gloves, towels, and disposable cups, should be placed in a sealed plastic bag and discarded in the trash.[1][3][10]
-
Linens or clothing contaminated with body fluids from a person taking this compound should be washed separately from other laundry.[10]
References
- 1. This compound: MedlinePlus Drug Information [medlineplus.gov]
- 2. drugtopics.com [drugtopics.com]
- 3. This compound (By mouth) | Allina Health [account.allinahealth.org]
- 4. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. DailyMed - this compound capsule [dailymed.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. cancercareontario.ca [cancercareontario.ca]
- 10. ncoda.org [ncoda.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. media.starship.org.nz [media.starship.org.nz]
- 13. oncolink.org [oncolink.org]
- 14. m.youtube.com [m.youtube.com]
- 15. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
